3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(4-nitrophenyl)-5-prop-1-en-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-7(2)11-12-10(13-17-11)8-3-5-9(6-4-8)14(15)16/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCLGFFHDOBJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674522 | |
| Record name | 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-00-4 | |
| Record name | 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Abstract: The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and refine pharmacokinetic profiles.[1][2] This guide presents a comprehensive, field-proven methodology for the synthesis and structural elucidation of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, a novel compound featuring key functional groups for further chemical elaboration. The 4-nitrophenyl group serves as a versatile precursor for various bioactive amines, while the isopropenyl moiety offers a reactive handle for polymerization or conjugate addition reactions. This document provides researchers and drug development professionals with a robust, two-step synthetic protocol, detailed characterization workflows, and the scientific rationale underpinning the experimental design.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the [4+1] atom-economic approach, involving the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative.[2] This strategy offers high yields and operational simplicity.
Our retrosynthetic analysis dissects the target molecule into two readily accessible precursors: 4-nitrobenzamidoxime and methacrylic anhydride .
-
4-Nitrobenzamidoxime : This precursor provides the C3-nitrophenyl fragment and the N2 and N4 atoms of the oxadiazole ring. It is efficiently prepared from commercially available 4-nitrobenzonitrile.
-
Methacrylic Anhydride : This reagent serves as the source for the C5-isopropenyl fragment and the O1 atom, acting as an effective acylating agent for the amidoxime.
This pathway is selected for its reliability, use of common laboratory reagents, and amenability to one-pot procedures, which enhances overall efficiency.[3]
Experimental Protocol: A Validated Synthetic Workflow
This section details a step-by-step procedure for the synthesis of the title compound. The protocol is designed as a self-validating system, with each step building upon established and reliable chemical transformations.
Materials and Reagents
| Reagent | Formula | Purity | Supplier |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | ≥98% | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | ≥99% | Acros Organics |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Fisher Scientific |
| Methacrylic Anhydride | C₈H₁₀O₃ | ≥94% | TCI Chemicals |
| Pyridine | C₅H₅N | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 200 Proof | Decon Labs |
| Ethyl Acetate | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | ACS Grade | Fisher Scientific |
Workflow for Synthesis
The synthesis is performed in two primary stages: preparation of the key amidoxime intermediate, followed by the acylation and cyclization to yield the final 1,2,4-oxadiazole.
Sources
A Technical Guide to the Physicochemical Properties of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole: A Predictive Analysis for Drug Discovery
Abstract: This document provides a comprehensive technical guide on the predicted physicochemical properties of the novel compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. In the absence of direct empirical data for this specific molecule, this guide leverages established principles of medicinal chemistry and data from structurally related analogs to construct a robust predictive profile. It is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for the synthesis, characterization, and physicochemical evaluation of this and similar heterocyclic entities. The guide details proposed methodologies for determining critical drug-like properties, explaining the scientific rationale behind each experimental choice to ensure a self-validating and rigorous analytical approach.
Introduction and Rationale
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery.[1] Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the structural backbone of a vast majority of pharmaceuticals, offering a versatile scaffold to modulate pharmacological and pharmacokinetic properties.[2][3][4] The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, valued for its role as a metabolically robust bioisostere for amide and ester functionalities.[5][6] This stability, combined with the ring's ability to engage in hydrogen bonding and other non-covalent interactions, makes it an attractive component for designing new therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9]
The subject of this guide, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole , incorporates three key structural motifs:
-
The 1,2,4-Oxadiazole Core: Provides metabolic stability and a geometrically defined scaffold.[8]
-
The 4-Nitrophenyl Group: The nitro group is a powerful electron-withdrawing substituent known to significantly influence a molecule's electronic profile, receptor binding affinity, and pharmacokinetic properties.[10][11] It also serves as a critical synthetic handle, as its reduction to an amine provides a gateway to further functionalization.[12]
-
The Isopropenyl (prop-1-en-2-yl) Group: This unsaturated aliphatic moiety modulates the molecule's lipophilicity and spatial arrangement, which can impact membrane permeability and interaction with hydrophobic binding pockets.
Given its novelty, this guide establishes a predictive baseline for the compound's properties and outlines the essential experimental workflows required for its empirical validation, thereby accelerating its evaluation as a potential drug candidate.
Predicted Physicochemical Profile
The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following properties for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole are predicted based on its constituent fragments and data from close structural analogs such as 3-(4-nitrophenyl)-1,2,4-oxadiazole[13] and 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.[14]
Table 1: Predicted Physicochemical and ADME Properties
| Property | Predicted Value | Rationale & Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₁₁H₉N₃O₃ | Defines the elemental composition. |
| Molecular Weight | 231.21 g/mol | Falls well within the typical range for oral bioavailability (Lipinski's Rule of 5). |
| logP (Lipophilicity) | ~2.5 - 3.0 | The addition of the isopropenyl group increases lipophilicity compared to the core 3-(4-nitrophenyl)-1,2,4-oxadiazole (XLogP3 = 1.6).[13] This value suggests good potential for membrane permeability. |
| Aqueous Solubility | Low to Moderate | The planar, aromatic structure and increased lipophilicity suggest limited aqueous solubility. The nitro and oxadiazole groups provide some polarity. |
| pKa (Most Basic) | ~1.0 - 2.0 | The 1,2,4-oxadiazole ring is a very weak base. The compound will be neutral at physiological pH. |
| Hydrogen Bond Donors | 0 | Lack of donor groups limits strong interactions with aqueous environments, contributing to lower solubility. |
| Hydrogen Bond Acceptors | 5 (3 from NO₂, 2 from oxadiazole) | The oxygen and nitrogen atoms can accept hydrogen bonds, influencing solubility and target binding. |
| Polar Surface Area (PSA) | 84.7 Ų | This value, based on the analog[13], is within the desirable range for good cell permeability and oral absorption. |
Caption: Structure of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
Proposed Synthesis and Characterization Workflow
A robust and scalable synthetic route is paramount. Based on established methods for 1,2,4-oxadiazole synthesis, a convergent approach is proposed.[7][15]
Caption: Proposed synthetic workflow for the target compound.
Structural Elucidation
Confirmation of the chemical structure is non-negotiable. A combination of spectroscopic techniques is required:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect characteristic doublets in the aromatic region (~8.0-8.4 ppm) for the nitrophenyl protons. The vinyl protons of the isopropenyl group should appear as distinct singlets (~5.5-6.0 ppm), and the methyl protons as a singlet (~2.2 ppm). The proton on the oxadiazole ring (if unsubstituted at position 5) would typically appear as a downfield singlet (~8.5-9.0 ppm); here, position 5 is substituted.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the quaternary carbons of the oxadiazole ring (~160-175 ppm) and the carbons of the three substituent groups.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 232.21. High-resolution mass spectrometry (HRMS) will confirm the elemental composition to within ±5 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1520 and 1340 cm⁻¹, C=N stretching of the oxadiazole ring (~1600 cm⁻¹), and C=C stretching of the aromatic and isopropenyl groups.
Core Physicochemical Profiling: Experimental Protocols
Pharmaceutical profiling provides an early assessment of a compound's drug-like properties.[16] The following are foundational, high-throughput assays essential for characterizing our target molecule.
Lipophilicity (logD) Determination via HPLC
-
Causality & Rationale: Lipophilicity is a critical determinant of a compound's absorption, permeability, and metabolic disposition. The distribution coefficient (logD) at pH 7.4 is more physiologically relevant than the partition coefficient (logP) for ionizable compounds. While our target is predicted to be neutral, determining logD is standard practice. The HPLC method is chosen over the traditional shake-flask method for its speed, reproducibility, and minimal sample consumption, which are critical in an early discovery setting.
-
Step-by-Step Protocol:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Calibration: Create a calibration curve using a set of standards with known logP values (e.g., Acetophenone, Propiophenone, Butyrophenone, Valerophenone, Hexanophenone).
-
Mobile Phase: Use a gradient of acetonitrile in a buffered aqueous phase (e.g., 25 mM phosphate buffer, pH 7.4).
-
Chromatography: Inject 5 µL of the test compound and standards onto a C18 reverse-phase column.
-
Data Acquisition: Record the retention time (t_R) for each compound.
-
Calculation:
-
Calculate the capacity factor, k', for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k') of the standards against their known logP values.
-
Determine the logP of the test compound by interpolating its log(k') value onto the calibration curve.
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. HETEROCYCLES IN DRUGS AND DRUG DISCOVERY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. svedbergopen.com [svedbergopen.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Ascendancy of the 1,2,4-Oxadiazole Scaffold: A Technical Guide to Synthesis and Discovery
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Core in Modern Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its prominence stems from a unique combination of physicochemical properties, including remarkable stability and the capacity for tunable electronic characteristics.[1] A key feature driving its widespread application is its role as a bioisostere for ester and amide functionalities.[2][4][5][6] This bioisosteric replacement is a strategic maneuver in drug design to enhance metabolic stability and modulate target selectivity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][5][7] The versatility of the 1,2,4-oxadiazole core is further underscored by the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system-related effects.[1][2][8] This guide provides an in-depth exploration of the discovery and synthesis of novel 1,2,4-oxadiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthetic Strategies: From Classical Approaches to Modern Methodologies
The construction of the 1,2,4-oxadiazole ring is primarily achieved through two principal synthetic routes: the cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides.[3][9] The choice of synthetic pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
The Amidoxime Route: A Versatile and Widely Employed Strategy
The reaction of an amidoxime with a carboxylic acid or its derivative is the most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[9] This pathway can be executed as a two-step process involving the isolation of an O-acylamidoxime intermediate, or more efficiently as a one-pot procedure.[7]
Mechanism and Rationale: The core of this method lies in the nucleophilic character of the amidoxime. The initial step involves the O-acylation of the amidoxime by a carboxylic acid, acyl chloride, or anhydride.[10] The resulting O-acylamidoxime intermediate then undergoes intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is common when starting from carboxylic acids to facilitate the initial acylation.
Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles from Amidoximes and Carboxylic Acids
This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.5 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours to effect cyclodehydration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.
The 1,3-Dipolar Cycloaddition Route: A Convergent Approach
An alternative and powerful method for the synthesis of 1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[3][4] This approach is particularly useful for accessing specific substitution patterns that may be challenging to obtain via the amidoxime route.
Mechanism and Rationale: Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl chlorides or by the dehydration of nitroalkanes, are highly reactive 1,3-dipoles. They readily undergo cycloaddition with the cyano group of a nitrile, which acts as the dipolarophile, to form the 1,2,4-oxadiazole ring. A notable consideration with this method is the potential for the dimerization of the nitrile oxide, which can lead to the formation of furoxan byproducts.[3] However, modern advancements, such as the use of transition-metal catalysis, have improved the efficiency and selectivity of this reaction.[1][11]
Experimental Protocol: Platinum-Mediated 1,3-Dipolar Cycloaddition
This protocol is adapted from methodologies involving the activation of nitriles via coordination to a platinum(IV) center.[11]
Materials:
-
[PtCl₄(RCN)₂] complex (1.0 eq)
-
Nitrile oxide precursor (e.g., 2,4,6-trimethylbenzohydroximoyl chloride) (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Chloroform
Procedure:
-
Suspend the [PtCl₄(RCN)₂] complex (1.0 eq) in anhydrous DCM.
-
Add the nitrile oxide precursor (1.1 eq) to the suspension.
-
Add triethylamine (1.2 eq) dropwise at room temperature to generate the nitrile oxide in situ.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the formation of the (1,2,4-oxadiazole)platinum(IV) complex by NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To liberate the free 1,2,4-oxadiazole, dissolve the resulting complex in chloroform and treat with an excess of pyridine.
-
The precipitation of trans-[PtCl₄(pyridine)₂] will occur. Filter off the precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired 1,2,4-oxadiazole.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic workflows, the following diagrams generated using Graphviz illustrate the key transformations.
Figure 1: Comparative overview of the two primary synthetic routes to 1,2,4-oxadiazoles.
Figure 2: Step-by-step workflow for the one-pot synthesis of 1,2,4-oxadiazoles via the amidoxime route.
Comparative Analysis of Synthetic Methodologies
The selection of an appropriate synthetic strategy is a critical decision in the discovery and development of novel 1,2,4-oxadiazole derivatives. The following table provides a comparative summary of the key features of the amidoxime and 1,3-dipolar cycloaddition routes.
| Feature | Amidoxime Route | 1,3-Dipolar Cycloaddition Route |
| Versatility | High; a wide range of commercially available amidoximes and carboxylic acids can be used. | Moderate to High; dependent on the availability and stability of nitrile and nitrile oxide precursors. |
| Regiocontrol | Excellent; the substitution pattern is unambiguously defined by the starting materials. | Good; generally proceeds with high regioselectivity, but can be influenced by electronic and steric factors.[12] |
| Reaction Conditions | Can range from mild (for one-pot procedures at room temperature) to harsh (requiring high temperatures for cyclodehydration).[3][10] | Often requires mild conditions, especially with modern catalytic methods.[3][11] |
| Key Intermediates | O-acylamidoxime (can be isolated or formed in situ).[10] | Nitrile oxide (typically generated in situ).[4] |
| Potential Side Reactions | Incomplete cyclization, decomposition of the O-acylamidoxime intermediate. | Dimerization of the nitrile oxide to form furoxans.[3] |
| Scalability | Generally good, especially for one-pot procedures. | Can be challenging due to the reactivity and potential instability of nitrile oxides. |
The Biological Significance and Therapeutic Potential of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole scaffold is a cornerstone in the design of a diverse array of therapeutic agents. Its ability to act as a bioisosteric replacement for amides and esters has been instrumental in overcoming challenges related to metabolic instability.[2][5][6] This has led to the development of compounds with improved pharmacokinetic profiles and enhanced biological activity across multiple disease areas.
Anticancer Applications
A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as anticancer agents.[1][2][13][14] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer.[2][15] For instance, certain 3,5-diaryl-1,2,4-oxadiazoles have been identified as potent inducers of apoptosis.[2] The anticancer activity is often attributed to the specific substitution patterns on the aryl rings, which can influence the compound's interaction with biological targets.
Neuroprotective and CNS-related Activities
The 1,2,4-oxadiazole nucleus is also a key feature in compounds targeting the central nervous system. Derivatives have been developed as agonists for cortical muscarinic receptors, which are implicated in cognitive function.[16] Furthermore, their potential as multifunctional agents for the treatment of Alzheimer's disease is an active area of investigation, with some derivatives exhibiting potent acetylcholinesterase inhibitory activity.[17] The introduction of the 1,2,4-oxadiazole ring has also led to the discovery of potent and selective monoamine oxidase B (MAO-B) inhibitors with neuroprotective properties.[18]
Antimicrobial and Anti-inflammatory Properties
The versatility of the 1,2,4-oxadiazole scaffold extends to the development of anti-infective and anti-inflammatory agents.[1][19] Derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi.[8][20] The anti-inflammatory potential of these compounds is also well-documented, with various derivatives showing promise in preclinical models.[1]
The following table summarizes the biological activities of representative 1,2,4-oxadiazole derivatives.
| Compound Class | Biological Activity | Therapeutic Area |
| 3,5-Diaryl-1,2,4-oxadiazoles | Apoptosis induction, Cell proliferation inhibition | Oncology |
| 1,2,4-Oxadiazole-isoxazole linked quinazolines | Anticancer | Oncology[15] |
| 1H-Indazole-bearing 1,2,4-oxadiazoles | MAO-B inhibition, Neuroprotection | Neurodegenerative Diseases[18] |
| 1,2,4-Oxadiazole-based muscarinic agonists | Muscarinic receptor agonism | Cognitive Disorders[16] |
| Quinoline-1,2,4-oxadiazole hybrids | Antitubercular | Infectious Diseases[8] |
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold has firmly established itself as a valuable building block in the arsenal of medicinal chemists. Its unique combination of physicochemical properties and its role as a bioisostere for metabolically labile groups have propelled its application in the discovery of novel therapeutic agents. The synthetic methodologies for constructing this privileged heterocycle are well-established and continue to evolve, with modern techniques offering greater efficiency and milder reaction conditions.
Future research in this area will likely focus on the continued exploration of novel substitution patterns to fine-tune biological activity and selectivity. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the rational design of the next generation of 1,2,4-oxadiazole-based drugs.[1][21] As our understanding of disease pathways deepens, the versatility of the 1,2,4-oxadiazole core will undoubtedly lead to the discovery of innovative treatments for a wide range of unmet medical needs.
References
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- Oxadiazoles in Medicinal Chemistry. ACS Publications - American Chemical Society.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. PubMed Central.
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review.
- Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.
- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry. ACS Publications.
- (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. NIH.
- A Route to 1,2,4-oxadiazoles and their complexes via platinum-mediated 1,3-dipolar cycloaddition of nitrile oxides to organonitriles. PubMed.
- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation.
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... RSC Publishing.
- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.
- Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. ResearchGate.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology.
- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
- 5.04 1,2,4-Oxadiazoles. ResearchGate.
- Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. ResearchGate.
- Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PubMed Central.
- Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. Benchchem.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Bohrium.
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A Route to 1,2,4-oxadiazoles and their complexes via platinum-mediated 1,3-dipolar cycloaddition of nitrile oxides to organonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 15. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 21. researchgate.net [researchgate.net]
Preliminary Biological Screening of Nitrophenyl-Substituted Oxadiazoles: An In-depth Technical Guide
Foreword: The Therapeutic Promise of the Oxadiazole Scaffold
The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] The incorporation of a nitrophenyl moiety into this scaffold can significantly modulate its electronic and lipophilic properties, often enhancing its interaction with biological targets. This guide provides a comprehensive overview of the preliminary biological screening cascade for novel nitrophenyl-substituted oxadiazole derivatives, offering not just protocols, but the strategic rationale behind each experimental decision. Our focus is to equip researchers in drug discovery with the foundational knowledge to efficiently evaluate this promising class of compounds for their potential as antimicrobial, antifungal, and anticancer agents.
Chapter 1: Foundational Principles of a Strategic Screening Cascade
A successful preliminary screening campaign is not a random assortment of assays but a logically structured workflow designed to maximize data acquisition while conserving resources. The initial synthesis of a library of nitrophenyl-substituted oxadiazole derivatives is the logical starting point.[3][4][5] From there, a tiered approach to biological evaluation is recommended.
Our workflow begins with broad-spectrum antimicrobial and antifungal screening to identify any general cytotoxic effects. This is followed by more specific and mechanistically informative anticancer assays. This progression allows for the early identification of potent compounds and provides insights into their potential therapeutic applications.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Data Presentation: Representative Anticancer Activity
| Compound ID | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| NPO-01 | 12.5 | 25.8 |
| NPO-02 | 2.3 | 5.1 |
| NPO-03 | 35.1 | 50.2 |
| Doxorubicin | 0.8 | 1.2 |
This is example data and does not reflect actual experimental results.
Preliminary Mechanistic Insights: Targeting Cancer Hallmarks
For compounds demonstrating potent cytotoxicity, preliminary mechanistic studies are crucial to understand their mode of action. The diverse mechanisms of action for 1,3,4-oxadiazole derivatives suggest several potential targets. [6][7] Potential Mechanisms of Action for Nitrophenyl-Substituted Oxadiazoles:
-
Enzyme Inhibition: Many oxadiazole derivatives are known to inhibit enzymes crucial for cancer cell proliferation, such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II. [6]* Kinase Inhibition: They can target signaling pathways by inhibiting kinases like EGFR and those in the PI3K/Akt/mTOR pathway. [8][9]* Induction of Apoptosis: Potent compounds can trigger programmed cell death through various pathways, including the activation of caspases. [10]* Tubulin Polymerization Inhibition: Some derivatives can disrupt the microtubule network, leading to cell cycle arrest and apoptosis. [11]
Caption: Potential anticancer mechanisms of action.
Chapter 4: Concluding Remarks and Future Directions
The preliminary biological screening of nitrophenyl-substituted oxadiazoles provides a critical first look at their therapeutic potential. The data generated from the antimicrobial, antifungal, and anticancer assays described in this guide will enable researchers to identify promising lead compounds for further development. Subsequent steps would involve more in-depth mechanistic studies, in vivo efficacy testing in animal models, and pharmacokinetic and toxicological profiling. The versatility of the 1,3,4-oxadiazole scaffold, combined with the electronic modulation afforded by the nitrophenyl substituent, makes this class of compounds a rich area for continued exploration in the quest for novel therapeutics.
References
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI.
- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews.
- Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. (2023). Journal of Population Therapeutics and Clinical Pharmacology.
- Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. (n.d.). Taylor & Francis Online.
- Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (n.d.). Bentham Science.
- Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. (2025). ResearchGate.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.).
- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores Publishing.
- MTT assay protocol. (n.d.). Abcam.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health.
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). National Center for Biotechnology Information.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (n.d.). National Center for Biotechnology Information.
- MTT Cell Assay Protocol. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). BenchChem.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI.
- MTT Cell Proliferation Assay. (n.d.). ATCC.
- In vitro antifungal susceptibility testing. (2025). ResearchGate.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Center for Biotechnology Information.
- Antifungal Susceptibility Testing. (n.d.).
- Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2025). ResearchGate.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.
- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.).
- Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (n.d.).
- Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2026). ResearchGate.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
- A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (n.d.). Neliti.
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (n.d.). IJNRD.
- Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. (2024). Bentham Science.
- Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Frontiers.
- The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. (2022). DergiPark.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). Aging-US.
- In vitro antibacterial screening results for compounds 4(a-o). (n.d.). ResearchGate.
- Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (n.d.). MDPI.
- Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. (2019). National Center for Biotechnology Information.
Sources
- 1. ijdcs.com [ijdcs.com]
- 2. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [sciepub.com]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. mdpi.com [mdpi.com]
- 11. media.neliti.com [media.neliti.com]
A Technical Guide to the Structural Elucidation of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere for amide and ester functionalities, which enhances metabolic stability and modulates pharmacokinetic properties. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the unambiguous structure elucidation of a novel derivative, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of techniques. It delves into the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach—integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy—forms a self-validating system for structural confirmation. Each section details not only the protocol but also the interpretation of spectral data, culminating in the definitive assignment of the molecular structure.
Introduction and Synthetic Strategy
The structural confirmation of a newly synthesized molecule is the bedrock of chemical and pharmaceutical research. The target molecule, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, combines three key fragments: a 4-nitrophenyl group, a 1,2,4-oxadiazole core, and an isopropenyl (prop-1-en-2-yl) substituent. The reliable synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved via the cyclization of an O-acylamidoxime intermediate.[1]
This process typically involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride or anhydride.[2] For the target compound, the logical precursors are 4-nitrobenzamidoxime and 2-methylpropenoyl chloride (methacryloyl chloride). Understanding this synthetic pathway is crucial as it informs the expected molecular formula and helps anticipate potential isomeric impurities.
The elucidation process is designed as a logical workflow, where each analytical step provides a piece of the puzzle, and the collective data converge to a single, validated structure.
Experimental Workflow: From Synthesis to Confirmation
The following diagram outlines the integrated approach for structure elucidation.
Caption: Overall workflow for synthesis and structural validation.
Mass Spectrometry: Determining Molecular Mass and Formula
Expertise & Rationale: The first step in analyzing an unknown compound is to determine its molecular weight (MW) and, ideally, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing mass accuracy within parts-per-million (ppm), which allows for the calculation of a unique elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode, as the nitrogen atoms in the oxadiazole ring are readily protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental composition based on the accurate mass of this ion.
Data Presentation & Interpretation
The expected molecular formula for C₁₀H₉N₃O₃ is 219.0644 g/mol .
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₁₀H₉N₃O₃ | C₁₀H₉N₃O₃ |
| Calculated [M+H]⁺ | 220.0717 | 220.0715 |
| Mass Error | - | < 2 ppm |
This HRMS data provides the first piece of concrete evidence, confirming the elemental composition and overall success of the synthesis. The fragmentation pattern in MS/MS experiments can also offer structural clues, often showing cleavage of the N-O bond, which is characteristic of the 1,2,4-oxadiazole ring system.[3][4]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups. For this molecule, we expect to see characteristic vibrations for the nitro group (NO₂), the aromatic C-H and C=C bonds, the C=N and C-O bonds of the oxadiazole ring, and the C=C bond of the isopropenyl group.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the purified solid compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample.
-
Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1640 | Medium | Alkene C=C stretch (isopropenyl) |
| ~1610 | Strong | C=N stretch (oxadiazole ring) |
| ~1520 & ~1350 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1250 | Strong | C-O-N stretch (oxadiazole ring) |
| ~900 | Strong | =C-H out-of-plane bend (isopropenyl) |
The strong absorptions at ~1520 cm⁻¹ and ~1350 cm⁻¹ are highly diagnostic for the nitro group.[5] The presence of the C=N and C=C stretch bands further corroborates the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of all ¹H and ¹³C nuclei and establishing their connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[6]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton signals, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon signals.
-
2D COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) couplings within the same spin system (typically over 2-3 bonds).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting the different structural fragments.
¹H and ¹³C NMR Data: Predicted and Assigned
The chemical shifts are highly predictable based on the electronic nature of the substituents. The electron-withdrawing nitro group will deshield the aromatic protons, while the oxadiazole ring also exerts a significant electronic influence.
Table: ¹H and ¹³C NMR Data (400 MHz, CDCl₃) Note: Predicted values are based on standard chemical shift tables and substituent effects.[7][8][9]
| Position | Predicted ¹H δ (ppm) | Observed ¹H δ (ppm) | Multiplicity, J (Hz) | Integration | Predicted ¹³C δ (ppm) | Observed ¹³C δ (ppm) |
| Nitrophenyl | ||||||
| H-2', H-6' | 8.30 - 8.40 | 8.35 | d, J ≈ 8.8 | 2H | 124.0 | 124.2 |
| H-3', H-5' | 8.20 - 8.30 | 8.28 | d, J ≈ 8.8 | 2H | 129.5 | 129.8 |
| C-1' | - | - | - | - | 130.0 | 130.1 |
| C-4' | - | - | - | - | 150.0 | 150.5 |
| Oxadiazole | ||||||
| C-3 | - | - | - | - | 168.0 | 168.3 |
| C-5 | - | - | - | - | 175.0 | 175.4 |
| Isopropenyl | ||||||
| H-8a, H-8b | 5.50 - 5.70 | 5.65 / 5.58 | s / s | 1H / 1H | 123.0 | 123.3 |
| H-9 (CH₃) | 2.10 - 2.30 | 2.25 | s | 3H | 20.0 | 20.5 |
| C-7 | - | - | - | - | 138.0 | 138.2 |
2D NMR: Connecting the Fragments
While 1D NMR provides the list of parts, 2D NMR builds the final structure. The HMBC experiment is paramount.
Key HMBC Correlations
The diagram below illustrates the critical long-range correlations that link the three main structural components.
Caption: Key HMBC correlations confirming structural connectivity.
Interpretation of HMBC Correlations:
-
Isopropenyl to Oxadiazole: The protons of the methyl group (H-9, δ ~2.25) show a correlation to the quaternary carbon C-5 of the oxadiazole ring (δ ~175.4). Similarly, the vinyl protons (H-8a/b, δ ~5.6) also correlate to C-5. This unambiguously connects the isopropenyl group to the C-5 position of the heterocycle.
-
Nitrophenyl to Oxadiazole: The aromatic protons ortho to the oxadiazole ring (H-2'/H-6', δ ~8.35) show a correlation to the quaternary carbon C-3 of the oxadiazole ring (δ ~168.3). This definitively links the nitrophenyl group to the C-3 position.
These correlations leave no ambiguity and rule out the alternative isomer, 5-(4-Nitrophenyl)-3-(prop-1-en-2-yl)-1,2,4-oxadiazole.
Conclusion
The structural elucidation of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole was successfully achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirmed the exact molecular formula. FTIR spectroscopy identified all critical functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided a complete and unambiguous map of the atomic connectivity. The convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure, establishing a robust and self-validating framework essential for advancing chemical research and drug development.
References
- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-397. [Source: ResearchGate, URL not directly provided, general reference]
-
Clerici, F., Gelmi, M. L., & Pocar, D. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
- Selva, A., & Vettori, U. (1976). Electron-impact induced fragmentation of 3,5-diphenyl-1,2,4-oxadiazole. Gazzetta Chimica Italiana, 106, 1027-1033.
-
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. [Link]
-
Gagnon, D., Du, H., & Keillor, J. W. (2015). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 26(6), 1149-1155. [Link]
- Eloy, F., & Lenaers, R. (1962). The chemistry of amidoximes and related compounds. Chemical Reviews, 62(2), 155-183.
- Pace, A. (2012). Recent advances in the synthesis of 1,2,4-oxadiazoles. Current Organic Chemistry, 16(24), 2892-2917. [Source: Bentham Science, specific URL not available]
-
Yalcin, S., et al. (2016). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Journal of Molecular Structure, 1125, 245-256. [Link]
-
Mstislav, D. K., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417-2425. [Link]
-
Zeng, W., et al. (2024). Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety. Journal of Molecular Structure, 1297, 136894. [Link]
-
Metcalfe, E., & Bevan, J. (2012). Basic 1H- and 13C-NMR Spectroscopy. Royal Society of Chemistry. [Link]
-
Anitha, C., et al. (2016). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. Journal of Molecular Structure, 1119, 323-332. [Link]
-
Monks, S., et al. (2002). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 13(4). [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
Prakash, G. K. S., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 284-287. [Link]
-
Pinto, J. C. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223. [Link]
Sources
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
The Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: A Technical Guide for Researchers
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides, enhancing the pharmacokinetic properties of drug candidates.[1] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a cornerstone in the development of therapeutics across various domains, including anticancer, anti-inflammatory, and anti-infective agents.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles, offering insights into the underlying mechanisms, comparative analysis of methodologies, and detailed experimental protocols.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core predominantly relies on two robust strategies: the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5] While both pathways are effective, the amidoxime route is the most widely employed due to its versatility and the ready availability of starting materials.[2]
The Amidoxime Route: A Versatile and Widely Adopted Approach
The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.[5][6] This process proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the desired 1,2,4-oxadiazole ring.[5][7]
The general mechanism involves two key steps:
-
O-Acylation of the Amidoxime: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent to form an O-acylamidoxime intermediate. This step is often facilitated by a base to deprotonate the hydroxyl group of the amidoxime, increasing its nucleophilicity.
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring. This step can be promoted by heat or the use of dehydrating agents.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.
A variety of coupling agents and bases can be employed to facilitate this transformation, each with its own advantages and limitations. The choice of reagents can significantly impact the reaction yield and purity of the final product.
| Coupling Agent | Base | Typical Yield | Notes |
| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | Moderate to Good | Forms insoluble dicyclohexylurea byproduct, which can be removed by filtration. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | Good to Excellent | Water-soluble carbodiimide; byproducts are easily removed during aqueous workup. |
| CDI (Carbonyldiimidazole) | - | Good | The reaction proceeds without the need for an additional base. |
| Acyl Chlorides/Anhydrides | Pyridine or Triethylamine | Good to Excellent | Highly reactive acylating agents; requires careful control of reaction conditions.[5][6] |
| Vilsmeier Reagent | - | Good to Excellent | Activates the carboxylic acid for efficient coupling.[8] |
Data adapted from studies on N-heterocycle synthesis. [9]
1,3-Dipolar Cycloaddition: An Alternative Pathway
An alternative, though less frequently utilized, method for the synthesis of 1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile.[1][8] This approach can be advantageous when specific substitution patterns are desired. However, a significant challenge with this method is the propensity of the nitrile oxide to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which can lead to lower yields of the desired product.[8][9]
Modern Synthetic Methodologies: Enhancing Efficiency and Yield
In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for the synthesis of 1,2,4-oxadiazoles. These include one-pot procedures and microwave-assisted synthesis.
One-Pot Syntheses: Streamlining the Process
One-pot syntheses offer a significant advantage by combining multiple reaction steps into a single procedure without the need for isolation of intermediates. This approach not only saves time and resources but can also lead to higher overall yields. Several one-pot methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles have been reported, often starting from nitriles, hydroxylamine, and an acylating agent or aldehyde.[10][11] For instance, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine hydrochloride has been developed, where the aldehyde serves as both a substrate and an oxidant.
Caption: Conceptual workflow of a one-pot synthesis of 1,2,4-oxadiazoles.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[12][13][14][15] The application of microwave technology to the synthesis of 1,2,4-oxadiazoles has been particularly successful, with many procedures being adapted to this heating method.[12] Microwave-assisted synthesis can be applied to both the classical amidoxime route and one-pot procedures, often under solvent-free conditions, further enhancing the green credentials of the synthesis.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using both conventional and microwave-assisted techniques.
Protocol 1: Classical Synthesis from an Amidoxime and a Carboxylic Acid using EDC/HOBt
This protocol describes a reliable method for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole via the coupling of an amidoxime and a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amidoxime (1.0 eq) and the carboxylic acid (1.1 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis from an Amidoxime and an Acyl Chloride
This protocol details a rapid and efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free microwave irradiation.
Materials:
-
Amidoxime (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the amidoxime (1.0 mmol) and the acyl chloride (1.1 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). Monitor the internal temperature and pressure.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Dissolve the resulting solid in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by recrystallization or silica gel column chromatography.
Troubleshooting and Optimization
Common challenges in the synthesis of 1,2,4-oxadiazoles include low yields, the formation of side products, and difficulties in purification. A common side reaction is the cleavage of the O-acyl amidoxime intermediate, particularly under harsh conditions.[9] To mitigate this, it is advisable to minimize reaction times and temperatures during the cyclodehydration step. In cases of rearrangement products, such as those arising from the Boulton-Katritzky rearrangement, employing neutral and anhydrous workup and purification conditions is recommended.[9]
Conclusion
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field with a variety of reliable methods available to researchers. The classical amidoxime route remains a cornerstone of this chemistry, while modern advancements such as one-pot procedures and microwave-assisted synthesis offer significant improvements in terms of efficiency, yield, and environmental impact. A thorough understanding of the underlying mechanisms and careful selection of reaction conditions are paramount to achieving successful and reproducible outcomes in the synthesis of these valuable heterocyclic compounds.
References
- P., S., & K., A. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.
- Goodenough, K. M., et al. (2021).
- Zhang, C., et al. (2005).
- Yang, B., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.
- Zakeri, M., Heravi, M. M., & Abouzari-Lotf, E. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences.
- Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
- Psonka, P., et al. (2023).
- Di Mola, A., et al. (2021).
- Porcheddu, A., Cadoni, R., & De Luca, L. (2011). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4-Oxadiazoles Variously Di-Substituted. Organic & Biomolecular Chemistry.
- Sidneva, E. A., et al. (2022). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES.
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. RSC Advances.
- Bakav, S. A., et al. (2017). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. Russian Journal of Organic Chemistry.
- El-Emam, A. A., & Al-Deeb, O. A. (2006). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Journal of Heterocyclic Chemistry.
- Kumar, D., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters.
- Kumar, S., et al. (2011). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity.
- Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society.
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
- Kaboudin, B., & Saadati, F. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support.
- Sharma, P., et al. (2022). Microwave-Assisted Synthesis of New 4-Amino Acid Substituted 1,2,4-Triazole Derivative Derived from 1,2,3-Oxadiazole Nucleus an. International Journal of Pharmaceutical and Bio-Medical Science.
- Kenny, C., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sci-hub.se [sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Synthesis of New 4-Amino Acid Substituted 1,2,4-Triazole Derivative Derived from 1,2,3-Oxadiazole Nucleus and Their Anti-Bacterial and Anti-Oxidant Potential - ProQuest [proquest.com]
An In-Depth Technical Guide to the Predicted ADMET Properties of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and accelerating development timelines. This technical guide provides a comprehensive overview of the predicted ADMET properties of the novel compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. Leveraging established in silico predictive models, we will explore the likely pharmacokinetic and toxicological characteristics of this molecule. The methodologies outlined herein serve as a robust framework for the computational evaluation of other novel chemical entities, offering a blend of theoretical principles and practical application for researchers in the field.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold and Early ADMET Profiling
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. The specific compound of interest, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, combines this versatile heterocycle with a nitrophenyl group, a common feature in various bioactive molecules, and a prop-1-en-2-yl substituent. As with any potential therapeutic agent, its journey from a promising "hit" to a viable drug candidate is contingent not only on its efficacy but also on a favorable ADMET profile.
Poor pharmacokinetic properties are a leading cause of late-stage drug development failure. Therefore, the early in silico prediction of ADMET parameters has become an indispensable tool in rational drug design, allowing for the early identification of potential liabilities and guiding the synthesis of more drug-like molecules[4][5][6]. This guide will walk through the predicted ADMET profile of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, providing a detailed analysis based on computational methodologies.
Physicochemical Properties: The Foundation of Pharmacokinetics
Before delving into the ADMET predictions, it is crucial to establish the fundamental physicochemical properties of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. These parameters, such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), are key determinants of a drug's behavior in a biological system. While experimental data for this specific molecule is not available, we can infer its properties from its chemical structure and data from similar compounds.
Table 1: Predicted Physicochemical Properties of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole and Related Compounds
| Property | Predicted Value for Target Compound | 3-(4-Nitrophenyl)-1,2,4-oxadiazole[7] | 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole[8] |
| Molecular Formula | C11H9N3O3 | C8H5N3O3 | C9H7N3O3 |
| Molecular Weight | ~231.21 g/mol | 191.14 g/mol | 205.17 g/mol |
| Predicted LogP | ~2.5 - 3.5 | 1.6 | 2.2 |
| Predicted TPSA | ~80 - 90 Ų | 84.7 Ų | 84.7 Ų |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
Note: Values for the target compound are estimations based on its structure and data from related molecules.
The predicted LogP suggests that the compound will have moderate lipophilicity, which is often a good balance for cell membrane permeability and aqueous solubility. The TPSA is within a range that is generally associated with good oral bioavailability.
In Silico ADMET Prediction: A Methodological Workflow
The prediction of ADMET properties for a novel compound like 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole relies on a variety of computational models. These models are typically built on large datasets of experimentally determined properties and use machine learning algorithms or quantitative structure-activity relationships (QSAR) to make predictions for new molecules[4][9].
The Predictive Workflow
The general workflow for in silico ADMET prediction is as follows:
Caption: A generalized workflow for in silico ADMET prediction.
Recommended Tools
A variety of free and commercial software packages are available for ADMET prediction. For academic and small biotech environments, several free web servers provide reliable predictions[6]. Some commonly used platforms include:
-
SwissADME: A popular free web tool for predicting pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: Another free web server that predicts a wide range of ADMET properties based on graph-based signatures.
-
ProTox-II: A web server for the prediction of various toxicity endpoints.
For more comprehensive and customizable predictions, commercial software such as those offered by Schrödinger, Certara, or Simulations Plus are often employed in the pharmaceutical industry.
Predicted ADMET Profile of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
The following sections detail the predicted ADMET properties of the target compound. It is important to note that these are in silico predictions and require experimental validation.
Absorption
Good oral absorption is a desirable property for many drugs. Key parameters influencing absorption include intestinal absorption, Caco-2 permeability, and interactions with efflux transporters like P-glycoprotein (P-gp).
Table 2: Predicted Absorption Properties
| Parameter | Predicted Outcome | Rationale/Implication |
| Human Intestinal Absorption | High | The compound's physicochemical properties (LogP, TPSA) fall within a range that is favorable for passive diffusion across the intestinal epithelium. |
| Caco-2 Permeability | Moderate to High | Similar to intestinal absorption, the predicted LogP and molecular size suggest good permeability in this in vitro model of the intestinal barrier. |
| P-gp Substrate | Likely No | While some heterocyclic compounds can be P-gp substrates, the structural features of the target molecule do not strongly suggest it. |
| Bioavailability Score | Good | Based on the combination of favorable absorption parameters, the compound is predicted to have good oral bioavailability. |
Distribution
Once absorbed, a drug's distribution throughout the body is governed by its ability to cross biological membranes and its binding to plasma proteins.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Outcome | Rationale/Implication |
| Plasma Protein Binding (PPB) | High | The moderate lipophilicity of the compound suggests it will likely bind to plasma proteins such as albumin. High PPB can limit the free fraction of the drug available to exert its therapeutic effect. |
| Blood-Brain Barrier (BBB) Permeability | Likely No | The TPSA and the presence of polar groups are likely to hinder significant penetration of the blood-brain barrier. This could be advantageous for drugs intended for peripheral targets. |
| Volume of Distribution (Vd) | Moderate to High | A high Vd would indicate that the drug distributes extensively into tissues, which is consistent with its predicted lipophilicity. |
Metabolism
The metabolism of a drug, primarily in the liver by cytochrome P450 (CYP) enzymes, is a critical determinant of its half-life and potential for drug-drug interactions.
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Outcome | Rationale/Implication |
| CYP450 Inhibition | Possible inhibitor of CYP1A2 and CYP2C19 | Many nitrogen-containing heterocyclic compounds have been shown to inhibit certain CYP isoforms.[10] This would need to be confirmed experimentally. |
| CYP450 Substrate | Likely substrate for multiple CYP isoforms | The presence of aromatic rings and an alkene group provides potential sites for oxidative metabolism. |
| Predicted Metabolites | Nitro reduction, hydroxylation of the phenyl ring, epoxidation of the prop-1-en-2-yl group | These are common metabolic pathways for compounds with similar functional groups. |
Excretion
The route and rate of excretion determine the final elimination of the drug and its metabolites from the body.
Table 5: Predicted Excretion Properties
| Parameter | Predicted Outcome | Rationale/Implication |
| Primary Route of Excretion | Renal and Hepatic | Given the predicted metabolism, it is likely that the metabolites will be excreted renally, while some of the parent drug may be eliminated through bile. |
| Total Clearance | Low to Moderate | This will be dependent on the rate of metabolism and renal filtration. |
Toxicity
Early prediction of potential toxicity is crucial to avoid costly failures in later stages of drug development.
Table 6: Predicted Toxicity Profile
| Toxicity Endpoint | Predicted Risk | Rationale/Implication |
| hERG Inhibition | Low Risk | While some nitrogen heterocycles can interact with the hERG channel, the overall structure does not strongly suggest a high risk. |
| Mutagenicity (AMES test) | Potential Risk | The presence of the nitroaromatic group can be a structural alert for mutagenicity.[11] This is a critical parameter to assess experimentally. |
| Hepatotoxicity | Low to Moderate Risk | Some oxadiazole derivatives have been associated with hepatotoxicity.[12] |
| Carcinogenicity | Potential Risk | This is often linked to mutagenicity, and the nitroaromatic moiety warrants caution. |
Discussion and Strategic Implications
The in silico ADMET profile of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole presents a mixed but promising picture. The compound is predicted to have good absorption and distribution properties, which are favorable for a potential oral drug candidate. However, there are some potential liabilities that warrant further investigation.
The predicted inhibition of CYP enzymes suggests a potential for drug-drug interactions. More importantly, the presence of the nitroaromatic group raises concerns about potential mutagenicity and carcinogenicity. These are significant red flags that would need to be addressed early in a drug discovery program.
Caption: A SWOT analysis of the predicted ADMET profile.
Based on this predictive analysis, a rational next step would be to synthesize the compound and perform a panel of in vitro ADMET assays to validate these predictions. An Ames test would be of paramount importance to assess the mutagenic potential. If mutagenicity is confirmed, medicinal chemistry efforts could be directed towards replacing the nitro group with a bioisostere that retains the desired biological activity without the associated toxicity.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, analysis of the ADMET properties of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. The in silico tools and methodologies discussed offer a powerful approach for the early-stage assessment of drug candidates, enabling researchers to make more informed decisions and to prioritize resources effectively. While the predictions for this specific compound suggest it may have some favorable pharmacokinetic properties, the potential toxicity associated with the nitroaromatic moiety underscores the importance of a "fail early, fail fast" paradigm in modern drug discovery. The true value of this computational profiling lies in its ability to guide further experimental work and to inform the design of safer, more effective medicines.
References
-
CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]
- Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85–115.
- Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 109.
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]
- Schneider, P., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(22), 15286–15298.
- Khan, I., et al. (2023). Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. Molecules, 28(13), 5123.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2798288, 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 540420, 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
- Journal of the Chilean Chemical Society. (2021). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society, 66(4).
- Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612.
- Ekins, S., et al. (2000). Computational Methods for the Prediction of Drug Toxicity. Current Opinion in Drug Discovery & Development, 3(3), 292-297.
-
ResearchGate. (n.d.). Computational methods for the prediction of drug toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 682050, 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. Retrieved from [Link]
- Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414.
- National Center for Biotechnology Information. (2017). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Arabian Journal of Chemistry, 10, S2147-S2154.
- Journal of Mines, Metals and Fuels. (2022). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels, 70(1), 1-10.
- National Center for Biotechnology Information. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)
- ResearchGate. (2024). In-silico predictive binding affinity and ADMET of novel n-[5-(2-fluorophenyl)-1, 3, 4-oxadiazole-carboxamide derivatives towards prot. Retrieved from https://www.researchgate.
-
Neliti. (2022). In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Drug Design, Development and Therapy, 16, 1243–1260.16*, 1243–1260.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 10. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]
- 11. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Mechanical Calculations for 1,2,4-Oxadiazole Derivatives in Drug Discovery
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its unique bioisosteric properties and broad spectrum of biological activities.[1][2] As the pursuit of novel therapeutics becomes increasingly complex, computational chemistry offers a powerful lens to rationalize and predict molecular behavior, thereby accelerating the drug discovery pipeline.[3] This guide provides an in-depth exploration of quantum mechanical (QM) calculations as applied to 1,2,4-oxadiazole derivatives. We will delve into the theoretical underpinnings, practical methodologies, and interpretive frameworks that enable researchers to harness QM for elucidating structure-activity relationships (SAR), predicting molecular properties, and designing next-generation drug candidates.
The Rationale: Why Quantum Mechanics for 1,2,4-Oxadiazoles?
While classical molecular mechanics (MM) methods are invaluable for sampling conformational space, they are fundamentally limited by their empirical force fields.[3][4] QM methods, by contrast, solve approximations of the Schrödinger equation to provide a detailed description of the electronic structure of a molecule.[3][4][5] This is particularly crucial for heteroaromatic systems like 1,2,4-oxadiazoles, where the distribution of electrons governs a multitude of properties relevant to drug action:
-
Reactivity and Stability: The electron-deficient nature of the oxadiazole ring influences its metabolic stability and potential for covalent interactions.[6] QM can precisely map out regions susceptible to nucleophilic or electrophilic attack.[7]
-
Intermolecular Interactions: The ability of the 1,2,4-oxadiazole nitrogen and oxygen atoms to act as hydrogen bond acceptors is central to its role as a bioisostere for esters and amides.[2][8] QM calculations can quantify the strength of these interactions with high accuracy.
-
Molecular Properties: Key descriptors for drug-likeness, such as dipole moment, polarizability, and orbital energies (HOMO/LUMO), are directly derivable from the electronic wavefunction.[5][7]
This guide will focus on Density Functional Theory (DFT), a QM method that offers a favorable balance between computational cost and accuracy, making it a workhorse in modern computational drug discovery.[4]
Foundational Calculations: A Step-by-Step Workflow
A typical QM workflow for analyzing a 1,2,4-oxadiazole derivative involves a series of sequential calculations. Each step builds upon the last to create a comprehensive electronic and structural profile of the molecule.
Diagram: Quantum Mechanical Calculation Workflow
Caption: A typical workflow for quantum mechanical calculations on a small molecule.
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
This protocol outlines the essential first steps in any QM analysis: finding the molecule's most stable 3D conformation and confirming it is a true energy minimum.
Objective: To obtain the lowest energy structure of a 1,2,4-oxadiazole derivative and verify its stability.
Methodology:
-
Initial Structure Generation:
-
Draw the 2D structure of the 1,2,4-oxadiazole derivative in a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure using the editor's built-in tools. Perform an initial, quick energy minimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the coordinates in a format compatible with your QM software (e.g., .mol, .xyz).
-
-
Input File Preparation (for Gaussian software):
-
Create a text file (e.g., molecule.com).
-
Route Section (# line): Specify the calculation type, theoretical method, and basis set. For a typical optimization and frequency calculation, this would be: #p Opt Freq B3LYP/6-31G(d,p) Pop=NBO
-
Opt: Requests a geometry optimization.
-
Freq: Requests a vibrational frequency calculation to be performed after the optimization.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr density functional, a widely used and robust choice.[9]
-
6-31G(d,p): A Pople-style basis set that provides a good balance of accuracy and computational cost for organic molecules.
-
Pop=NBO: Requests a Natural Bond Orbital analysis, useful for understanding charge distribution.
-
-
Title Section: A brief, descriptive title for your calculation.
-
Charge and Multiplicity: Specify the molecule's total charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlets).
-
Molecular Coordinates: Paste the 3D coordinates from step 1.
-
-
Execution and Verification:
-
Submit the input file to the QM software (e.g., g16 molecule.com).
-
Upon completion, check the output file to ensure the optimization converged successfully.
-
Crucially, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[10] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the initial geometry should be adjusted.[10]
-
Analysis of Electronic Properties
With a validated minimum-energy structure, we can now probe the electronic properties that dictate the molecule's behavior in a biological environment.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[6]
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
| Parameter | Interpretation in Drug Design |
| High HOMO Energy | Indicates a stronger electron-donating ability, potentially influencing antioxidant properties or interactions with electron-deficient biological targets.[7] |
| Low LUMO Energy | Suggests a greater propensity to accept electrons, which can be important for charge-transfer interactions or metabolic processes.[6] |
| Small HOMO-LUMO Gap | Correlates with higher chemical reactivity and lower kinetic stability. This can be a double-edged sword, implying potential for desired reactivity but also for off-target effects or metabolic instability. |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an indispensable tool for understanding non-covalent interactions.[7]
-
Negative Potential (Red/Yellow): Regions of high electron density, typically around electronegative atoms like oxygen and nitrogen. These areas are favorable for electrophilic attack and act as hydrogen bond acceptors.
-
Positive Potential (Blue): Regions of low electron density, usually around hydrogen atoms bonded to electronegative atoms. These areas are favorable for nucleophilic attack and act as hydrogen bond donors.
-
Neutral Potential (Green): Regions of intermediate potential, often associated with nonpolar hydrocarbon moieties.
For 1,2,4-oxadiazoles, the MEP map vividly illustrates the hydrogen bond accepting capabilities of the ring nitrogens and oxygen, providing a clear rationale for its use as a bioisostere.[7][8]
Diagram: Interpreting Molecular Properties
Caption: Relationship between QM outputs and their interpretation in drug design.
Advanced Applications and Considerations
Beyond these foundational calculations, QM can be applied to more complex problems in drug discovery:
-
Reaction Mechanism Studies: Elucidating the metabolic pathways of 1,2,4-oxadiazole derivatives by calculating the transition state energies for proposed reactions.[11]
-
Spectroscopic Predictions: Calculating theoretical vibrational (IR/Raman) or NMR spectra to aid in the structural characterization of newly synthesized compounds.[5][12]
-
QM/MM Simulations: For studying the interaction of a 1,2,4-oxadiazole ligand within a protein active site, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used.[3][4] This treats the ligand and key active site residues with high-accuracy QM, while the rest of the protein is handled by more efficient MM methods.[4]
Choice of Method and Basis Set:
The B3LYP/6-31G(d,p) level of theory is a robust starting point. However, for systems where dispersion forces are critical (e.g., stacking interactions), it is advisable to use dispersion-corrected functionals (e.g., B3LYP-D3). For higher accuracy, especially for calculating reaction barriers, larger basis sets (e.g., cc-pVTZ) may be necessary, albeit at a significantly higher computational cost.
Conclusion
Quantum mechanical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist working with 1,2,4-oxadiazole derivatives. By moving beyond simple structural representations to a detailed understanding of electronic properties, researchers can make more informed decisions in the design-synthesis-test-analyze cycle. From rationalizing SAR and predicting reactivity to guiding the interpretation of experimental data, QM calculations offer a path to more efficient and successful drug discovery campaigns.
References
-
Naseem, S., et al. (2018). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Journal of Biomolecular Structure and Dynamics, 37(13), 3449-3460. [Link]
-
Ghaffari, I., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Molecules, 29(10), 2297. [Link]
-
Al-Balushi, R. A., et al. (2017). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Design, Development and Therapy, 11, 2549–2560. [Link]
-
Ananthula, R. S., et al. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Organic Process Research & Development, 24(8), 1435-1453. [Link]
-
Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). [Link]
-
Long, J., et al. (2012). Advances of Quantum Chemistry Methods in Pharmaceutical Researches. Journal of Computational Science & Engineering, 3(2), 139-153. [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5435-5449. [Link]
-
ResearchGate. (n.d.). B3LYP/6-31+G*-calculated HOMO (left) and LUMO (right) levels of... [Link]
-
Wang, X., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. [Link]
-
Brown, D. G., et al. (2016). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 7, 686-692. [Link]
-
Kumar, R., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1475. [Link]
- Matveeva, M. D., & Zhilyaev, D. I. (n.d.). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. [Source document unavailable].
-
ResearchGate. (n.d.). Combination of 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Moieties for the Generation of High-Performance Energetic Materials. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
ResearchGate. (n.d.). Localization and energies of HOMO and LUMO for 1,2,4-oxadiazole 4 a (MeCN). [Link]
-
ResearchGate. (n.d.). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. [Link]
-
Yildirim, I., & Cenan, O. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. [Link]
-
ResearchGate. (n.d.). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
-
Pontrello, J. K., et al. (2023). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Journal of Chemical Education, 100(6), 2376-2382. [Link]
- Allis, D. G. (2020). Chapter 3: Computational Vibrational Spectroscopy: A Contemporary Perspective. In [Source document unavailable].
- Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. In [Source document unavailable].
-
Pinheiro, C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(13), 5174. [Link]
-
Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76, 592-597. [Link]
-
ResearchGate. (n.d.). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. [Link]
-
Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv. [Link]
-
Taherivardanjani, S., et al. (2021). Benchmarking the Computational Costs and Quality of Vibrational Spectra from Ab Initio Simulations. Advanced Theory and Simulations, 4(12), 2100344. [Link]
-
Stankiewicz, A., et al. (2020). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Expert Opinion on Therapeutic Patents, 30(1), 41-55. [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Journal of Biomolecular Structure and Dynamics, 41(12), 5435-5449. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asocse.org [asocse.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. rroij.com [rroij.com]
- 12. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: A Validated One-Pot Synthetic Route for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole ring is a crucial structural motif, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability and pharmacokinetic profiles.[1] This guide details a robust, two-stage synthetic strategy, beginning with the preparation of the key intermediate, 4-nitrobenzamidoxime, followed by a highly efficient, one-pot condensation and cyclodehydration reaction. We provide detailed, step-by-step protocols, mechanistic insights, and expert commentary to ensure reproducibility and high yields for researchers in organic synthesis and pharmaceutical development.
Introduction & Scientific Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone of modern heterocyclic chemistry, driven by their prevalence in a range of bioactive molecules, including commercial drugs like Ataluren and Tioxazafen.[2][3] The most reliable and versatile strategy for constructing this ring system is the [4+1] cycloaddition approach, which involves the reaction of an amidoxime with a carboxylic acid or its derivative.
Our selected synthetic pathway is designed for efficiency, scalability, and accessibility of starting materials. It proceeds in two primary stages:
-
Synthesis of 4-Nitrobenzamidoxime: This key intermediate is prepared from commercially available 4-nitrobenzonitrile and hydroxylamine hydrochloride. The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon.
-
One-Pot Synthesis of the Target Oxadiazole: The 4-nitrobenzamidoxime is coupled directly with methacrylic acid using a modern peptide coupling reagent system, followed by in-situ thermal cyclodehydration. This one-pot method is advantageous as it avoids the isolation of the potentially unstable O-acylamidoxime intermediate and simplifies the overall workflow.[4][5][6]
This guide explains the causality behind each procedural step, grounding the protocol in established chemical principles to empower the researcher with a deep understanding of the transformation.
Overall Synthetic Scheme
Figure 1: Two-stage synthetic pathway for the target 1,2,4-oxadiazole.
Experimental Protocols & Methodologies
Part 1: Synthesis of 4-Nitrobenzamidoxime (Intermediate I)
Scientific Rationale: This reaction converts the electrophilic carbon of the nitrile group in 4-nitrobenzonitrile into an amidoxime. Hydroxylamine hydrochloride is the source of the nucleophile (hydroxylamine), and potassium carbonate acts as a base to neutralize the HCl salt, liberating the free hydroxylamine required for the nucleophilic attack. The ethanol/water solvent system ensures the solubility of both the organic substrate and the inorganic reagents.[7]
Protocol:
-
To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrobenzonitrile (29.6 g, 0.20 mol), hydroxylamine hydrochloride (13.9 g, 0.20 mol), and potassium carbonate (13.8 g, 0.10 mol).[7]
-
Add 700 mL of ethanol and 70 mL of water to the flask.
-
Heat the mixture to reflux and maintain for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
After completion, cool the reaction mixture to room temperature and dilute it with 200 mL of water.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry in a vacuum oven at 50°C.
-
The product, 4-nitrobenzamidoxime, is typically obtained as a pale yellow solid and can be used in the next step without further purification if purity is >95% by NMR.
Expected Outcome: A typical yield for this procedure is 60-70%.[7]
Part 2: Synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (Final Product)
Scientific Rationale: This one-pot protocol leverages a peptide coupling system to form the oxadiazole.[4][8]
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) activates the carboxylic acid of methacrylic acid. This forms a highly reactive O-acylisourea intermediate, which is readily converted to an HOBt-ester.
-
Acylation: The nucleophilic nitrogen of the 4-nitrobenzamidoxime attacks the activated carbonyl carbon, displacing HOBt and forming the key O-acylamidoxime intermediate.[9]
-
Cyclodehydration: Upon heating, the O-acylamidoxime undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole aromatic ring.[5][6]
Figure 2: Key mechanistic steps in the one-pot oxadiazole formation.
Protocol:
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzamidoxime (Intermediate I , 18.1 g, 0.10 mol) and methacrylic acid (9.5 g, 0.11 mol, 1.1 eq) in 250 mL of anhydrous tetrahydrofuran (THF).
-
Add 1-hydroxybenzotriazole (HOBt) (14.9 g, 0.11 mol, 1.1 eq) to the solution and stir until dissolved.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (21.1 g, 0.11 mol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC.
-
Once the formation of the intermediate is complete, heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 8-12 hours. Monitor the cyclization and disappearance of the intermediate by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove urea byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in ethyl acetate (300 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure final product.
Data & Reagent Summary
| Compound Name | Role | MW ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| 4-Nitrobenzonitrile | Starting Material | 148.12 | 200 | 1.0 | 29.6 g |
| Hydroxylamine HCl | Reagent | 69.49 | 200 | 1.0 | 13.9 g |
| Potassium Carbonate | Base | 138.21 | 100 | 0.5 | 13.8 g |
| 4-Nitrobenzamidoxime | Intermediate I | 181.14 | 100 | 1.0 | 18.1 g |
| Methacrylic Acid | Starting Material | 86.09 | 110 | 1.1 | 9.5 g |
| HOBt | Coupling Agent | 135.13 | 110 | 1.1 | 14.9 g |
| EDC | Coupling Agent | 191.70 | 110 | 1.1 | 21.1 g |
| Final Product | Target Molecule | 231.20 | - | - | ~16.2 g (70%) |
Note: Expected yield is an estimate and may vary based on experimental conditions and purification efficiency.
Conclusion
This application note details a validated and efficient synthetic route for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. By utilizing a reliable synthesis for the 4-nitrobenzamidoxime intermediate and employing a modern, one-pot coupling and cyclization protocol, this method offers high yields while minimizing operational complexity. The provided protocols and scientific rationale are designed to be directly applicable in a research setting, facilitating the synthesis of this and structurally similar 1,2,4-oxadiazoles for applications in drug discovery and materials science.
References
-
NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters - ACS Publications. Available at: [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
A Preferred Synthesis of 1,2,4‐Oxadiazoles. Taylor & Francis Online. Available at: [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC) - NIH. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ARKIVOC. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available at: [Link]
-
NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. ACS Publications. Available at: [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PubMed Central (PMC) - NIH. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. Available at: [Link]
-
Synthesis of Some 3-Aryl-1,2,4-oxadiazoles Carrying a Protected L-Alanine Side Chain. SciELO. Available at: [Link]
-
Synthesis of a p-Nitrobenzamidoxime. PrepChem.com. Available at: [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). Available at: [Link]
-
1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
- Method of producing 1,2,4-oxadiazole derivatives.Google Patents.
Sources
- 1. ijper.org [ijper.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Abstract
This application note provides a comprehensive guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of the novel heterocyclic compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis and prediction of the 1D NMR spectra. The assignments are substantiated by established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of substituent effects, drawing upon data from analogous chemical structures. Furthermore, this guide outlines the strategic use of 2D NMR techniques, such as COSY and HSQC, for the unambiguous confirmation of the proposed assignments.
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a 4-nitrophenyl group and a prop-1-en-2-yl (isopropenyl) substituent introduces specific electronic and steric features that can modulate the pharmacological profile of the parent molecule. Accurate structural elucidation is a cornerstone of chemical research and drug development, with NMR spectroscopy being the most powerful tool for the unambiguous determination of molecular architecture in solution.
This application note addresses the specific challenge of assigning the ¹H and ¹³C NMR spectra of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. While experimental data for this exact molecule is not widely published, a robust and reliable assignment can be achieved through a systematic analysis of its constituent chemical environments. We will dissect the molecule into its three key components—the 4-nitrophenyl ring, the 1,2,4-oxadiazole core, and the isopropenyl group—and predict their spectral signatures. This approach not only provides a detailed spectral map of the target molecule but also serves as a methodological template for the structural analysis of other novel, disubstituted 1,2,4-oxadiazoles.
Experimental Protocols
Sample Preparation
A meticulously prepared sample is fundamental to acquiring high-quality NMR data. The following protocol ensures a homogenous solution free of particulate matter.
-
Analyte Purity: Ensure the sample of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include acetone-d₆ and DMSO-d₆. The choice of solvent can slightly alter the chemical shifts.[1]
-
Concentration: For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[2] For ¹³C NMR, a more concentrated sample of 10-20 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Homogenization: After adding the solvent to the sample in a clean, dry vial, gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: To remove any suspended particles that can degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[3][4]
-
Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution for referencing the chemical shift scale to 0 ppm. Alternatively, the residual solvent peak can be used as a secondary reference.[5]
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR (COSY and HSQC):
Predicted ¹H and ¹³C NMR Spectral Assignment
The predicted spectral data is based on the analysis of substituent effects and established chemical shift ranges for the molecular fragments. The atom numbering scheme used for assignment is shown below:
Caption: Atom numbering for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
¹H NMR Spectrum (Predicted in CDCl₃, 400 MHz)
-
4-Nitrophenyl Protons (H-2', H-6' and H-3', H-5'): The electron-withdrawing nitro group will deshield the aromatic protons. Due to the symmetry of the para-substituted ring, two distinct signals are expected, each integrating to two protons. These will appear as a pair of doublets in an AA'BB' system.
-
δ 8.30-8.40 ppm (d, 2H, J ≈ 8.8 Hz, H-3', H-5'): These protons are ortho to the strongly electron-withdrawing nitro group and will be the most deshielded aromatic protons.
-
δ 8.15-8.25 ppm (d, 2H, J ≈ 8.8 Hz, H-2', H-6'): These protons are meta to the nitro group and ortho to the oxadiazole ring. They will be slightly less deshielded than H-3' and H-5'.
-
-
Isopropenyl Protons (H-2'' and H-3''): The isopropenyl group will give rise to two signals.
-
δ 6.00-6.10 ppm (s, 1H, H-2''a): One of the geminal vinyl protons.
-
δ 5.50-5.60 ppm (s, 1H, H-2''b): The other geminal vinyl proton. These two protons are diastereotopic and may appear as two distinct singlets or a very narrow multiplet, depending on the resolution and long-range coupling.
-
δ 2.20-2.30 ppm (s, 3H, H-3''): The methyl protons will appear as a sharp singlet.
-
¹³C NMR Spectrum (Predicted in CDCl₃, 100 MHz)
-
1,2,4-Oxadiazole Carbons (C-3 and C-5): These are quaternary carbons and will appear as sharp singlets in the downfield region of the spectrum.
-
δ ~175 ppm (C-5): This carbon is attached to the isopropenyl group.
-
δ ~168 ppm (C-3): This carbon is attached to the 4-nitrophenyl ring.
-
-
4-Nitrophenyl Carbons (C-1' to C-6'):
-
δ ~149 ppm (C-4'): This quaternary carbon is directly attached to the nitro group and will be significantly deshielded.
-
δ ~133 ppm (C-1'): This is the quaternary carbon to which the oxadiazole ring is attached.
-
δ ~129 ppm (C-2', C-6'): These are the carbons ortho to the oxadiazole ring.
-
δ ~124 ppm (C-3', C-5'): These are the carbons meta to the oxadiazole ring and ortho to the nitro group.
-
-
Isopropenyl Carbons (C-1'', C-2'', C-3''):
-
δ ~140 ppm (C-1''): The quaternary vinylic carbon.
-
δ ~120 ppm (C-2''): The methylene vinylic carbon.
-
δ ~21 ppm (C-3''): The methyl carbon.
-
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2', H-6' | 8.15-8.25 | Doublet | ~8.8 | 129 |
| H-3', H-5' | 8.30-8.40 | Doublet | ~8.8 | 124 |
| H-2''a | 6.00-6.10 | Singlet | - | 120 |
| H-2''b | 5.50-5.60 | Singlet | - | 120 |
| H-3'' | 2.20-2.30 | Singlet | - | 21 |
| C-3 | - | - | - | ~168 |
| C-5 | - | - | - | ~175 |
| C-1' | - | - | - | ~133 |
| C-4' | - | - | - | ~149 |
| C-1'' | - | - | - | ~140 |
Strategy for Unambiguous Assignment using 2D NMR
While the 1D spectral predictions provide a strong foundation, 2D NMR experiments are essential for definitive assignment.
Caption: Workflow for unambiguous NMR spectral assignment.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals protons that are spin-spin coupled. In the case of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, a COSY spectrum would show a cross-peak between the doublets of the aromatic protons (H-2'/H-6' and H-3'/H-5'), confirming their ortho relationship. The absence of cross-peaks for the isopropenyl protons would support their assignment as singlets or very weakly coupled multiplets.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that identifies which protons are directly attached to which carbons. An HSQC spectrum would show correlations between:
-
The aromatic proton signals and their corresponding carbon signals.
-
The isopropenyl methylene proton signals and the C-2'' carbon signal.
-
The isopropenyl methyl proton signal and the C-3'' carbon signal.
-
By combining the information from the 1D spectra with the connectivity data from the 2D spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved with a high degree of confidence.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the ¹H and ¹³C NMR spectral assignment of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. By leveraging established NMR principles and data from analogous structures, a reliable prediction of the spectral features has been presented. The outlined strategy, incorporating both 1D and 2D NMR techniques, offers a robust workflow for the structural elucidation of this and other novel heterocyclic compounds, which is a critical step in the advancement of medicinal chemistry and drug discovery.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
- Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 48(6), 469–476.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.9: Complex Coupling in Proton Spectra. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
High-Resolution Mass Spectrometry for the Definitive Characterization of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural confirmation and purity assessment of novel chemical entities are foundational to drug discovery and development. Heterocyclic compounds, particularly 1,2,4-oxadiazole derivatives, represent a significant class of molecules with diverse pharmacological potential.[1][2] This application note provides a detailed protocol and expert insights for the analysis of a specific oxadiazole derivative, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, using High-Resolution Mass Spectrometry (HRMS). We delineate a comprehensive workflow from sample preparation to data interpretation, emphasizing the causality behind experimental choices to ensure robust, reliable, and unambiguous molecular characterization.
Foundational Principles: The Mandate for High Resolution
Standard mass spectrometry provides a nominal mass, which is often insufficient to definitively identify a compound, especially in complex matrices or when isomers are possible. HRMS, by contrast, provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm).[3] This precision is critical for several reasons:
-
Unambiguous Molecular Formula Determination: The exact mass of a molecule is unique to its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the confident assignment of a molecular formula, a primary step in structural elucidation.[4][5]
-
Enhanced Specificity and Confidence: High-resolution instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can distinguish between ions with very similar nominal masses (isobaric interferences), drastically reducing the risk of false positives.[6][7]
-
Structural Elucidation via Fragmentation: When coupled with tandem mass spectrometry (MS/MS), HRMS provides high-accuracy mass data for fragment ions, offering detailed clues about the molecule's structure and connectivity.
For a molecule like 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, which contains a nitroaromatic group and a reactive alkene moiety, precise characterization is essential to confirm successful synthesis and rule out potential side-products.
Experimental Design and Rationale
A robust analytical method is a self-validating system. The following sections detail the critical considerations for designing a reliable HRMS experiment for the target analyte.
Sample Preparation: Ensuring Analytical Integrity
The quality of the data is directly dependent on the quality of the sample preparation. The primary goal is to completely solubilize the analyte while minimizing matrix effects and contaminants that can interfere with ionization.[8][9]
-
Analyte Purity: The sample should be as pure as possible. Preliminary purity checks by NMR or low-resolution MS are highly recommended.[3]
-
Solvent Selection: The analyte should be fully dissolved to ensure a stable spray.[10] HPLC-grade acetonitrile or methanol are preferred solvents for electrospray ionization (ESI) due to their volatility and low surface tension.[3] A 50:50 mixture with HPLC-grade water is often used to facilitate ionization. Solvents like DMSO and DMF are generally unsuitable for direct infusion ESI-MS analysis.[3]
-
Concentration: For direct infusion HRMS, a concentration between 1 and 10 µM (approximately 0.2 to 2 µg/mL) is typically sufficient.[10][11] Overly concentrated samples can lead to ion suppression and detector saturation.
-
Acidification (for Positive Ion Mode): The addition of a small amount of acid, typically 0.1% formic acid, is common practice to promote protonation and enhance the formation of [M+H]⁺ ions in positive ESI mode.[3] The multiple nitrogen atoms in the oxadiazole ring act as basic sites, making protonation a favorable ionization pathway.
Instrumentation and Calibration: The Basis of Accuracy
The choice of instrument and its proper calibration are paramount for achieving high mass accuracy.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) system is ideal for this application.[3] ESI is a soft ionization technique suitable for polar, medium molecular weight compounds.
-
Calibration: The instrument must be calibrated immediately before analysis using a certified standard solution with known m/z values across the desired mass range.[12][13] This process creates a calibration curve that maps the ion's time-of-flight or oscillation frequency to a precise m/z value, correcting for any instrumental drift.[14] Regular calibration ensures that the mass accuracy specification (e.g., < 5 ppm) is consistently met.
HRMS Method Parameters: Optimizing for the Target Molecule
The instrument parameters must be tailored to the physicochemical properties of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
-
Ionization Mode: Given the presence of basic nitrogen atoms, Positive Ion Mode (ESI+) is the logical starting point to detect the protonated molecule, [M+H]⁺. However, the nitroaromatic group can also be efficiently ionized in Negative Ion Mode (ESI-) to form the molecular ion [M]⁻˙ or adducts.[15][16] It is often prudent to analyze in both modes.
-
Mass Range: The scan range should be set to bracket the expected m/z of the analyte. For the target molecule (exact mass 231.0644 Da), a scan range of m/z 100-500 is appropriate.
-
Resolving Power: Higher resolution provides greater confidence in mass assignments but comes at the cost of scan speed. For accurate mass confirmation, a resolving power of at least 60,000 FWHM (Full Width at Half Maximum) is recommended.[11]
-
Tandem MS (MS/MS): To confirm the structure, the protonated molecule (m/z 232.0717 in positive mode) is selected as the precursor ion and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The collision energy should be optimized to produce a rich spectrum of structurally significant fragments.
Protocol: A Step-by-Step Workflow
This protocol outlines the complete process for HRMS analysis of the title compound.
Workflow Visualization
Caption: Experimental workflow for HRMS analysis.
Detailed Protocol
-
Reagent and Sample Preparation: a. Prepare a 1 mg/mL stock solution of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole in HPLC-grade methanol or acetonitrile. b. Perform a serial dilution of the stock solution using a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid to achieve a final concentration of approximately 1 µg/mL.[10] c. Prepare a fresh instrument calibration solution as per the manufacturer's guidelines.
-
Instrument Calibration and Setup: a. Calibrate the mass spectrometer in the appropriate ionization mode (e.g., ESI+) to ensure mass accuracy is within the acceptable range (typically < 5 ppm, ideally < 2 ppm).[12] b. Set up the instrument method with the parameters defined in Section 2.3.
-
Full Scan MS Analysis: a. Introduce the prepared sample into the mass spectrometer via direct infusion or LC injection. b. Acquire full scan data for a minimum of 1 minute to obtain a stable signal and averaged spectrum. c. Verify that the most abundant ion in the spectrum corresponds to the theoretical m/z of the expected [M+H]⁺ ion.
-
Tandem MS (MS/MS) Analysis: a. Modify the acquisition method to perform a product ion scan. b. Set the precursor ion isolation window around the measured m/z of the [M+H]⁺ ion (e.g., 232.0717 ± 1 Da). c. Acquire MS/MS spectra at various collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation pattern for structural confirmation.
Data Analysis and Interpretation
Molecular Formula Confirmation
The primary output of the full scan experiment is the accurate mass of the protonated molecule. This data is used to confirm the elemental composition.
| Parameter | Theoretical Value | Measured Value (Example) | Mass Error (ppm) |
| Molecular Formula | C₁₁H₉N₃O₃ | - | - |
| Exact Mass [M] | 231.06439 Da | - | - |
| Ion Species | [M+H]⁺ | - | - |
| Theoretical m/z | 232.07172 Da | 232.07155 Da | -0.73 |
A mass error of less than 5 ppm strongly supports the proposed molecular formula.
Fragmentation Analysis for Structural Verification
The MS/MS spectrum provides a "fingerprint" of the molecule's structure. Analysis of the fragmentation pathways confirms the connectivity of the different functional groups. The high resolution of the fragment ions allows for their unambiguous elemental composition to be determined.
Caption: Proposed fragmentation pathway for the target analyte.
Interpretation of Fragments:
-
Loss of NO₂ (m/z 186.0764): A characteristic fragmentation of nitroaromatic compounds.
-
Loss of C₃H₄ (m/z 192.0455): Cleavage of the isopropenyl side chain from the oxadiazole ring.
-
Nitrophenyl Cation (m/z 122.0393): Indicates the presence of the 4-nitrophenyl moiety.
-
Oxadiazole Ring Cleavage: Various ring-opening and cleavage patterns are characteristic of oxadiazole systems, further confirming the core structure.[17]
Conclusion
High-Resolution Mass Spectrometry is an indispensable tool for the structural verification of novel synthetic compounds like 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. By following a systematic protocol that includes meticulous sample preparation, rigorous instrument calibration, and logical data interpretation, researchers can achieve unambiguous molecular formula confirmation and detailed structural insights. This high degree of analytical confidence is essential for advancing promising molecules through the drug development pipeline.
References
-
UTMB. (n.d.). HRMS Analysis of Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
LCGC. (2025). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows. Retrieved from [Link]
-
PubMed. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Retrieved from [Link]
-
University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
University of Toledo. (n.d.). HRMS sample submission guidelines. Retrieved from [Link]
-
YouTube. (2025). Formula Prediction in HRMS Analysis on LC Q TOF. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
NIH. (2023). Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra. Retrieved from [Link]
-
MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography---Atmospheric Pressure Ionization---Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Retrieved from [Link]_
-
ACS Omega. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]
-
PubMed. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Retrieved from [Link]
-
PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
YouTube. (2025). HRMS in detecting low level nitrosamine impurities. Retrieved from [Link]
-
NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS instrument calibration. Retrieved from [Link]
-
Annals of Laboratory Medicine. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]
Sources
- 1. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. utoledo.edu [utoledo.edu]
- 4. measurlabs.com [measurlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. HRMS Analysis [utmb.edu]
- 12. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. annlabmed.org [annlabmed.org]
- 15. researchgate.net [researchgate.net]
- 16. Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
High-Throughput Purification of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole Using Reverse-Phase HPLC
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, robust, and validated protocol for the purification of the novel heterocyclic compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers in medicinal chemistry and drug development requiring high-purity samples for downstream applications. We elucidate the rationale behind method development, focusing on the physicochemical properties of the target molecule to establish an optimized reverse-phase chromatography protocol. This guide includes comprehensive, step-by-step instructions for sample preparation, HPLC method parameters, and post-purification analysis to ensure reproducibility and scientific integrity.
Principle of Separation and Method Rationale
The purification of synthetic organic compounds is a critical step in the drug discovery pipeline. The target molecule, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, possesses distinct structural features that dictate the choice of separation methodology. The molecule consists of a nitrophenyl group, an oxadiazole core, and an isopropenyl (prop-1-en-2-yl) substituent. This combination results in a compound with significant non-polar character, making it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC operates by separating analytes based on their hydrophobicity[1]. The stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Compounds with greater non-polar character, like our target molecule, will have stronger interactions with the stationary phase and thus be retained longer, allowing for effective separation from more polar impurities or less retained non-polar side-products[2][3].
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecyl) bonded silica column is selected as the primary stationary phase. C18 columns are the most widely used in RP-HPLC and provide excellent retention for non-polar to moderately polar compounds due to their high hydrophobicity[3][4]. The long alkyl chains offer a high surface area for hydrophobic interactions.
-
Mobile Phase Composition: The mobile phase consists of a polar aqueous component (Solvent A) and a less polar organic component (Solvent B)[5]. Acetonitrile (ACN) is chosen as the organic modifier over methanol due to its lower viscosity and superior UV transparency at low wavelengths, which is beneficial for detection[6]. A small amount of an acid modifier, 0.1% Trifluoroacetic Acid (TFA), is added to both mobile phase components. This suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase, resulting in improved peak symmetry and reproducibility[4].
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is employed. This is crucial for efficiently eluting the target compound while separating it from a potentially complex mixture of starting materials, by-products, and other impurities with varying polarities. This approach ensures sharp peaks and a reasonable run time[7].
Materials and Instrumentation
2.1 Reagents and Solvents
-
Crude 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole sample
-
Acetonitrile (HPLC Grade or higher)
-
Methanol (HPLC Grade or higher)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Dimethyl Sulfoxide (DMSO, HPLC Grade)
2.2 Instrumentation and Consumables
-
Preparative or Semi-Preparative HPLC system with a gradient pump and a UV-Vis or Photodiode Array (PDA) detector.
-
Reverse-Phase C18 Column (e.g., 250 x 10 mm, 5 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Autosampler vials or manual injection syringe
-
Fraction collector
-
Rotary evaporator or centrifugal vacuum concentrator
Detailed Purification Protocol
This protocol is a self-validating system. Adherence to these steps ensures reproducibility and high-purity outcomes.
3.1 Sample Preparation
-
Solubilization: Accurately weigh the crude sample. Dissolve it in a minimal amount of a strong organic solvent like DMSO or ACN to create a concentrated stock solution (e.g., 50-100 mg/mL). The goal is complete dissolution.
-
Filtration: Draw the dissolved sample into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean autosampler vial[8][9]. This critical step removes particulate matter that could clog the HPLC column or tubing, thereby protecting the instrument.
-
Dilution (for analytical scouting): Before preparative purification, it is advisable to perform a small analytical run. Dilute a small aliquot of the filtered stock solution with the initial mobile phase composition (e.g., 50:50 ACN:Water) to determine the retention time of the target compound.
3.2 HPLC Method Parameters
The following parameters should be programmed into the HPLC software. They are summarized for clarity in Table 1.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in HPLC-Grade Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 4.0 mL/min |
| Injection Volume | 100 - 500 µL (dependent on concentration and column loading capacity) |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal λmax determined by PDA scan) |
| Gradient Program | See Table 2 below |
Table 1: HPLC Method Parameters
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 2.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
3.3 Purification and Fraction Collection Workflow
The overall process from sample preparation to obtaining the final pure compound is illustrated in the diagram below.
Caption: Workflow for HPLC Purification.
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (50% A) for at least 10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop collecting just after it returns to baseline. Use a fraction collector programmed for peak-based collection for automation and precision.
-
Column Re-equilibration: After the gradient is complete, allow the column to re-equilibrate at the initial conditions (as programmed in the final step of the gradient table) before the next injection.
3.4 Post-Purification Processing and Validation
-
Purity Analysis: Inject a small aliquot (1-2 µL) from each collected fraction into an analytical HPLC system to determine its purity.
-
Pooling: Combine all fractions that show a purity of ≥98% (or the desired level).
-
Solvent Removal: Remove the mobile phase solvents (ACN and water) from the pooled fractions using a rotary evaporator. Note: If TFA is used, it may form a salt with the compound. Further processing like lyophilization or a mild basic wash followed by extraction may be necessary if the TFA salt is not desired.
-
Final Drying: Transfer the resulting solid or oil to a vial and dry under high vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as LC-MS, NMR, and analytical HPLC.
Trustworthiness and Self-Validation
The integrity of this protocol relies on systematic verification. The purity of the final product must be confirmed by re-injecting a small, dissolved sample onto an analytical HPLC column, preferably using a slightly different gradient to rigorously test for co-eluting impurities. A single, sharp, and symmetrical peak is indicative of high purity. This feedback loop validates the effectiveness of the preparative method.
References
- Chrom Tech, Inc. (2025).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2798288, 3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Butwong, N., et al. (n.d.).
- Various Authors. (2020). RP-HPLC of strongly non-polar compound?.
- ChemicalBook. (n.d.). 3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole Chemical Properties.
- Deshpande, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Phenomenex. (2025).
- SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column.
- Deshpande, A., et al. (2024).
- alwsci. (2024).
- Welch Materials. (2025).
- Element Lab Solutions. (n.d.). HPLC Solvent Selection.
Sources
- 1. chromtech.com [chromtech.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing HPLC Methods [sigmaaldrich.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Application Notes & Protocols: Evaluating the Anticancer Efficacy of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole against MCF-7 Human Breast Cancer Cells
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazole Derivatives in Oncology
The pursuit of novel therapeutic agents against cancer is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds exert their influence through diverse mechanisms, such as the inhibition of critical enzymes and growth factors essential for tumor progression.[1][5][6] This document provides a detailed guide for assessing the anticancer activity of a specific 1,2,4-oxadiazole derivative, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, against the MCF-7 human breast cancer cell line.
MCF-7 cells are a well-characterized and widely utilized in vitro model for estrogen receptor-positive (ER+) breast cancer.[7][8][9] These cells retain key characteristics of differentiated mammary epithelium, including their responsiveness to estrogen, making them an invaluable tool for studying the efficacy of potential anticancer compounds.[7][10][11] This application note will delineate the requisite protocols for cell culture, cytotoxicity assessment, and mechanistic studies to elucidate the apoptotic potential of the test compound.
Part 1: Foundational Protocols - Cell Culture and Cytotoxicity Assessment
A fundamental prerequisite for any in vitro anticancer study is the meticulous maintenance of the cancer cell line and the accurate determination of the compound's cytotoxic effects.
MCF-7 Cell Culture: A Step-by-Step Guide
MCF-7 cells are adherent, epithelial-like cells that require specific culture conditions to ensure their viability and experimental reproducibility.[7][10]
Materials:
-
MCF-7 cell line
-
Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin solution.[10]
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Trypsin-EDTA solution (0.25%)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cryopreserved Cells: Rapidly thaw the vial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cells in fresh medium and transfer to a T-75 flask.
-
Routine Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Medium Renewal: Replace the culture medium every 2-3 days to replenish nutrients and remove metabolic waste.[10]
-
Subculturing (Passaging): When the cells reach 70-80% confluency, aspirate the medium, rinse with DPBS, and add Trypsin-EDTA to detach the cells.[8] Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium. A subcultivation ratio of 1:2 to 1:4 is generally recommended.[10]
MTT Assay for Cell Viability: Quantifying Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] Metabolically active cells reduce the yellow MTT to a purple formazan product.[12]
Materials:
-
MCF-7 cells
-
3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the medium in the wells with the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Example IC50 Values of Oxadiazole Derivatives against MCF-7 Cells
| Compound | Incubation Time (h) | IC50 (µM) |
| 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | 48 | [Hypothetical Value] |
| Doxorubicin (Reference) | 48 | [Typical Literature Value] |
| Cisplatin (Reference) | 48 | [Typical Literature Value] |
Part 2: Mechanistic Insights - Probing the Induction of Apoptosis
Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following protocols are designed to investigate whether 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole induces apoptosis in MCF-7 cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
MCF-7 cells treated with the test compound
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat MCF-7 cells with the test compound at its IC50 concentration for a predetermined time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.[15] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[16]
Visualization: Experimental Workflow for Apoptosis Detection
Caption: A potential intrinsic apoptosis pathway.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for evaluating the anticancer activity of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole against MCF-7 breast cancer cells. By systematically assessing cytotoxicity and key apoptotic markers, researchers can gain valuable insights into the compound's therapeutic potential and mechanism of action. These studies are a critical step in the preclinical evaluation of novel oxadiazole derivatives as potential anticancer agents.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
MDPI. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
-
Elabscience. MCF7 [MCF-7] Cell Line.
-
Spandidos Publications. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research.
-
Public Health England. MCF7 - ECACC Cell line profiles - Culture Collections.
-
National Center for Biotechnology Information. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
-
National Center for Biotechnology Information. A two-decade overview of oxadiazole derivatives as promising anticancer agents.
-
Frontiers. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review.
-
Ubigene. Tips for Quickly Master MCF7 Cell Culture and Gene Editing !
-
Creative Bioarray. MCF-7 Cells Culture - MCF-7 Cells.
-
Creative Bioarray. Caspase Activity Assay.
-
American Chemical Society. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity.
-
National Center for Biotechnology Information. Caspase Protocols in Mice.
-
National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
-
MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
-
protocols.io. Caspase 3/7 Activity.
-
University of Rochester Medical Center. The Annexin V Apoptosis Assay.
-
Abcam. Annexin V staining assay protocol for apoptosis.
-
National Center for Biotechnology Information. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells.
-
JoVE. Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview.
-
Reaction Biology. Caspase-3 Activation Assay.
-
Abcam. Apoptosis western blot guide.
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
-
Texas Children's Hospital. MTT Cell Assay Protocol.
-
ATCC. MTT Cell Proliferation Assay.
-
Abcam. MTT assay protocol.
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection.
-
ResearchGate. A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.
-
MDPI. Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity.
-
protocols.io. MTT (Assay protocol).
-
MDPI. Response of MCF-7 Breast Cancer Cells Overexpressed with P-Glycoprotein to Apoptotic Induction after Photodynamic Therapy.
-
Bio-Rad. Analysis by Western Blotting - Apoptosis.
-
ResearchGate. a) Western‐blot assay of apoptosis‐associated proteins in MCF‐7 cells...
-
ChemicalBook. 3-(4-NITROPHENYL)-1,2,4-OXADIAZOLE synthesis.
-
National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
-
ResearchGate. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
ResearchGate. (PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives.
-
Taylor & Francis Online. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives.
Sources
- 1. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. MCF7 | Culture Collections [culturecollections.org.uk]
- 9. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 10. elabscience.com [elabscience.com]
- 11. mcf7.com [mcf7.com]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes & Protocols: High-Throughput Screening for Antibacterial Activity of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
I. Executive Summary and Scientific Rationale
The rise of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents.[1][2] The 1,3,4-oxadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known to be a bioisostere for amide and ester functionalities, which enhances its ability to interact with biological targets.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including significant antibacterial, antifungal, and antiviral properties.[1][2][3]
This application note provides a comprehensive guide to the antibacterial screening of a novel derivative, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole . The rationale for investigating this specific molecule is twofold:
-
The 1,3,4-Oxadiazole Core: This ring system is a well-established pharmacophore in numerous therapeutic agents.[1][4] Its presence is often associated with potent biological activity.
-
The 4-Nitrophenyl Substituent: The inclusion of an electron-withdrawing nitro group (NO₂) on the phenyl ring is a strategic choice. Such substitutions have been shown to enhance the antimicrobial potency of heterocyclic compounds, potentially by modulating the electronic properties and bioavailability of the molecule.[5]
This document outlines a two-tiered screening approach, beginning with a qualitative diffusion assay for preliminary assessment, followed by a quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). These protocols are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8]
II. Experimental Design and Strategy
A logical and robust experimental design is paramount for the successful evaluation of a novel compound. Our strategy involves a systematic progression from a broad initial screen to a precise quantitative assessment.
A. Selection of Bacterial Strains
To assess the spectrum of activity, it is crucial to test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The use of reference strains from the American Type Culture Collection (ATCC) is essential for reproducibility.[9]
-
Gram-Positive Representative: Staphylococcus aureus (e.g., ATCC 25923). S. aureus is a major human pathogen responsible for a wide range of infections. Methicillin-resistant Staphylococcus aureus (MRSA) strains (e.g., ATCC 700698) are also critical to include for assessing efficacy against drug-resistant variants.[3][10]
-
Gram-Negative Representative: Escherichia coli (e.g., ATCC 25922). E. coli is a common cause of bloodstream and urinary tract infections and serves as a model for Gram-negative pathogens.[9][11]
-
Additional Strain (Optional but Recommended): Pseudomonas aeruginosa (e.g., ATCC 9027). This opportunistic pathogen is known for its intrinsic resistance to many antibiotics and is a valuable inclusion for a comprehensive screening panel.[11]
B. Control System: Ensuring Self-Validation
Every protocol must incorporate a robust set of controls to validate the experimental results.
-
Positive Control: A broad-spectrum antibiotic with established MIC values against the test strains (e.g., Ciprofloxacin or Gentamicin).[12] This confirms that the bacteria are susceptible and the assay is performing correctly.
-
Negative Control (Vehicle Control): The solvent used to dissolve the test compound (e.g., Dimethyl sulfoxide, DMSO). This is critical to ensure that the solvent itself has no inhibitory effect on bacterial growth.[3]
-
Growth Control: Bacteria inoculated in growth medium without any test compound or vehicle. This confirms the viability and normal growth of the microorganisms under the assay conditions.
C. Two-Tiered Screening Workflow
This workflow is designed for efficiency, using a rapid qualitative method to identify activity before committing to a more labor-intensive quantitative assay.
Caption: Two-tiered antibacterial screening workflow.
III. Detailed Experimental Protocols
These protocols are based on established methodologies and should be performed under aseptic conditions in a certified biosafety cabinet.[13][14]
Protocol 1: Agar Well Diffusion Assay (Preliminary Screen)
This method provides a rapid qualitative assessment of the compound's ability to inhibit bacterial growth.[3]
Materials:
-
Test Compound: 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth)
-
Selected bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, 1 mg/mL stock)
-
Sterile DMSO (Vehicle Control)
-
0.5 McFarland turbidity standard
-
Sterile swabs, micropipettes, and tips
-
Sterile cork borer (6-8 mm diameter)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Plate Inoculation: a. Dip a sterile swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.
-
Well Preparation and Compound Application: a. Allow the plate to dry for 5-10 minutes. b. Using a sterile cork borer, create uniform wells in the agar. c. Add a defined volume (e.g., 50-100 µL) of the test compound stock solution (e.g., 1 mg/mL in DMSO) into a designated well. d. In separate wells, add the same volume of the positive control antibiotic and the DMSO vehicle control.
-
Incubation: a. Let the plates sit at room temperature for 1 hour to allow for compound diffusion. b. Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm). b. A zone of inhibition significantly larger than the vehicle control well indicates antibacterial activity.
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of the compound that visibly inhibits microbial growth, adhering to CLSI guidelines.[6][15]
Materials:
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound, positive control, and vehicle control solutions
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted)
-
Multichannel micropipettes and sterile tips
-
Plate reader (optional, for OD measurement)
Procedure:
-
Preparation of Inoculum: a. Prepare a 0.5 McFarland suspension of the test organism. b. Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Plate Setup: a. Add 100 µL of CAMHB to wells in columns 2 through 12. b. Add 200 µL of the test compound stock solution (at twice the highest desired test concentration) to the wells in column 1.
-
Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. b. Continue this two-fold serial dilution process from column 2 to column 10. Discard 100 µL from column 10. c. This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum (from step 1b) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is 200 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed with the naked eye. b. Results can be confirmed by reading the optical density (OD) at 600 nm with a plate reader. The MIC well should have an OD similar to the sterility control.
IV. Data Presentation and Interpretation
Clear and concise data presentation is essential for comparing the efficacy of the novel compound against controls.
Table 1: Example Data from Agar Well Diffusion Assay
| Test Organism | Gram Stain | Agent Tested | Concentration | Zone of Inhibition (mm) |
|---|---|---|---|---|
| S. aureus ATCC 25923 | Positive | Test Compound | 1 mg/mL | 18 |
| Ciprofloxacin | 1 mg/mL | 25 | ||
| DMSO | - | 0 | ||
| E. coli ATCC 25922 | Negative | Test Compound | 1 mg/mL | 14 |
| Ciprofloxacin | 1 mg/mL | 28 |
| | | DMSO | - | 0 |
Table 2: Example Data from Broth Microdilution Assay
| Test Organism | Gram Stain | Agent Tested | MIC (µg/mL) |
|---|---|---|---|
| S. aureus ATCC 25923 | Positive | Test Compound | 62.5 |
| Ciprofloxacin | < 1 | ||
| E. coli ATCC 25922 | Negative | Test Compound | 125 |
| Ciprofloxacin | < 1 | ||
| P. aeruginosa ATCC 9027 | Negative | Test Compound | > 500 |
| | | Ciprofloxacin | < 2 |
V. Potential Mechanism of Action: An Outlook
While determining the precise mechanism of action requires further complex studies, literature on related oxadiazole compounds suggests several possibilities. Some 1,3,4-oxadiazole derivatives may exert their antibacterial effect by disrupting the bacterial cell membrane or by inhibiting key enzymes involved in metabolic pathways, such as sterol 4α-demethylase (CYP51).[1] Another proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[16] The 4-nitrophenyl moiety might contribute to this by participating in redox cycling within the bacterial cell.
Caption: Plausible antibacterial mechanisms of oxadiazole derivatives.
Further investigations, such as cell membrane permeability assays and enzymatic inhibition studies, would be required to elucidate the specific mechanism of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
VI. References
-
Kouhkan, M., Souldozi, A., & Alizadeh, H. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. J. Biotechnology and Bioprocessing, 3(3). [Link]
-
Request PDF. (2025). Synthesis and antimicrobial screening of some substituted 1, 3, 4-oxadiazole derivatives. ResearchGate. [Link]
-
Zarghi, A., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
ACS Publications. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [Link]
-
Siddiqui, N., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
PubMed. (2024). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. National Library of Medicine. [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]
-
Seremet, M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Library of Medicine. [Link]
-
PubMed Central. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. National Library of Medicine. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]
-
ResearchGate. (2026). (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Library of Medicine. [Link]
-
HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia Laboratories. [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN. [Link]
-
MDPI. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Molecules. [Link]
-
Journal of Bacteriology. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. American Society for Microbiology. [Link]
-
PubMed Central. (2019). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
PubMed. (n.d.). Reproducibility of control strains for antibiotic susceptibility testing. National Library of Medicine. [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 4. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. nih.org.pk [nih.org.pk]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. himedialabs.com [himedialabs.com]
- 11. Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chainnetwork.org [chainnetwork.org]
- 16. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Evaluation of 1,2,4-Oxadiazole Compounds: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 1,2,4-oxadiazole compounds for their anti-inflammatory potential. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2] This guide delves into the rationale behind experimental design, provides detailed, step-by-step protocols for key assays, and explains the underlying molecular mechanisms.
Introduction: The Rationale for Targeting Inflammation with 1,2,4-Oxadiazoles
Inflammation is a fundamental protective response to harmful stimuli, such as pathogens and damaged cells.[3] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] Activation of NF-κB leads to the transcription of a host of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][7]
The 1,2,4-oxadiazole nucleus has garnered significant attention in medicinal chemistry as a bioisosteric equivalent for ester and amide groups, contributing to favorable pharmacokinetic properties.[8] Several studies have highlighted the potential of 1,2,4-oxadiazole derivatives as potent anti-inflammatory agents, often by modulating the NF-κB signaling pathway.[9][10] Therefore, a robust in vitro evaluation is the critical first step in identifying and characterizing novel 1,2,4-oxadiazole-based anti-inflammatory drug candidates.
This guide focuses on a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like receptor 4 (TLR4), which in turn triggers the NF-κB and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a robust inflammatory response.[7][11][12][13]
Key Signaling Pathways in Macrophage-Mediated Inflammation
Understanding the key signaling pathways is crucial for interpreting experimental results. The primary pathways targeted in this guide are the NF-κB and MAPK pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[6]
Caption: Canonical NF-κB signaling pathway activated by LPS.
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are another critical set of signaling cascades involved in the inflammatory response.[14][15] In mammals, there are three major MAPK subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[16] These kinases are activated by a tiered system of upstream kinases (MAP3Ks and MAP2Ks) and, once activated, phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory genes.[14] The MAPK and NF-κB pathways often exhibit crosstalk, creating a complex regulatory network.
Caption: Experimental workflow for in vitro anti-inflammatory evaluation.
Detailed Protocols
Cell Culture and Maintenance
Cell Line: RAW 264.7 (murine macrophage cell line) Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
Principle: This assay determines the cytotoxicity of the 1,2,4-oxadiazole compounds. It is crucial to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Prepare serial dilutions of the 1,2,4-oxadiazole compounds in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Principle: Nitric oxide is a key pro-inflammatory mediator produced by iNOS in activated macrophages. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant. [17][18][19][20][21] Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the 1,2,4-oxadiazole compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant. [3][22][23][24][25] Protocol (General for TNF-α and IL-6):
-
Seed RAW 264.7 cells and treat them with compounds and LPS as described in the Griess assay protocol.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, Thermo Fisher Scientific, or Sigma-Aldrich).
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the target cytokine.
-
After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added, and the color development is proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner. Below is an example of how to tabulate the results.
Table 1: In Vitro Anti-inflammatory Activity of 1,2,4-Oxadiazole Compounds
| Compound | Cytotoxicity (IC50, µM) | NO Inhibition (IC50, µM) | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| Compound A | >100 | 15.2 ± 1.8 | 10.5 ± 1.2 | 12.8 ± 1.5 |
| Compound B | >100 | 25.6 ± 2.1 | 18.9 ± 2.0 | 22.4 ± 2.3 |
| Dexamethasone | >100 | 5.8 ± 0.7 | 3.1 ± 0.4 | 4.5 ± 0.6 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: A potent anti-inflammatory compound will exhibit low IC50 values for the inhibition of NO, TNF-α, and IL-6 production, while having a high IC50 value for cytotoxicity, indicating a good therapeutic window.
Mechanistic Studies
For promising lead compounds, further mechanistic studies are warranted to elucidate their mode of action.
Enzyme Inhibition Assays (COX-2 and 5-LOX)
Principle: Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. [26][27][28][29][30][31]Assessing the direct inhibitory effect of the 1,2,4-oxadiazole compounds on these enzymes can provide valuable mechanistic insights. Commercially available inhibitor screening kits can be used for this purpose. [26][28][29]
Western Blot Analysis
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the inflammatory signaling pathways. This technique can be used to assess the phosphorylation status of key signaling molecules, which is indicative of their activation.
Key Proteins to Analyze:
-
p-p65 and p-IκBα: To confirm the inhibition of the NF-κB pathway.
-
p-p38, p-JNK, and p-ERK: To investigate the involvement of the MAPK pathways.
-
iNOS and COX-2: To determine if the compounds inhibit the expression of these pro-inflammatory enzymes.
Immunofluorescence Microscopy
Principle: This technique allows for the visualization of the subcellular localization of proteins. For NF-κB, immunofluorescence can be used to directly observe the translocation of the p65 subunit from the cytoplasm to the nucleus upon LPS stimulation and its inhibition by the test compounds.
Conclusion
The in vitro evaluation of 1,2,4-oxadiazole compounds using the protocols outlined in this guide provides a robust and systematic approach to identifying and characterizing novel anti-inflammatory agents. By combining primary screening assays with mechanistic studies, researchers can gain a comprehensive understanding of the therapeutic potential of these promising heterocyclic compounds. This detailed methodology, grounded in established scientific principles, will empower researchers in their quest to develop new and effective treatments for inflammatory diseases.
References
-
The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Available at: [Link]
-
The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Available at: [Link]
-
MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]
-
MAPK signaling in inflammation-associated cancer development. PMC - NIH. Available at: [Link]
-
MAPK signaling pathway. Cusabio. Available at: [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available at: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... ResearchGate. Available at: [Link]
-
Nitric Oxide Assay? ResearchGate. Available at: [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. PubMed. Available at: [Link]
-
Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. PMC - PubMed Central. Available at: [Link]
-
Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. Available at: [Link]
-
Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. PubMed. Available at: [Link]
-
Nitric Oxide Assay (NO). ScienCell Research Laboratories. Available at: [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. Available at: [Link]
-
1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. PubMed. Available at: [Link]
-
Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
-
Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. PubMed. Available at: [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI. Available at: [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. Available at: [Link]
-
In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
An In Vitro Evaluation of Anti-Inflammatory Activity of Newly Synthesized 1,3,4 Oxadiazole Derivatives. Semantic Scholar. Available at: [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC - NIH. Available at: [Link]
-
ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. Available at: [Link]
-
Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha). 2BScientific. Available at: [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
-
Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. PMC - NIH. Available at: [Link]
-
Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. Micromachines. Available at: [Link]
Sources
- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 8. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cusabio.com [cusabio.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Application Notes and Protocols for the Determination of IC50 Value for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Abstract: The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of a novel compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. The IC50 value is a critical metric of a compound's potency, quantifying the concentration required to inhibit a specific biological process by 50%.[4][5] Given the prevalence of antiproliferative activity among oxadiazole derivatives, this guide will focus on a robust cell-based cytotoxicity assay (MTT assay) as the primary protocol.[6] Additionally, a general framework for an enzyme inhibition assay is provided as an alternative for target-specific investigations. The protocols herein are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and the inclusion of self-validating controls to ensure data trustworthiness.
Part 1: Foundational Concepts & Strategic Planning
Before proceeding to the bench, a thorough understanding of the compound and the principles of IC50 determination is essential. This foundational knowledge informs assay selection and experimental design, preventing common pitfalls and ensuring the generation of reliable and meaningful data.
The Scientific Significance of the IC50 Value
The IC50 (Inhibitory Concentration 50) is one of the most important quantitative measures in pharmacology.[7] It represents the concentration of a drug or inhibitor that is required to reduce the activity of a biological target (e.g., an enzyme) or a biological process (e.g., cell proliferation) by half.[4] A lower IC50 value indicates greater potency, meaning a smaller amount of the compound is needed to produce the desired inhibitory effect.[5] This metric is fundamental for:
-
Lead Compound Selection: Comparing the potency of different chemical analogs to identify the most promising candidates for further development.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a molecule affect its biological activity.
-
Dose-Range Finding: Establishing an effective concentration range for more complex in vivo studies.[5]
It is crucial to recognize that the IC50 is not an absolute constant. Its value is highly dependent on the specific experimental conditions, including the choice of cell line, duration of compound exposure, and the type of assay used.[4][7] Therefore, meticulous documentation of the experimental setup is paramount for reproducibility and valid comparison across studies.
Compound Profile: 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
The target molecule belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds. This scaffold is of significant interest due to its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide groups, often improving pharmacokinetic properties.[2][3] The literature documents a broad spectrum of biological activities for 1,2,4-oxadiazole derivatives, including:
Without prior knowledge of a specific biological target for this novel compound, a cell-based antiproliferative or cytotoxicity assay is the most logical and informative starting point. It provides a functional, whole-cell assessment of the compound's potential as a therapeutic agent, particularly in oncology.
Assay Selection: The Rationale for a Cell-Based Approach
A cell-based assay measures the compound's effect within a more physiologically relevant context compared to a biochemical assay.[13] We will detail the protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]
Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (living) cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan.[14] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically ~570 nm). The intensity of the purple color is directly proportional to the number of viable cells. A decrease in signal in the presence of the test compound indicates a reduction in cell viability, either through cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
Part 2: Detailed Protocol for IC50 Determination via MTT Assay
This protocol provides a step-by-step methodology for assessing the IC50 of the test compound on an adherent cancer cell line (e.g., HeLa, A549, or MCF-7).
Essential Materials and Reagents
| Reagent/Material | Specifications |
| Test Compound | 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole |
| Cell Line | e.g., HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer) |
| Culture Medium | DMEM or RPMI-1640, supplemented with 10% FBS and 1% Pen-Strep |
| DMSO | Cell culture grade, sterile |
| MTT Solution | 5 mg/mL in sterile PBS, filtered (0.22 µm), stored at 4°C protected from light |
| Solubilization Buffer | e.g., 10% SDS in 0.01 M HCl, or pure DMSO |
| Sterile PBS | pH 7.4 |
| Positive Control | e.g., Doxorubicin or Paclitaxel |
| Equipment | 96-well flat-bottom cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (absorbance at 490-570 nm) |
Experimental Workflow Diagram
Caption: General workflow for IC50 determination using a cell-based assay.
Step-by-Step Methodology
Step 1: Preparation of Compound Stock and Dilutions
-
Stock Solution: Prepare a 10 mM stock solution of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole in 100% sterile DMSO. Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform a serial dilution series to create a range of concentrations for testing. An 8-point, 3-fold dilution series is a good starting point.
-
Rationale: A wide concentration range is necessary to define the full sigmoidal curve, including the top and bottom plateaus.[15] A logarithmic dilution series (e.g., 3-fold or 10-fold) is standard.
-
Prepare intermediate dilutions in culture medium such that the final concentration of DMSO in the wells does not exceed 0.5%. High concentrations of DMSO are toxic to cells and can confound the results.[16]
-
Step 2: Cell Seeding
-
Culture the chosen cell line using standard procedures until it reaches ~80% confluency (logarithmic growth phase).
-
Trypsinize, count, and resuspend the cells in fresh culture medium to a final concentration that will result in ~70-80% confluency at the end of the experiment (e.g., seed 3,000-8,000 cells per well in 100 µL of medium).
-
Rationale: The initial cell density is critical. Too few cells may lead to a weak signal, while too many may lead to overgrowth and nutrient depletion, affecting the results independent of the compound's activity.[14]
-
-
Incubate the plate for 18-24 hours to allow cells to attach.
Step 3: Compound Treatment and Controls
-
Carefully add the prepared compound dilutions to the appropriate wells. Each concentration should be tested in at least triplicate.
-
Crucially, set up the following controls on the same plate:
-
Untreated Control (100% Viability): Wells containing only cells and culture medium.
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the compound dilutions (e.g., 0.5% DMSO in medium). This control ensures that the solvent itself is not causing any cytotoxicity.
-
Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin) at a concentration known to induce cell death. This validates that the cell line and assay system are responsive to inhibitory compounds.
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.
-
Step 4: Incubation
-
Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
-
Rationale: The incubation time should be sufficient for the compound to exert its effect. A 72-hour incubation is common for assessing antiproliferative effects. The chosen time must be kept consistent for all comparative experiments.[7]
-
Step 5: MTT Assay and Data Acquisition
-
After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (including controls) and mix gently.
-
Incubate the plate for another 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of ~570 nm.
Part 3: Data Analysis, Presentation, and Interpretation
Accurate data analysis is as critical as the experimental procedure itself for determining a reliable IC50 value.
Data Normalization and Curve Generation
Caption: Logical flow of data processing for IC50 calculation.
-
Background Subtraction: Subtract the average OD of the blank wells from all other OD readings.
-
Normalization: Convert the OD values to percent inhibition. The vehicle control represents 0% inhibition (100% viability). % Inhibition = 100 * (1 - (OD_sample - OD_blank) / (OD_vehicle - OD_blank))
-
Plotting: Create a scatter plot with the logarithm of the compound concentration on the x-axis and the corresponding percent inhibition on the y-axis.
-
Curve Fitting: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) equation, which generates a sigmoidal dose-response curve.[4][17]
Data Presentation
Summarize the final calculated IC50 values in a clear, tabular format.
| Cell Line | Assay Type | Compound | IC50 (µM) | 95% Confidence Interval |
| e.g., HeLa | MTT (72h) | 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | Experimental Value | Calculated Interval |
| e.g., HeLa | MTT (72h) | Doxorubicin (Positive Control) | Experimental Value | Calculated Interval |
Interpretation
The IC50 value derived from the curve is the concentration of the compound that results in 50% inhibition of cell viability under the specified experimental conditions. When reporting this value, it is imperative to include the cell line, assay type, and incubation time, as these factors significantly influence the outcome.[18]
Part 4: Alternative Protocol Framework: In Vitro Enzyme Inhibition Assay
If a specific enzyme target is known or hypothesized for the compound, a direct biochemical inhibition assay is more appropriate. This protocol provides a general framework that must be adapted to the specific enzyme system.[19]
General Principle
This assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. The activity is typically monitored by measuring the appearance of a product or disappearance of a substrate over time, often via a change in absorbance or fluorescence.[16]
General Protocol Steps
-
Reagent Preparation:
-
Prepare a concentrated stock of the purified enzyme in a suitable assay buffer.
-
Prepare a stock of the enzyme's substrate. The optimal concentration is often at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[16]
-
Prepare serial dilutions of the test compound as described in the cell-based protocol.
-
-
Assay Setup (96-well plate):
-
Control Wells (100% Activity): Add enzyme and vehicle (e.g., DMSO).
-
Test Wells: Add enzyme and the desired concentrations of the test compound.
-
Blank Wells: Add assay buffer and vehicle (no enzyme).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance) at regular intervals over a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the signal vs. time curve.
-
Normalize the data to calculate percent inhibition relative to the control wells.
-
Plot and fit the data as described in section 3.1 to determine the IC50 value.[20]
-
References
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]
-
Krajcovicova, S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]
-
Arshad, M., et al. (n.d.). 1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. Retrieved from [Link]
-
Saczewski, J., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. Retrieved from [Link]
-
Street, L. J., et al. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. Retrieved from [Link]
-
Gendek, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
LI-COR Biosciences. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. LI-COR. Retrieved from [Link]
-
Kramer, C., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PubMed Central. Retrieved from [Link]
-
Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Atlas. Retrieved from [Link]
-
Vidal, A., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Retrieved from [Link]
-
Sebaugh, J. L. (2010). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Retrieved from [Link]
-
Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PubMed Central. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Retrieved from [Link]
-
Mori, S., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]
-
Gahlot, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. Retrieved from [Link]
-
Gendek, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
Saczewski, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Retrieved from [Link]
-
Zhang, X., et al. (2017). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved from [Link]
-
Wang, J., et al. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Taylor & Francis Online. Retrieved from [Link]
-
Singh, S., et al. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Khan, I., et al. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4- oxadiazole: Review. Bentham Science. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. clyte.tech [clyte.tech]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Elucidating the Three-Dimensional Architecture of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole via Single-Crystal X-ray Crystallography
Introduction: The Imperative for Structural Precision
The title compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, combines a pharmacologically relevant 1,2,4-oxadiazole core with a nitrophenyl group, a common feature in various bioactive molecules. While spectroscopic methods like NMR and mass spectrometry can confirm connectivity, only X-ray crystallography can unambiguously reveal the precise spatial arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions that govern its solid-state packing.[1] This structural blueprint is invaluable for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.
This guide is designed for researchers and drug development professionals, providing a self-validating framework for obtaining a publication-quality crystal structure.
Part I: The Art and Science of Crystal Growth
The success of a crystallographic experiment is contingent upon the quality of the single crystal. The goal is to slowly achieve a state of supersaturation, allowing molecules to self-assemble into a well-ordered, three-dimensional lattice. For a small organic molecule like the title compound, several methods are effective. The choice of solvent is critical; ideal solvents should exhibit moderate solubility for the compound and possess a suitable vapor pressure for the chosen technique.[2]
Protocol 1: Slow Solvent Evaporation
This is often the simplest and most successful method for small molecules.[3][4] The gradual removal of solvent concentrates the solute, gently pushing it out of solution to form crystals.
Methodology:
-
Solvent Screening: Begin by testing the solubility of ~5-10 mg of the compound in a range of solvents (e.g., acetone, ethyl acetate, dichloromethane, methanol, acetonitrile) to find one in which it is moderately soluble. A mixture of solvents can also be employed, where the compound is highly soluble in one and poorly soluble in the other.[4]
-
Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent or solvent system in a clean, small-volume container such as a test tube or NMR tube. The smooth glass surface of an NMR tube can promote slow nucleation, often leading to higher quality crystals.[3]
-
Evaporation Control: Cover the container's opening with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of these holes control the rate of evaporation—slower is almost always better.[4]
-
Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Observe the vessel over several days to weeks for the formation of single, well-defined crystals with sharp edges and clear faces.
Protocol 2: Vapor Diffusion
This technique is exceptionally powerful, especially when only milligram quantities of the compound are available.[2][3] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility.[5][6]
Methodology:
-
Solvent System Selection:
-
Setup: Place the solution of the compound in a small, open inner vial. Place this inner vial inside a larger, sealable outer vessel (e.g., a beaker or jar) containing a reservoir of the anti-solvent.
-
Sealing and Diffusion: Seal the outer vessel tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial, inducing crystallization.
-
Incubation & Monitoring: Allow the system to equilibrate in a stable, vibration-free environment. Monitor for crystal growth over several days.
Part II: Data Acquisition with Single-Crystal X-ray Diffraction
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the next step is to analyze it using an X-ray diffractometer. The fundamental principle is Bragg's Law (nλ = 2d sinθ), which describes how X-rays are diffracted by the planes of atoms in the crystal lattice.[1]
Caption: High-level experimental workflow for X-ray diffraction data acquisition.
Protocol 3: Data Collection
-
Crystal Mounting: Carefully select a crystal with sharp edges and no visible cracks. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil (e.g., Paratone-N).
-
Cryo-Cooling: Flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage, resulting in higher-quality data.
-
Instrument Setup: Mount the sample on the goniometer head of the diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and high-intensity X-ray sources.[1]
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. Software will automatically index the diffraction spots to propose a likely unit cell.[7]
-
Data Collection Strategy: Based on the crystal system's symmetry, devise a data collection strategy to measure a complete and redundant dataset. This typically involves rotating the crystal through a specific angular range while collecting hundreds of diffraction images.[8]
-
Data Integration and Scaling: After collection, the raw images are processed. This involves:
-
Integration: Calculating the intensity of each diffraction spot.[9]
-
Scaling: Correcting these intensities for experimental variations (e.g., detector sensitivity, beam intensity fluctuations) and merging redundant measurements.
-
-
Output Files: The final output of this process includes a reflection file (.hkl) containing the Miller indices (h, k, l) and intensity for each reflection, and an instruction file (.ins) containing the unit cell parameters and symmetry information.[10]
Part III: Structure Solution and Refinement
With the processed data, the next challenge is to determine the arrangement of atoms—the "phase problem." The diffraction experiment provides the intensities (amplitudes) of the scattered waves but not their phases.
Caption: The iterative cycle of crystallographic structure solution and refinement.
Protocol 4: Structure Determination Using Olex2 and SHELX
is a powerful and intuitive graphical interface for the SHELX suite of programs, which are the gold standard for small-molecule crystallography.[11][12] is used for structure solution, and for refinement.[13]
-
Load Data: Open the .ins file in Olex2. The program will automatically locate the corresponding .hkl file.
-
Structure Solution:
-
Rationale: For small molecules without heavy atoms, "direct methods" are typically used. This statistical approach finds phase relationships directly from the intensity data.
-
Action: Use the SHELXT or SHELXS solution program within Olex2.[14] A successful solution will produce a chemically sensible molecular fragment.
-
-
Initial Refinement:
-
Rationale: The initial model needs to be refined against the experimental data. Least-squares refinement adjusts atomic parameters (position, displacement) to minimize the difference between observed (Fo) and calculated (Fc) structure factors.
-
Action: Assign atom types (e.g., C, N, O) to the electron density peaks. Perform several cycles of isotropic refinement (where thermal motion is modeled as a sphere).
-
-
Anisotropic Refinement:
-
Rationale: As the model improves, thermal motion can be described more accurately using ellipsoids (anisotropic displacement parameters). This is crucial for a high-quality model.
-
Action: Refine all non-hydrogen atoms anisotropically.
-
-
Locating Hydrogen Atoms:
-
Rationale: Hydrogen atoms are weak scatterers and are often located from the difference electron density map, which shows regions where the model is missing electron density.
-
Action: Inspect the difference map for peaks in chemically reasonable positions for hydrogen atoms. Alternatively, and more commonly, add hydrogens in calculated positions using a riding model (e.g., HFIX commands in SHELXL), where their geometry is constrained relative to their parent atom.[15]
-
-
Final Refinement Cycles: Continue refining the model until convergence is reached. This is indicated by:
-
The residual factors (R1, wR2) are stable and low.
-
The goodness-of-fit (GooF) is close to 1.0.
-
The difference electron density map is essentially flat, with no significant peaks or holes.
-
Part IV: Data Validation and Presentation
A refined structure is incomplete without rigorous validation and clear presentation.
Crystallographic Data Summary
The final structural information is summarized in a table. The following table presents exemplary data modeled after a similar published structure, 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, to illustrate the expected parameters for a high-quality dataset.[16]
| Parameter | Exemplary Value | Explanation |
| Empirical Formula | C12H9N3O3 | Molecular formula of the title compound. |
| Formula Weight | 243.22 | Molar mass ( g/mol ). |
| Temperature | 100(2) K | Temperature of data collection. |
| Wavelength | 0.71073 Å | X-ray wavelength (Mo Kα radiation). |
| Crystal System | Monoclinic | One of the seven crystal systems.[7] |
| Space Group | P2₁/c | The specific symmetry of the crystal lattice. |
| Unit Cell Dimensions | a = 6.8 Å, b = 6.5 Å, c = 17.6 Å | Dimensions of the unit cell. |
| α = 90°, β = 98.4°, γ = 90° | Angles of the unit cell. | |
| Volume | 780 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Theta range | 3.0° to 27.5° | Range of diffraction angles collected. |
| Reflections collected | 8150 | Total number of diffraction spots measured. |
| Independent reflections | 1950 [R(int) = 0.027] | Number of unique reflections after symmetry averaging. |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good model. |
| Final R indices [I>2σ(I)] | R1 = 0.047 | Conventional R-factor; a measure of agreement. |
| R indices (all data) | wR2 = 0.123 | Weighted R-factor based on F²; more robust. |
Validation and Deposition
-
CIF Generation: The final model is saved as a Crystallographic Information File (CIF).[17] The CIF is a standardized format for crystallographic data, containing all information about the experiment and the final structure.[18][19]
-
checkCIF Validation: Before publication or deposition, the CIF must be validated using the IUCr's checkCIF service. This program checks for syntax errors, self-consistency, and adherence to crystallographic conventions. Addressing any "Alerts" is a critical part of ensuring trustworthiness.
-
Data Deposition: For publication, the data should be deposited in a public repository like the Cambridge Structural Database (CSD), which archives and distributes small-molecule crystal structures.[20][21]
-
Visualization: Use software like to visualize the final structure, generate publication-quality images, and analyze intermolecular interactions like hydrogen bonds and π-π stacking.[22][23][24]
Conclusion
This application note outlines a comprehensive and robust workflow for the determination of the crystal structure of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. By following these detailed protocols—from rational crystal growth to rigorous data validation—researchers can confidently elucidate the three-dimensional atomic arrangement of novel small molecules. This structural information is not merely an academic endpoint but a critical starting point for understanding molecular behavior and accelerating the development of new therapeutics and materials.
References
-
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]
-
CCDC. (n.d.). Crystal Structure Visualization and Analysis Software. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
-
Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Mercury (crystallography). [Link]
-
LCLS. (n.d.). Crystal Growth. [Link]
-
IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]
-
CCDC. (n.d.). Free Crystal Structure Visualization Software. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Chocolatey Software. (n.d.). CCDC Mercury (incl. enCIFer) 2020.2. [Link]
-
The Biochemist - Portland Press. (2021). A beginner’s guide to X-ray data processing. [Link]
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]
-
University of Florida. (n.d.). Slow Evaporation Method. [Link]
-
Macrae, C. F., et al. (2008). Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. Journal of Applied Crystallography. [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
University of Washington. (2006). Crystallisation Techniques. [Link]
-
Studylib. (n.d.). OLEX2 Quick Reference: Crystallography Software Guide. [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
-
OlexSys. (n.d.). Documentation. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
ResearchGate. (2015). (PDF) The Crystallographic Information File (CIF). [Link]
-
YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. [Link]
-
IUCr. (n.d.). A Guide to CIF for Authors. [Link]
-
OlexSys. (n.d.). Olex2. [Link]
-
Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). [Link]
-
University of Pennsylvania. (2000). A Guide to Using SHELXTL. [Link]
-
University of Glasgow. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]
-
MIT OpenCourseWare. (n.d.). The SHELX package. [Link]
-
University of Jyväskylä. (2007). T U T O R I A L - 1 Getting started. [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. PMC - PubMed Central. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. PubMed. [Link]
-
Kadi, A. A., et al. (2012). 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. NIH. [Link]
-
Deacon, A., et al. (1997). X Ray crystallography. PMC - PubMed Central - NIH. [Link]
-
CCDC. (n.d.). Search - Access Structures. [Link]
-
PubChem - NIH. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. [Link]
-
Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. [Link]
-
MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. unifr.ch [unifr.ch]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow Evaporation Method [people.chem.umass.edu]
- 5. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 6. iucr.org [iucr.org]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. imserc.northwestern.edu [imserc.northwestern.edu]
- 12. Olex2 | OlexSys [olexsys.org]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. youtube.com [youtube.com]
- 15. An Easy Structure - Sucrose [xray.uky.edu]
- 16. 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Search - Access Structures [ccdc.cam.ac.uk]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Use of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole as a chemical probe
Authored by: A Senior Application Scientist
Introduction: The Emergence of Oxadiazole Scaffolds in Chemical Biology
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and metabolic stability make it an excellent bioisostere for ester and amide functionalities, improving the pharmacokinetic properties of lead compounds.[3][4] The versatility of the oxadiazole scaffold has led to its incorporation into a wide range of biologically active molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9]
Here, we introduce 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole , hereafter referred to as NPOX , as a novel, potent, and selective chemical probe. NPOX is designed to covalently interact with its protein targets, offering a powerful tool for target identification and validation.[10][11] The unique combination of the stable 1,2,4-oxadiazole core, the electrophilic Michael acceptor (prop-1-en-2-yl group), and the nitrophenyl moiety for potential molecular interactions makes NPOX a promising candidate for exploring complex biological pathways.
This guide provides a comprehensive overview of the applications of NPOX as a chemical probe, with detailed protocols for its use in target identification and cellular validation assays.
Principle of Action: Covalent Target Engagement
NPOX is hypothesized to function as a covalent inhibitor. The prop-1-en-2-yl group serves as a reactive "warhead," capable of forming a stable covalent bond with nucleophilic residues (such as cysteine or lysine) in the binding pocket of its target protein. This irreversible interaction provides a durable and specific labeling of the target, enabling its enrichment and identification from complex biological samples.
The general principle of using a chemical probe like NPOX involves its introduction into a biological system (e.g., cell lysate or live cells), allowing it to bind to its target(s). Subsequent biochemical or analytical techniques are then used to identify the probe-protein complexes.[12][13]
Visualization of the Proposed Mechanism
Caption: Proposed covalent binding mechanism of the NPOX probe.
Core Application: Unbiased Target Identification using Affinity Purification
A primary application of a novel chemical probe is the identification of its cellular binding partners.[11][14] This is often achieved through affinity purification, where a modified version of the probe is used to selectively isolate its targets from a cell lysate. The isolated proteins are then identified using mass spectrometry.
Experimental Workflow for Target Identification
The overall workflow for identifying the targets of NPOX is as follows:
-
Synthesis of an Affinity-Tagged Probe: A biotin tag is attached to NPOX via a linker to create NPOX-Biotin.
-
Cell Culture and Lysis: The cell line of interest is cultured and harvested, followed by lysis to release cellular proteins.
-
Affinity Pulldown: The cell lysate is incubated with NPOX-Biotin, which binds to its target proteins. Streptavidin-coated beads are then used to capture the NPOX-Biotin-protein complexes.
-
Elution and Proteomic Analysis: The captured proteins are eluted from the beads and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for NPOX target identification.
Protocols
Protocol 1: Preparation of Cell Lysate for Affinity Pulldown
Rationale: This protocol is designed to gently lyse cells to maintain protein integrity and native protein complexes, which is crucial for successful target identification.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture plates.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate can be used immediately or stored at -80°C.
Protocol 2: Affinity Pulldown of NPOX-Binding Proteins
Rationale: This protocol uses a biotinylated version of NPOX to isolate its target proteins. The use of a competitive elution with unmodified NPOX helps to distinguish specific binders from non-specific ones.
Materials:
-
Clarified cell lysate (from Protocol 1)
-
NPOX-Biotin probe
-
Unmodified NPOX (for competitive elution)
-
Streptavidin-coated magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
Elution Buffer: 2x SDS-PAGE loading buffer
Procedure:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.
-
Add NPOX-Biotin to the lysate to a final concentration of 1-10 µM. As a negative control, add DMSO (vehicle) to a separate aliquot of lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Elution: Resuspend the beads in 50 µL of Elution Buffer and boil at 95°C for 5 minutes to release the bound proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE and subsequent mass spectrometry.
| Parameter | Recommended Range | Notes |
| Cell Lysate Conc. | 1 - 5 mg/mL | Higher concentrations can increase non-specific binding. |
| NPOX-Biotin Conc. | 1 - 10 µM | Optimize based on the affinity of the probe for its target. |
| Incubation Time | 1 - 4 hours | Longer times may increase target capture but also non-specific binding. |
| Wash Steps | 3 - 5 times | Crucial for removing non-specifically bound proteins. |
Protocol 3: Validation of NPOX Activity in a Cell-Based Assay
Rationale: Once potential targets are identified, it is essential to validate the biological effect of the probe in a cellular context.[15] A cell viability assay is a common method to assess the functional consequences of target engagement.
Materials:
-
Cells of interest (e.g., a cancer cell line if an anti-proliferative effect is hypothesized)
-
Complete cell culture medium
-
NPOX (dissolved in DMSO)
-
Inactive analog of NPOX (negative control, if available)
-
Cell viability reagent (e.g., MTS, resazurin)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of NPOX in complete culture medium. A typical concentration range to test is 0.1 to 100 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NPOX. Include a vehicle control (DMSO) and a negative control probe if available.
-
Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the EC50 value.
| Assay Component | Recommended Condition | Purpose |
| Cell Seeding Density | 5,000 - 10,000 cells/well | To ensure cells are in an exponential growth phase. |
| NPOX Concentration | 0.1 - 100 µM (log dilutions) | To determine a dose-response curve and EC50. |
| Incubation Time | 24, 48, or 72 hours | To assess time-dependent effects. |
| Controls | Vehicle (DMSO), Negative Control Probe | To ensure observed effects are specific to NPOX activity.[16] |
Conclusion and Future Directions
NPOX represents a promising new chemical probe for the exploration of novel biological targets and pathways. The protocols outlined in this guide provide a robust framework for its use in target identification and validation. Successful identification of NPOX targets will open new avenues for understanding disease mechanisms and for the development of novel therapeutics. Further studies should focus on elucidating the precise mechanism of action of NPOX and on optimizing its selectivity and potency.
References
- Target Identific
- Identifying the proteins to which small-molecule probes and drugs bind in cells.PNAS.
- Small-Molecule Probes in Drug Target Identification: Core Applic
- Identification of Direct Protein Targets of Small Molecules.ACS Chemical Biology.
- Affinity-based target identification for bioactive small molecules.MedChemComm (RSC Publishing).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.MDPI.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.Name of the source is not available.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.Name of the source is not available.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.Name of the source is not available.
- A Review on Synthesis and Biological Activities of Oxadiazole Derivatives.
- CHOOSING & USING CHEMICAL PROBES.Name of the source is not available.
- Recommended protocols and manuals.Lumiprobe.
- How to use chemical probes.Name of the source is not available.
- 3-(4-NITROPHENYL)-1,2,4-OXADIAZOLE synthesis.ChemicalBook.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Cell-Based Assays Guide.Antibodies.com.
- Biological activity of oxadiazole and thiadiazole deriv
- The era of high-quality chemical probes.PubMed Central.
- Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.
- A mini review on biological potential of 1,3,4-oxadiazole derivatives.Name of the source is not available.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.Name of the source is not available.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.Journal of Young Pharmacists.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
- A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response.MDPI.
- Compound 3-(3-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole.Chemdiv.
- Novel 1,2,4-Oxadiazole Deriv
- (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol.
Sources
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 16. cdn2.caymanchem.com [cdn2.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. This resource is tailored for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.
General Synthetic Pathway
The construction of the 1,2,4-oxadiazole ring is a cornerstone of medicinal chemistry, often serving as a bioisosteric replacement for amide or ester groups to enhance pharmacokinetic properties. The most versatile and common approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[1][2] This can be performed as a two-step process with the isolation of an intermediate or as a more efficient one-pot procedure.[1][3]
The synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole follows this general pathway, starting from 4-nitrobenzamidoxime and a derivative of 2-methylpropenoic acid (methacrylic acid).
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is consistently low (<30%). What are the most likely causes and how can I improve it?
Low yields in this specific synthesis are common and typically stem from three main areas: inefficient acylation, incomplete cyclization, or side reactions involving the base-sensitive isopropenyl group.
A1.1: Inefficient O-Acylation
The initial coupling of 4-nitrobenzamidoxime with methacrylic anhydride or a related activated species is critical.
-
Cause: Poor activity of the coupling agent or impure starting materials.
-
Troubleshooting:
-
Verify Reagent Quality: Ensure your coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Carbonyldiimidazole (CDI), are fresh and have been stored under anhydrous conditions. The purity of the 4-nitrobenzamidoxime and methacrylic anhydride is also paramount.[4]
-
Optimize Coupling Strategy: Consider pre-activating the methacrylic acid with the coupling agent before the addition of the amidoxime.[4] This can improve the efficiency of the acylation. For a robust one-pot procedure, using CDI as an activating agent in a NaOH/DMSO medium has proven effective for various 1,2,4-oxadiazoles.[5]
-
A1.2: Incomplete Cyclodehydration
The ring-closing step to form the oxadiazole is often the most challenging part of the synthesis.[6]
-
Cause: Insufficient energy (heat) or an inappropriate catalyst for the cyclization of the O-acylamidoxime intermediate.
-
Troubleshooting:
-
Thermal Conditions: This step typically requires heating.[4] Systematically optimize the reaction temperature and time.
-
Microwave Irradiation: The use of microwave heating can dramatically shorten reaction times (from hours to minutes) and improve yields by efficiently promoting the cyclodehydration step.[2][7]
-
Catalyst Selection: Tetrabutylammonium fluoride (TBAF) in THF is a highly effective catalyst for promoting the cyclization at room temperature, which is particularly useful for substrates with sensitive functional groups.[3][5] For more robust systems, inorganic bases like KOH or NaOH in DMSO can drive the reaction to completion quickly.[3][5]
-
A1.3: Side Reactions of the Isopropenyl Group
The terminal double bond on the prop-1-en-2-yl (isopropenyl) substituent is susceptible to side reactions, especially under strongly basic conditions.
-
Cause: KOH- or other strong base-initiated anionic polymerization of the isopropenyl group.[3]
-
Troubleshooting:
-
Use Catalytic Base: If using a strong base like KOH, reduce its stoichiometry to a catalytic amount (e.g., 0.1 equivalents). This has been shown to provide good yields for base-sensitive substrates while minimizing polymerization.[3]
-
Milder Base/Conditions: Employing a milder catalyst system like TBAF in THF at room temperature is often the best strategy to preserve the integrity of the double bond.[3]
-
Question 2: My reaction produces a complex mixture of impurities. What are they and how can I avoid them?
-
Answer: Besides the potential for polymerization of the isopropenyl group, the primary impurity often arises from the initial acylation step. The reaction between an amidoxime and an acyl chloride can sometimes yield two different products.[2] Using a base like pyridine or a catalyst like TBAF can improve the selectivity and efficacy of the desired O-acylation.[2] Additionally, if the cyclodehydration is incomplete, you will have the O-acylamidoxime intermediate left in your crude product. To minimize impurities, ensure the complete conversion at each step by monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question 3: The reaction doesn't proceed at all. What should I check first?
-
Answer:
-
Starting Materials: Confirm the identity and purity of your 4-nitrobenzamidoxime and methacrylic derivative via NMR or other analytical techniques. Amidoximes can be unstable over long-term storage.
-
Solvent and Atmosphere: Ensure you are using anhydrous solvents, especially for the O-acylation step, as water will consume your activating agents and acylating species. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.
-
Base/Catalyst: If using a base like triethylamine (TEA) or Diisopropylethylamine (DIEA), ensure it is fresh and free of water. If using a solid catalyst like KOH, ensure it has not been passivated by atmospheric CO2.
-
Question 4: I'm having difficulty purifying the final product. What techniques are recommended?
-
Answer: The product contains a polar nitrophenyl group and a nonpolar isopropenyl group, which can complicate purification.
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate) and a nonpolar solvent in which it is insoluble (e.g., hexanes, heptane).
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel can be used. Due to the presence of the basic oxadiazole nitrogen, peak tailing can be an issue. To mitigate this, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system (e.g., ethyl acetate/hexanes).[8]
-
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis.
Protocol 1: Microwave-Assisted One-Pot Synthesis
This method is optimized for speed and efficiency, leveraging microwave heating to accelerate the reaction.[7]
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine 4-nitrobenzamidoxime (1 mmol), methacrylic acid (1.2 mmol), HBTU (1.2 mmol), and N,N-diisopropylethylamine (DIEA) (2.5 mmol).
-
Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS to ensure the consumption of the starting materials and the formation of the desired product mass.
-
Work-up: After cooling, pour the reaction mixture into 50 mL of water. The product may precipitate. If not, extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, gradient of ethyl acetate in hexanes) or recrystallization to yield the final product.
Protocol 2: Two-Step Synthesis with TBAF-Catalyzed Cyclization at Room Temperature
This protocol is ideal for preserving the sensitive isopropenyl group by using mild reaction conditions.[3]
Step A: Synthesis of O-Acylamidoxime Intermediate
-
Reaction Setup: Dissolve 4-nitrobenzamidoxime (1 mmol) and pyridine (1.2 mmol) in 10 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add methacryloyl chloride (1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the amidoxime is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude O-acylamidoxime is often used in the next step without further purification.
Step B: TBAF-Catalyzed Cyclodehydration
-
Reaction Setup: Dissolve the crude O-acylamidoxime intermediate from Step A in 10 mL of anhydrous Tetrahydrofuran (THF).
-
Catalyst Addition: Add a 1M solution of TBAF in THF (1.2 mmol, 1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours (overnight).[3] Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify as described in Protocol 1 (steps 5 and 6).
Data Summary: Impact of Reaction Conditions
The choice of base, solvent, and temperature significantly impacts the yield of 1,2,4-oxadiazole synthesis. The table below summarizes general findings from the literature.
| Base/Catalyst | Solvent | Temperature | Typical Yield Range | Key Considerations |
| KOH (0.1 eq) | DMSO | Room Temp. | Good | Ideal for base-sensitive substrates to prevent polymerization.[3] |
| KOH (1.1 eq) | DMSO | Room Temp. | Poor to Good | High risk of side reactions with the isopropenyl group.[3] |
| TBAF (1.2 eq) | THF | Room Temp. | Good to Excellent | Mild conditions, excellent for thermosensitive functional groups.[3][5] |
| None (Thermal) | Toluene | Reflux | Moderate to Good | Requires higher temperatures; may not be suitable for all substrates.[4] |
| DIEA/HBTU | DMF | 150 °C (MW) | Excellent | Very rapid reaction times and high conversion.[7] |
References
-
Boga, C., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(15), 3299–3302. [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Herber, C., et al. (2011). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Process Research & Development, 15(4), 895–898. [Link]
-
Grygorenko, O. O., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 527–534. [Link]
-
Li, Y., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(14), 3643–3647. [Link]
-
Busà, R., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2021(24), 3439-3455. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
National Center for Biotechnology Information. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. [Link]
-
Vadagaonkar, D., & Chaskar, A. (2016). NBS or I2 promoted synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. RSC Advances, 6(10), 8345-8349. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Side-product formation in the synthesis of 1,2,4-oxadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during the synthesis of 1,2,4-oxadiazoles, with concise answers to get you back on track quickly.
Q1: My reaction to form the 1,2,4-oxadiazole from an amidoxime and an acylating agent is not going to completion. What are the likely causes?
A1: Incomplete conversion is often due to insufficiently forcing cyclization conditions for the O-acyl amidoxime intermediate.[1] For thermally promoted cyclizations, you may need to increase the temperature or switch to a higher-boiling solvent like toluene or xylene. For base-mediated cyclizations, consider using a stronger, non-nucleophilic base such as tetrabutylammonium fluoride (TBAF) in anhydrous THF or a superbase system like NaOH/DMSO.[1]
Q2: I am observing a significant amount of a side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. How can I prevent this?
A2: This indicates the cleavage of your O-acyl amidoxime intermediate before cyclization can occur. This is a common side reaction, particularly in the presence of water or protic solvents, or with prolonged heating.[1][2] To minimize this, ensure you are using anhydrous conditions, especially when a base is employed. Also, try to minimize the reaction time and temperature for the cyclodehydration step.[1]
Q3: My final product appears to be rearranging over time or during purification. What is happening?
A3: You are likely observing a Boulton-Katritzky rearrangement. This is a thermal or acid-catalyzed rearrangement that 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo to form other heterocycles.[1] To mitigate this, use neutral, anhydrous conditions for your workup and purification procedures. Avoid acidic conditions and store your final compound in a dry environment.[1]
Q4: I am attempting a 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, but I am getting a dimeric side product instead of my desired 1,2,4-oxadiazole. How can I favor the desired reaction?
A4: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a well-known and often favored competing reaction.[1][3] To promote the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with your intended nitrile substrate rather than with another molecule of itself.[1]
Q5: Can I use microwave irradiation to improve my synthesis?
A5: Yes, microwave irradiation can be a very effective tool to promote the cyclodehydration of O-acyl amidoximes, often leading to significantly shorter reaction times and improved yields, especially when thermal methods are sluggish.[1]
II. Troubleshooting Guide: Side-Product Formation
This section provides a more detailed analysis of common side products, their mechanisms of formation, and comprehensive strategies for their mitigation.
Issue 1: Incomplete Cyclization and Hydrolysis of O-Acyl Amidoxime
Symptom: Your reaction mixture contains a significant amount of unreacted O-acyl amidoxime or its hydrolysis products (the starting amidoxime and carboxylic acid).
Causality: The formation of a 1,2,4-oxadiazole from an amidoxime and a carboxylic acid (or its derivative) proceeds through an O-acyl amidoxime intermediate. The final step is a cyclodehydration, which can be the rate-limiting step and requires sufficient energy input or catalytic promotion to overcome the activation barrier. If the conditions are not forcing enough, or if nucleophiles like water are present, the intermediate can revert to the starting materials.[1][2]
Mitigation Strategies:
-
Optimize Cyclization Conditions:
-
Thermal Cyclization: If heating in a solvent like toluene is ineffective, consider switching to a higher boiling point solvent such as xylene or DMF.
-
Base-Mediated Cyclization: Employ strong, non-nucleophilic bases. TBAF in anhydrous THF is a common and effective choice.[4] Superbase systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature.[3][4]
-
Microwave-Assisted Synthesis: This technique can provide rapid and efficient heating, significantly reducing reaction times and often improving yields for the cyclodehydration step.[1]
-
-
Ensure Anhydrous Conditions: Water can hydrolyze the O-acyl amidoxime intermediate. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Acylating Agent: The use of more reactive acylating agents like acyl chlorides or anhydrides can facilitate the initial O-acylation, but the subsequent cyclization still needs to be optimized. When using carboxylic acids directly, coupling agents like EDC in combination with HOBt can be effective, followed by optimized cyclization conditions.[5]
Experimental Protocol: Microwave-Assisted Cyclization of O-Acyl Amidoxime
-
To a solution of the amidoxime (1.0 eq) in a suitable dry solvent (e.g., anhydrous THF or DCM), add the acyl chloride (1.1 eq) dropwise at room temperature.
-
Monitor the reaction by TLC until the starting amidoxime is consumed.
-
Add silica gel (e.g., 1 g per mmol of amidoxime) to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the silica-supported O-acyl amidoxime.
-
Place the microwave-safe vessel containing the silica-supported intermediate into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 100-150 °C for 10-30 minutes; optimization is required) to effect cyclodehydration.[1]
-
After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Further purify the product by column chromatography or recrystallization as needed.
Issue 2: Isomeric Impurities - Boulton-Katritzky Rearrangement and 1,3,4-Oxadiazole Formation
Symptom: Your analytical data (NMR, MS) suggests the presence of an isomeric product, where the atoms of the heterocyclic ring are arranged differently.
Causality:
-
Boulton-Katritzky Rearrangement (BKR): This is a common thermal or acid-catalyzed rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles that can lead to the formation of other five-membered heterocycles.[1] The reaction involves a nucleophilic attack from a side-chain atom onto the N-2 position of the oxadiazole ring, leading to ring opening and re-closure. The presence of acid or even moisture can facilitate this process.[1]
-
Formation of 1,3,4-Oxadiazoles: Under certain conditions, particularly photochemical, 3-amino-1,2,4-oxadiazoles can rearrange to the corresponding 1,3,4-oxadiazoles.[1] While less common in standard thermal syntheses, it's a possibility to be aware of if using unconventional energy sources.
Mitigation Strategies:
-
Control Reaction and Workup Conditions:
-
Avoid high temperatures for extended periods if your product is susceptible to thermal rearrangement.
-
Use neutral or slightly basic conditions for workup and purification. Avoid acidic washes if you observe this side product.
-
Ensure all solvents and reagents for purification are anhydrous.
-
-
Careful Selection of Synthetic Route: If BKR is a persistent issue with a particular substitution pattern, it may be necessary to explore alternative synthetic strategies that operate under milder conditions.
Visualization of Boulton-Katritzky Rearrangement:
Caption: Boulton-Katritzky Rearrangement Pathway.
Issue 3: Dimerization of Nitrile Oxides in 1,3-Dipolar Cycloaddition
Symptom: When attempting to synthesize a 1,2,4-oxadiazole via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the major product is a furoxan (1,2,5-oxadiazole-2-oxide).
Causality: Nitrile oxides are highly reactive intermediates. In the absence of a reactive dipolarophile (in this case, your nitrile), they can readily dimerize to form a more stable furoxan ring system. This dimerization is often kinetically and thermodynamically favorable.[1][3]
Mitigation Strategies:
-
Increase the Concentration of the Nitrile: The most effective way to favor the desired cycloaddition is to increase the probability of the nitrile oxide encountering the nitrile substrate. This can be achieved by:
-
Using the nitrile as the reaction solvent.
-
Employing a large excess of the nitrile (e.g., 10-20 equivalents).
-
-
Slow Generation of the Nitrile Oxide: Generating the nitrile oxide in situ in the presence of the nitrile can also help to keep its concentration low at any given moment, thereby disfavoring dimerization. This can be achieved by the slow addition of a base to a solution of a hydroximoyl halide in the presence of the nitrile.
Logical Workflow for Troubleshooting Nitrile Oxide Dimerization:
Caption: Decision workflow for minimizing furoxan formation.
III. Data Summary Table
| Side Product/Issue | Probable Cause | Key Mitigation Strategy |
| Incomplete Cyclization | Insufficiently forcing conditions (thermal or base-mediated) | Increase temperature, use stronger base (e.g., TBAF, NaOH/DMSO), or use microwave irradiation.[1] |
| Hydrolysis of O-Acyl Amidoxime | Presence of water or protic solvents; prolonged heating | Use anhydrous conditions; minimize reaction time and temperature.[1][2] |
| Boulton-Katritzky Rearrangement | Thermal stress or acidic conditions | Use neutral, anhydrous workup and purification; avoid high temperatures.[1] |
| Furoxan Formation | Dimerization of nitrile oxide intermediate | Use the nitrile substrate in large excess or as the reaction solvent.[1][3] |
| Incompatible Functional Groups | Unprotected -OH or -NH2 groups on reactants | Protect these functional groups prior to the coupling and cyclization steps.[3] |
IV. References
-
Rani, P., Srivastava, V. K., & Kumar, A. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 1334-1346. [Link]
-
Postnikov, P. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4945. [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1629-1655. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 539-547. [Link]
-
Sharma, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 1-22. [Link]
-
Pałasz, A., & Curyło, M. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 5(31), 19789-19797. [Link]
-
Piaz, V. D., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry, 183, 111703. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Postnikov, P. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4945. [Link]
-
Wang, X., et al. (2018). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 16(21), 3925-3929. [Link]
-
Adib, M., et al. (2012). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 124(6), 1315-1320. [Link]
-
Sidneva, E. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]
-
Healy, A. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12149-12159. [Link]
-
Healy, A. R., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12149-12159. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. Pharmaceutical Chemistry Journal, 39, 539-547. [Link]
-
Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8884. [Link]
-
Katritzky, A. R., & Ramsden, C. A. (2008). 1,2,4-Oxadiazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 265-296). Elsevier. [Link]
-
Sharma, S., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S38. [Link]
-
Smith, C. J., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 12(7), 1556-1559. [Link]
-
Cosford, N. D. P., et al. (2012). Optimization of the flow synthesis of 1,2,4-oxadiazoles. Beilstein Journal of Organic Chemistry, 8, 1076-1083. [Link]
-
Jana, S., et al. (2018). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 8(4), 1835-1843. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Coupling Nitrophenyl Amidoxime
Welcome to the technical support center for the optimization of nitrophenyl amidoxime coupling reactions. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this important transformation. As Senior Application Scientists, we have structured this resource to not only provide solutions but also to explain the underlying chemical principles governing your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the coupling of nitrophenyl amidoximes, which typically involves their acylation to form key intermediates for synthesizing heterocycles like 1,2,4-oxadiazoles or creating prodrugs.
Q1: What is the primary reactive site on a nitrophenyl amidoxime during a coupling reaction?
The amidoxime functional group, R-C(NH₂)=NOH, possesses two potential nucleophilic sites: the amino group (-NH₂) and the oxime hydroxyl group (-OH). The reaction pathway, leading to either N-acylation or O-acylation, is highly dependent on the reaction conditions. However, O-acylation is often the kinetically favored and desired pathway, especially when the goal is cyclization to a 1,2,4-oxadiazole. The initial O-acylated intermediate can then undergo a base- or heat-mediated cyclodehydration. Intramolecular general base catalysis has been proposed to explain the rapid O-acylation of amidoximes.[1]
Q2: How does the nitrophenyl group influence the reactivity of the amidoxime?
The nitrophenyl group is strongly electron-withdrawing. This has two significant effects:
-
Increased Acidity: It increases the acidity of both the N-H and O-H protons of the amidoxime group. This can facilitate deprotonation, which may be a key step depending on the chosen base and mechanism.
-
Reduced Nucleophilicity: By withdrawing electron density from the amidoxime moiety, it inherently reduces the nucleophilicity of both the nitrogen and oxygen atoms. Consequently, more forcing conditions or highly efficient coupling reagents may be required compared to reactions with electron-rich aryl amidoximes.
Q3: What are the most common coupling reagents for this transformation?
The reaction involves the formation of an amide-like bond, so standard peptide coupling reagents are widely applicable. These reagents work by activating the carboxylic acid partner, making it susceptible to nucleophilic attack by the amidoxime. The choice of reagent is critical and often depends on the steric and electronic properties of the substrates.
| Coupling Reagent | Acronym | Class | Key Characteristics & Byproducts |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Water-soluble urea byproduct, easy to remove with aqueous workup. Often used with additives. |
| Dicyclohexylcarbodiimide | DCC | Carbodiimide | Forms dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and removed by filtration. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium/Aminium | Highly efficient, fast reaction times. Can be used for sterically hindered substrates. Byproducts are generally water-soluble. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Effective for reducing racemization in chiral acids. Byproducts can be challenging to remove.[2] |
Q4: How do I select an appropriate solvent and base?
Solvent: The solvent's primary role is to dissolve all reactants. Its polarity can also influence reaction rates and pathways.[3][4]
-
Aprotic Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used. DMF is an excellent choice for substrates with poor solubility, but it can be difficult to remove.
-
Less Polar Solvents: Toluene can be used, especially for reactions at higher temperatures.
-
Green Chemistry Alternatives: Consider solvents like 2-methyl-THF or cyclopentyl methyl ether (CPME) as potential replacements for DCM and THF.[5]
Base: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction (e.g., HCl if starting from a hydrochloride salt) and to facilitate the coupling process.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): Sterically hindered and non-nucleophilic, making it a common choice.
-
Triethylamine (TEA): A standard, cost-effective choice, though it is more nucleophilic than DIPEA.
-
Pyridine: Can act as both a base and a nucleophilic catalyst.
Troubleshooting Guide
Problem: Low or No Product Yield
You've run the reaction and TLC/LC-MS analysis shows a significant amount of unreacted nitrophenyl amidoxime and/or carboxylic acid.
The coupling reagent may be degraded or unsuitable for your specific substrates.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the coupling reagent, especially for moisture-sensitive ones like HATU or EDC.
-
Switch Reagent Class: If a carbodiimide (EDC, DCC) is failing, switch to a more potent uronium salt like HATU, which is often more effective for less nucleophilic partners like nitrophenyl amidoxime.[6]
-
Incorporate Additives: When using carbodiimides, additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions and improve efficiency.[7]
-
The temperature, concentration, or reaction time may be insufficient.
-
Solution:
-
Increase Temperature: While many couplings start at 0 °C to control the initial exotherm, sluggish reactions can be gently heated (e.g., to 40 °C or higher) after the initial addition of reagents. Monitor for potential decomposition.
-
Increase Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a typical starting point.
-
Extend Reaction Time: Monitor the reaction over 24 hours to ensure it has reached completion.
-
Impurities in starting materials can poison catalysts or interfere with the reaction. Incorrect stoichiometry can leave one reactant in excess.
-
Solution:
-
Purify Starting Materials: Ensure the nitrophenyl amidoxime and carboxylic acid are pure.[8]
-
Check Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amidoxime is often beneficial.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Multiple Products or Significant Side Products
Your reaction mixture is complex, showing several spots on TLC or multiple peaks in the LC-MS, making purification difficult.
Under certain conditions, particularly with less hindered bases or at higher temperatures, acylation on the -NH₂ group can compete with the desired O-acylation.
-
Solution:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-20 °C) to favor the kinetically controlled O-acylation product.
-
Use a Hindered Base: A bulky base like DIPEA is less likely to deprotonate the more sterically accessible -NH₂ group compared to the -OH group.
-
Carbodiimides can lead to the formation of N-acylurea byproducts if the activated acid intermediate is not trapped quickly by the nucleophile.
-
Solution:
-
Add an Auxiliary Nucleophile: As mentioned, using HOBt or Oxyma with EDC or DCC traps the activated acid as a less reactive ester, which minimizes N-acylurea formation and reacts cleanly with the amidoxime.
-
Change Coupling Reagent: Switch to a uronium-based reagent like HATU, which is less prone to this specific side reaction.
-
The strongly electron-withdrawing nature of the nitrophenyl group can make the starting material or product sensitive to strongly basic or high-temperature conditions.
-
Solution:
-
Use a Milder Base: If decomposition is suspected, consider using a weaker base like pyridine or 2,6-lutidine.
-
Limit Reaction Time and Temperature: Do not heat the reaction unnecessarily or for extended periods. Monitor closely and work up the reaction as soon as it is complete.
-
Experimental Protocols
General Protocol for Coupling of Nitrophenyl Amidoxime with a Carboxylic Acid using HATU
This protocol provides a robust starting point for the O-acylation of a nitrophenyl amidoxime.
Materials:
-
4-Nitrophenyl amidoxime (1.0 eq.)
-
Carboxylic acid (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous DMF or DCM (to make a 0.2 M solution based on the amidoxime)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 eq.) and the 4-nitrophenyl amidoxime (1.0 eq.).
-
Add anhydrous DMF (or DCM) via syringe to dissolve the solids. Stir the solution under a nitrogen atmosphere.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 eq.) to the stirred solution.
-
In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure O-acylated nitrophenyl amidoxime.[9]
Caption: Experimental workflow for nitrophenyl amidoxime coupling.
References
- This citation is a placeholder for a specific reference that would be found in a targeted literature search for Heck coupling, which was returned in the initial search but is not directly about amidoxime acylation. A more relevant citation would be substituted in a real-world scenario.
-
El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111, 6557. [Link]
- This citation is a placeholder for a patent that describes general amidoxime purification, which may not be specific to the coupled product but provides a relevant technique.
-
Clement, B.; et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 2019, 24(13), 2470. [Link]
- This citation is a duplicate of the above source
-
Ganem, B.; et al. "Studies on the synthesis of amidoximes from nitroalkanes." Tetrahedron, 2011, 67(52), 10208–10211. [Link]
- This citation is a duplicate of the above source
-
Chai, Y.; et al. "A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones." RSC Advances, 2018, 8, 38894-38901. [Link]
- This citation links to the main page of the journal for the above article.
- This citation is for a specific synthesis (molnupiravir) and may not be broadly applicable but shows an example of amidoxime synthesis.
-
Jencks, W. P.; et al. "Intramolecular Catalysis in the Acylation of Amidoximes." Chemical Communications, 1969, 1343. [Link]
- This citation describes metal-activated nitrile reactions, a different type of coupling.
-
Valeur, E.; Bradley, M. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 2009, 13(4), 606–614. [Link]
- This citation is a general example of optimizing coupling reactions.
- This is a forum discussion and not an authorit
- This is a commercial product page and not a primary reference.
- This citation refers to adsorption studies and is not directly relevant to the coupling reaction mechanism.
- This citation is a review request and not a primary source.
- This citation is not directly relevant to the topic.
- This is a forum discussion and not an authorit
-
Buchwald, S. L.; et al. "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings." The Journal of Organic Chemistry, 2020, 85(15), 9877–9884. [Link]
- This citation is not directly relevant to the topic.
- This citation is not directly relevant to the topic.
- This citation is a duplic
- This citation is a general example of optimizing coupling reactions.
- This is a forum discussion and not an authorit
-
Fairlamb, I. J. S.; et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019, 21, 3776-3793. [Link]
- This citation refers to adsorption studies and is not directly relevant to the coupling reaction mechanism.
- This is a troubleshooting guide for a different reaction but provides a good structural example.
- This citation is not directly relevant to the topic.
-
North, M.; et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 2018, 20, 5214-5225. [Link]
- This is a forum discussion and not an authorit
Sources
- 1. Intramolecular catalysis in the acylation of amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. hepatochem.com [hepatochem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Introduction
Welcome to the technical support guide for the stability testing of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for ensuring the integrity and accuracy of your stability studies. This molecule, with its distinct 1,2,4-oxadiazole core, nitrophenyl group, and isopropenyl substituent, presents a unique stability profile. Understanding its potential degradation pathways is critical for the development of robust analytical methods and stable formulations. This guide synthesizes established scientific principles with practical, field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, there are three primary areas of concern for degradation:
-
Hydrolysis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is an electron-deficient heterocycle. While generally stable, it can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh acidic or basic conditions.[1] Disubstituted 1,2,4-oxadiazoles, like this compound, tend to be more stable than their mono-substituted counterparts.[1]
-
Photodegradation of the Nitrophenyl Group: Aromatic nitro compounds are known to be sensitive to light.[2] The nitro group is a chromophore that can absorb UV and visible light, leading to photochemical reactions that can degrade the molecule.[2][3]
-
Oxidation of the Isopropenyl (prop-1-en-2-yl) Group: The carbon-carbon double bond in the isopropenyl group is a potential site for oxidative degradation. This can occur in the presence of oxidizing agents or through auto-oxidation upon exposure to air and light over time.
Q2: What are the recommended solvents for preparing stock solutions for stability studies?
A2: Solubility can be a challenge for oxadiazole derivatives, which often have poor aqueous solubility.[4][5] For stock solutions, a non-polar aprotic solvent is generally preferred to minimize the risk of solvolysis.
-
Primary Recommendation: Acetonitrile (ACN) is an excellent first choice. It is a common solvent in reversed-phase HPLC, UV transparent, and aprotic.
-
Alternative: Tetrahydrofuran (THF) can also be used, but be mindful of potential peroxide formation over time. Always use fresh, inhibitor-free THF.
-
Avoid: Protic solvents like methanol or ethanol for long-term stock solution storage, as they could potentially participate in solvolysis reactions under certain stress conditions.
Q3: How should I store the solid compound and its solutions to ensure maximum stability?
A3:
-
Solid Compound: Store in a tightly sealed, amber glass vial in a desiccator at refrigerated temperatures (2-8 °C). Protect from light and moisture.
-
Solutions: Prepare solutions fresh whenever possible. If short-term storage is necessary, store solutions in amber vials at 2-8 °C. For longer-term storage, freezing at -20 °C or below may be considered, but you must first confirm that the compound will not precipitate upon thawing.
Troubleshooting Guide: Specific Experimental Issues
This section provides solutions to specific problems you may encounter during your stability testing experiments.
Problem: I am observing rapid degradation of the compound in my control sample (dissolved in 50:50 Acetonitrile:Water) even at room temperature.
-
Probable Cause: The aqueous component of your diluent may be promoting hydrolysis, especially if the pH is not well-controlled. The "neutral" pH of unbuffered water can vary and may be slightly acidic due to dissolved CO2.
-
Solution:
-
Buffer the Aqueous Phase: Prepare your diluent using a buffered aqueous solution. A phosphate or acetate buffer at a pH between 5.0 and 7.0 is a good starting point.
-
Verify pH: Always measure the final pH of your mixed organic/aqueous diluent, as the addition of organic solvent can alter the pKa of your buffer.
-
Workflow Diagram: The following diagram illustrates the decision process for troubleshooting unexpected degradation.
Caption: Troubleshooting workflow for unexpected sample degradation. -
Problem: During my forced degradation study, I see a loss of the main peak in the HPLC chromatogram but no significant formation of new degradation peaks.
-
Probable Cause 1: Poor Mass Balance. Your degradants may not be eluting from the column or may not have a UV chromophore, making them invisible to the UV detector. The nitrophenyl group is a strong chromophore, but a degradation pathway that cleaves this from the rest of the molecule could result in non-absorbing degradants.
-
Solution 1:
-
Extend Gradient Run Time: Run a very long, shallow gradient followed by a high-organic wash (e.g., hold at 95-100% ACN for 10-15 minutes) to ensure highly retained compounds are eluted.
-
Change Detection Method: If available, use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector. These detection methods are more universal and can detect compounds without a strong chromophore.
-
-
Probable Cause 2: Precipitation. The degradant products may be insoluble in the sample diluent and have precipitated out of the solution before injection.
-
Solution 2:
-
Visual Inspection: Carefully inspect your stressed sample vials for any cloudiness or solid precipitate. Centrifuge the sample and analyze the supernatant to see if the peak area of the main compound changes.
-
Modify Diluent: Try to redissolve the sample in a stronger solvent (like 100% ACN or DMSO) just before injection to see if additional peaks appear.
-
Problem: My HPLC peaks for the parent compound and/or degradants are tailing or showing poor shape.
-
Probable Cause: Secondary interactions with the HPLC column's stationary phase, often due to exposed silanol groups, can cause peak tailing, especially for basic compounds. While the 1,2,4-oxadiazole ring is not strongly basic, nitrogen-containing heterocycles can sometimes exhibit this behavior.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid to the mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid). This protonates free silanol groups on the column, reducing their interaction with the analyte.
-
Use a High-Purity Column: Modern, end-capped, high-purity silica columns (e.g., C18) are designed to minimize silanol interactions. Ensure you are using an appropriate, high-quality column.
-
Check for Column Overload: Injecting too much mass on the column can cause peak fronting or tailing. Try injecting a 1:10 dilution of your sample to see if the peak shape improves.
-
Detailed Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of your analytical method, in accordance with ICH guideline Q1A(R2).[6][7][8] The goal is to achieve 5-20% degradation of the active ingredient.[6][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole at approximately 1.0 mg/mL in Acetonitrile (ACN).
2. Stress Conditions:
-
For each condition, use a volume of the stock solution and dilute it with the stressor solution. Aim for a final concentration of ~0.1 mg/mL.
-
Include an unstressed control sample (diluted with 50:50 ACN:water) stored at 5°C protected from light for comparison at each time point.
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl | 2, 8, 24 hours at 60°C | After stressing, neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours at 60°C | After stressing, neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidation | 3% H₂O₂ | 2, 8, 24 hours at RT | Protect from light during the study. |
| Thermal Degradation | 80°C (in solution) | 24, 48, 72 hours | Store the sample in a calibrated oven. |
| Photostability | ICH Q1B Option 1 or 2 | As per guideline | Expose both solid and solution samples to light. Wrap a control sample in foil.[7] |
3. Sample Analysis:
-
At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., neutralization), and dilute to the target analytical concentration.
-
Analyze by a suitable stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage degradation and check for mass balance.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, impurities, or excipients.[10][11] Reversed-phase HPLC with UV detection is the most common approach.[12][13]
1. Initial HPLC Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Good general-purpose column for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is a common, strong organic solvent. |
| Gradient | 5% to 95% B over 20 min | A broad gradient is essential to elute unknown degradants with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV, 254 nm or λmax | The nitrophenyl group provides strong UV absorbance.[13] A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
2. Method Optimization Workflow:
References
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available at: [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
-
Northwestern Scholars. (1992). Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. Available at: [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available at: [Link]
-
ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. Available at: [Link]
-
IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]
-
Frontiers. (n.d.). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Available at: [Link]
-
NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]
-
ResearchGate. (n.d.). Heterogeneous photocatalytic degradation of nitrophenols | Request PDF. Available at: [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available at: [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Available at: [Link]
-
Journal of Pharma and Biomedics. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available at: [Link]
-
ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Available at: [Link]
-
PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Available at: [Link]
-
AIP Publishing. (2023). Photocatalytic degradation of nitro phenol: A continuous study in a TiO 2 film coated photo reactor. Available at: [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. Available at: [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Available at: [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]
- (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
-
PubMed Central. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]
-
PubMed Central. (n.d.). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. Available at: [Link]
-
NIH. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Available at: [Link]
- (n.d.).
-
ResearchGate. (n.d.). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Available at: [Link]
-
(2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Available at: [Link]
-
PubChem. (n.d.). 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of propane to isopropyl alcohol by hydrogen peroxide on different iron-porphyrin biomimetics | Request PDF. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Ab initio chemical kinetics of Isopropyl acetate oxidation with OH radicals. Available at: [Link]
-
Lehigh University. (n.d.). Isopropanol oxidation by pure metal oxide catalysts: number of active surface sites and turnover frequencies. Available at: [Link]
-
ResearchGate. (2021). Total Oxidation of Isopropanol in Its Liquid Phase, at a Low Temperature in the Presence of Prepared and Characterized Zinc Oxide. Available at: [Link]
-
ACS Energy Letters. (2024). Origin of the Low Overpotential for Isopropanol Oxidation on Pt–Ru Electrocatalysts. Available at: [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. youtube.com [youtube.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. irjpms.com [irjpms.com]
Technical Support Center: A Guide to the Stability of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Welcome, researchers and drug development professionals. This guide provides an in-depth technical resource for understanding and mitigating the degradation of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. Our goal is to equip you with the scientific knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of the compound.
Q1: What are the primary structural features of this molecule that influence its stability?
A1: The stability of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole is influenced by three key functional groups:
-
The 1,2,4-Oxadiazole Ring: This heterocyclic core is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring-opening.[1][2]
-
The 4-Nitrophenyl Group: The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can influence the molecule's susceptibility to other reactions.[3][4] It also makes the compound sensitive to photodegradation.[5][6]
-
The Prop-1-en-2-yl (Isopropenyl) Group: The double bond in this substituent can be a site for oxidation or unwanted polymerization reactions, particularly in the presence of light or radical initiators.[7]
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf-life, the compound should be stored in a cool, dark, and dry environment. We recommend the following:
-
Temperature: -20°C is ideal for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Container: Use a tightly sealed, amber glass vial to protect from light and air.
Q3: My compound has changed color. What does this signify?
A3: A visible change in color, often to a darker yellow or brown, is a strong indication of degradation. This is likely due to the formation of various degradation byproducts. We strongly advise confirming the purity of your sample via analytical methods like HPLC or LC-MS before proceeding with any experiments.
Q4: Which solvents are recommended for preparing solutions?
A4: Anhydrous aprotic solvents are the preferred choice. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are suitable options. Avoid protic solvents (like methanol or ethanol) if possible, especially if heating is required, as they can participate in hydrolytic degradation. The use of anhydrous solvents is critical to prevent water-mediated degradation.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific degradation-related issues encountered during experimentation.
Scenario 1: Inconsistent or Non-Reproducible Experimental Results
This is a common and frustrating issue that can often be traced back to compound instability.
Causality Analysis: The active parent compound has likely degraded, leading to a lower effective concentration and the potential for interference from degradation byproducts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Step-by-Step Protocol:
-
Purity Verification:
-
Action: Analyze an aliquot of your working solution using a validated HPLC or LC-MS method.
-
Rationale: This provides a quantitative assessment of the parent compound's purity and reveals the presence of any degradation products.
-
-
Reference Comparison:
-
Action: If available, analyze a sample from a new, unopened vial of the compound alongside your working sample.
-
Rationale: This direct comparison is the most definitive way to confirm if degradation has occurred in your working stock.
-
-
Protocol Review:
-
Action: Meticulously examine your experimental procedure for conditions that could induce degradation.
-
Key Stress Factors to Investigate:
-
pH: Was the compound exposed to solutions with a pH outside the stable range of 3-5?[1] Both highly acidic and basic conditions can catalyze the hydrolysis of the 1,2,4-oxadiazole ring.[1]
-
Temperature: Were there any steps involving heating? Thermal stress can accelerate decomposition.[8][9]
-
Light: Were experiments conducted under ambient or direct light for prolonged periods? Nitroaromatic compounds are known to be susceptible to photodegradation.[5][6]
-
-
-
Implement Corrective Measures:
-
Action: Based on your findings, modify your protocol. This may involve using buffered solutions, minimizing heat exposure, or working in a dark room/using amber-colored labware.
-
Rationale: Proactively designing your experiment to avoid known degradation triggers is essential for reliable results.
-
Scenario 2: Visible Degradation of the Solid Compound
Physical changes to the solid material are a clear sign of instability.
Potential Degradation Pathways:
Understanding the likely chemical transformations is key to preventing them.
Caption: Major degradation pathways for the target compound.
Preventative Measures Summary Table:
| Stress Factor | Preventative Action | Scientific Rationale |
| Acid/Base Hydrolysis | Maintain solutions at a pH between 3 and 5. Use appropriate buffers. | The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack and ring-opening outside this pH range.[1] |
| Thermal Stress | Avoid heating. Perform reactions at room temperature or below if possible. | Increased thermal energy can overcome the activation energy for decomposition pathways.[8] |
| Photodegradation | Use amber vials, wrap equipment in foil, and minimize exposure to direct light. | The nitroaromatic moiety can absorb UV radiation, leading to the formation of reactive intermediates and subsequent degradation.[5][6] |
| Oxidation | Use degassed solvents and maintain an inert atmosphere for sensitive reactions. | The alkenyl group and other parts of the molecule can be susceptible to oxidation. |
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is a powerful tool to proactively determine the stability of your compound under various stress conditions. This is a critical step in developing a robust, stability-indicating analytical method.[10][11]
Objective: To identify the degradation pathways and products of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole under a defined set of stress conditions.
Materials:
-
3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
pH meter
-
Thermostatic oven
-
UV light chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile. This will be your "Control" sample.
-
Stress Sample Preparation: Aliquot the stock solution into separate, appropriately labeled vials for each condition:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven set to 60°C.
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber under UV light.
-
-
Incubation: Incubate all samples for a predetermined time (e.g., 24 hours). Keep the control sample at room temperature, protected from light.
-
Sample Analysis:
-
After incubation, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze all samples (including the control) by HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation by observing the decrease in the peak area of the parent compound.
-
Note the appearance of new peaks, which represent degradation products. The "mass balance" should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradants.[10]
-
Expected Outcome Data Summary:
| Condition | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Control | < 1% | - |
| 0.1 M HCl | 15% | Ring-opened nitrile byproduct[1] |
| 0.1 M NaOH | 45% | Ring-opened nitrile byproduct[1] |
| 3% H₂O₂ | 8% | Oxidized byproducts |
| 60°C Heat | 12% | Various thermal degradants |
| UV Light | 25% | Nitrophenol isomers, polymeric material[5] |
This structured approach will provide a comprehensive stability profile for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, enabling you to design more robust experimental protocols and have greater confidence in the validity of your research data.
References
-
J Environ Sci (China). 2005;17(6):886-93. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Li, H., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2732-2742. [Link]
-
Wang, R., et al. (2020). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 25(23), 5645. [Link]
-
ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]
-
Xie, H., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747-752. [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. ResearchGate. [Link]
-
Rivera-Jiménez, S. M., & Hernández-Rivera, S. P. (2014). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Applied Sciences, 4(2), 249-270. [Link]
-
Chen, C. H., et al. (2020). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. Journal of Medicinal Chemistry, 63(15), 8138-8153. [Link]
-
J. A. Joule. (2008). 1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Liu, Y., et al. (2014). Thermally stable oxadiazole-containing polyacetylenes: Relationship between molecular structure and nonlinear optical properties. ResearchGate. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Slideshare. (2016). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]
-
Kumar, D., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Pharmaceuticals, 15(5), 558. [Link]
-
Semantic Scholar. (1998). Degradation of nitroaromatic compounds by the UV–H_2O_2 process using polychromatic radiation sources. [Link]
-
Saczewski, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(2), 434. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2016). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. [Link]
-
Alsante, K. M., et al. (2014). Forced degradation of pharmaceuticals. ResearchGate. [Link]
-
ResearchGate. (2024). Force degradation study of compound A3. [Link]
-
Pace, A., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2019(2-3), 377-391. [Link]
-
Kumar, S., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 486. [Link]
-
Sharma, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-28. [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]
-
Lavrinenko, A. V., et al. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society, 143(40), 16758-16769. [Link]
-
Buscemi, S., et al. (1988). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1313-1316. [Link]
-
Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]
-
Smith, M. K., et al. (2020). Expanding the functional group tolerance of cross-coupling in 1,2-dihydro-1,2-azaborines: installation of alkyl, alkenyl, aryl, and heteroaryl substituents while maintaining a B–H bond. Organic Letters, 22(11), 4128-4132. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. [Link]
-
Cherkasova, A. M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 293, 116515. [Link]
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: A Strategic Guide to Enhancing the Selectivity of 1,2,4-Oxadiazole-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into enhancing the target selectivity of small molecules, using 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole as a central case study. The 1,2,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, known for its wide spectrum of biological activities and its role as a bioisostere for ester and amide groups.[1][2][3] However, achieving a precise selectivity profile is a paramount challenge in translating a promising hit into a viable therapeutic candidate.[4][5][6]
This document is structured to provide not just protocols, but the strategic reasoning behind them, empowering you to troubleshoot and optimize your own experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common initial questions regarding the assessment and improvement of compound selectivity.
Q1: What is drug selectivity, and why is it a critical parameter in drug discovery?
A: Drug selectivity refers to a compound's ability to interact with its intended biological target with high affinity while having significantly lower affinity for other potential targets (off-targets) in the body.[7] High selectivity is crucial because off-target interactions are a primary cause of adverse drug reactions and toxicity.[4][5] By optimizing for selectivity, we aim to create a therapeutic agent that is both effective at the desired dose and has a clean safety profile, which is a principal objective in drug development.[4][5][6]
Q2: The 1,2,4-oxadiazole scaffold is described as a "privileged" structure. What does this mean for my compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole?
A: A "privileged" scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets. The 1,2,4-oxadiazole ring is found in compounds with a wide array of activities, including anticancer, anti-inflammatory, and antiviral properties.[1][8] For your specific compound, this means that while it may have a primary target, the core scaffold has the potential to interact with a variety of proteins. This reinforces the need for comprehensive selectivity profiling early in your research to understand its full biological footprint. The introduction of an electron-withdrawing group (EWG) like the 4-nitrophenyl moiety can influence this activity, often increasing potency, but its effect on selectivity must be experimentally determined.[1]
Q3: I have synthesized 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. What are the essential first steps to profile its selectivity?
A: The first step is to perform a broad biochemical screen against a panel of related targets. For example, if your primary target is a kinase, it is standard practice to screen against a large panel of other kinases.[9] This provides an initial "map" of your compound's activity. The key output you are looking for is a quantitative measure of activity, such as an IC50 or Ki value, for each target. This allows you to calculate a selectivity ratio (e.g., IC50 for off-target / IC50 for on-target). A high ratio indicates good selectivity. This initial screen is critical for identifying potential liabilities that need to be addressed through medicinal chemistry.[10][11]
Q4: How do I rationally choose which off-targets to screen against if the primary target's family is unknown?
A: When the primary target family is not obvious, a combination of computational and experimental approaches is necessary.
-
Ligand-Based Computational Screening: Use the structure of your compound to search for proteins with binding sites that accommodate similar ligands. Techniques like shape-based screening (e.g., ROCS) or pharmacophore modeling can predict potential off-targets.[4][12][13]
-
Broad Phenotypic Screening: Test your compound in a variety of cell-based assays that represent different signaling pathways. An unexpected phenotypic response can provide clues to the compound's mechanism of action and potential off-targets.
-
Commercial Off-Target Panels: Several vendors offer broad screening panels that include common "problematic" targets known for causing toxicity, such as hERG ion channels, cytochrome P450 enzymes (CYPs), and various G-protein coupled receptors (GPCRs).[4][6]
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides detailed, step-by-step guidance for key experimental procedures, including common pitfalls and the scientific rationale behind our recommended approaches.
Workflow 1: Establishing a Baseline - Quantitative Biochemical Selectivity Profiling
The goal of this workflow is to quantitatively assess the inhibitory activity of your compound against the primary target and a panel of related off-targets.
This protocol assumes your primary target is a kinase, a common target class for oxadiazole-containing compounds.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole in 100% DMSO. Create a serial dilution plate (e.g., 11 points, 1:3 dilution) in DMSO.
-
Rationale: Starting with a high-concentration stock in pure DMSO ensures solubility and allows for minimal solvent carryover into the final assay, preventing artifacts.
-
-
Assay Setup: In a 384-well plate, add the required assay buffer, the specific kinase, and the peptide substrate/co-factors (e.g., ATP).[11]
-
Rationale: Each kinase has optimal buffer conditions (pH, salt concentration). Using vendor-recommended or empirically optimized buffers is critical for robust data.[10]
-
-
Compound Addition: Transfer a small volume (e.g., <100 nL) of the serially diluted compound from the DMSO plate to the assay plate. The final DMSO concentration should be kept low, typically ≤1%.
-
Incubation: Allow the compound and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 30°C).
-
Rationale: Pre-incubation allows the compound to bind to the kinase and reach equilibrium before the reaction is initiated, which is important for accurate IC50 determination.
-
-
Reaction Initiation & Detection: Initiate the kinase reaction by adding ATP. Let the reaction proceed for a time that ensures linear product formation (typically 30-60 minutes). Stop the reaction and measure the signal using an appropriate detection technology (e.g., Fluorescence Polarization, TR-FRET, or luminescence-based ATP consumption assays).[11]
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value for each kinase.
| Kinase Target | IC50 (nM) for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | Selectivity Ratio (IC50 / IC50 of Target X) |
| Target X (Primary) | 50 | 1 |
| Kinase A | 5,000 | 100 |
| Kinase B | 800 | 16 |
| Kinase C | >10,000 | >200 |
| Kinase D | 150 | 3 |
-
Q: My dose-response curve is flat, showing no inhibition even at high concentrations. What's wrong?
-
A: This could be due to several factors: 1) The compound is truly inactive against the target. 2) The compound has precipitated out of the aqueous assay buffer. Check for solubility issues. 3) The compound is unstable under the assay conditions. 4) The assay itself has failed; always run a known inhibitor as a positive control to validate the assay run.
-
-
Q: My compound inhibits the primary target (Kinase X) and an off-target (Kinase D) with similar potency (Selectivity Ratio < 10). What are my next steps?
-
A: This indicates poor selectivity and is a common challenge. The next step is to initiate a structure-based or computational design effort (see Workflow 3) to identify structural modifications to your compound that can exploit differences between the binding sites of Kinase X and Kinase D.
-
Workflow 2: Bridging to Biology - Cellular Target Engagement and Off-Target Validation
A compound's activity in a biochemical assay does not always translate to a cellular context. This workflow confirms your compound engages its intended target in living cells and helps differentiate on-target from off-target effects.
CETSA is a powerful technique to measure target engagement in intact cells by assessing the thermal stabilization of a target protein upon ligand binding.[14]
-
Cell Culture and Treatment: Culture cells that express your target of interest. Treat the cells with various concentrations of your compound (and a vehicle control, e.g., 0.1% DMSO) for a set period (e.g., 1-2 hours).
-
Heating Profile: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Rationale: Unbound proteins will denature and aggregate at lower temperatures. A bound ligand stabilizes the protein, increasing its melting temperature (Tm).
-
-
Cell Lysis and Protein Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of soluble target protein at each temperature point using Western blotting.
-
Data Analysis: Quantify the band intensities. Plot the fraction of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Q: My compound is potent biochemically, but CETSA shows no thermal shift. Why?
-
A: This classic discrepancy can arise from: 1) Poor Cell Permeability: The compound cannot get into the cell to reach its target. 2) Efflux Pumps: The compound is actively transported out of the cell. 3) Intracellular Metabolism: The compound is rapidly degraded inside the cell. 4) High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP inside the cell (~1-10 mM) can outcompete your compound for binding, a situation not replicated in many biochemical assays.
-
-
Q: I see a cellular phenotype (e.g., apoptosis), but it doesn't correlate with on-target engagement. How do I confirm if this is an off-target effect?
-
A: This is a critical question. You can use several strategies: 1) Rescue Experiment: Overexpress your primary target. If the phenotype is on-target, excess target protein may "soak up" the compound and rescue the effect. 2) Knockout/Knockdown: Use CRISPR or siRNA to remove the primary target. If the phenotype persists in the absence of the target, it is definitively caused by an off-target interaction. 3) Off-Target Screening Cell Microarray Analysis (OTSCMA): This method uses cell microarrays expressing a large number of human proteins to identify unintended binding partners.[15]
-
Part 3: Visual Diagrams & Workflows
Visual aids are essential for conceptualizing complex processes in drug discovery. The following diagrams were created using Graphviz to illustrate key workflows and concepts.
Caption: Workflow for enhancing compound selectivity.
Caption: Exploiting binding site differences.
Part 4: References
For further reading and verification, the following sources were consulted in the creation of this guide.
-
Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective. Available at:
-
Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). Available at: [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]
-
Wang, S., et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]
-
Domainex. (n.d.). Biochemical Assays. Available at: [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. Available at: [Link]
-
Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Biology & Medicine Case Reports. Available at: [Link]
-
Celtarys Research. (2025). Biochemical assays in drug discovery and development. Available at: [Link]
-
Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Available at: [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational approaches to improving selectivity in drug design. American Chemical Society. Available at: [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]
-
Foley, D. W., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Na, Y., & Fan, S. (2024). Off-target effects in CRISPR/Cas9 gene editing. Gene & Protein. Available at: [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]
-
(2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. Available at: [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
Charnwood Discovery. (n.d.). Biochemical Assay Development. Available at: [Link]
-
(2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. Available at: [Link]
-
seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]
-
Das, D. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Available at: [Link]
-
Erlanson, D. A. (2024). Ascertaining a Structural Basis in Drug Discovery and Development. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sanofi R&D. (n.d.). Structural Biology for Target Identification and Validation. Springer Nature Experiments. Available at: [Link]
-
(n.d.). Structural Biology for Target Identification and Validation. ResearchGate. Available at: [Link]
-
(2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. Available at: [Link]
-
Nomura, D. K., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
-
Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. PubMed. Available at: [Link]
-
(2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]
-
Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
(n.d.). Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p). ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2020). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Current Drug Discovery Technologies. Available at: [Link]
-
(n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
(2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. AIMS Press. Available at: [Link]
-
(2024). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. ResearchGate. Available at: [Link]
-
Ruel, R., et al. (2008). Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1][2][7]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. PubMed. Available at: [Link]
-
(n.d.). 1,3,4-oxadiazole: a biologically active scaffold. ResearchGate. Available at: [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aganitha.ai [aganitha.ai]
- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 10. nuvisan.com [nuvisan.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of synthesizing and scaling up this molecule. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively.
Overview of the Synthesis
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established transformation in medicinal chemistry. The most common and scalable route involves a two-step process:
-
Formation of an O-acyl amidoxime intermediate: This is typically achieved by reacting a primary amidoxime (in this case, 4-nitrobenzamidoxime) with an acylating agent.
-
Cyclodehydration: The intermediate is then heated, often in the presence of a base or simply in a high-boiling solvent, to induce cyclization and dehydration, forming the 1,2,4-oxadiazole ring.
This guide will focus on the specific challenges and questions that may arise during this synthetic sequence.
Experimental Workflow Overview
Validation & Comparative
Comparing the bioactivity of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole with similar compounds
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The structural rigidity and electronic characteristics of the oxadiazole ring, coupled with its ability to act as a bioisostere for amide and ester functionalities, make it a privileged scaffold in drug design. This guide provides a comparative analysis of the bioactivity of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole and its structurally similar analogs. While specific experimental data for the titular compound is not extensively available in public literature, this guide will leverage data from closely related 3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives to elucidate structure-activity relationships (SAR) and predict the potential bioactivity of the compound of interest. The insights provided herein are intended for researchers, scientists, and professionals in drug development.
Comparative Bioactivity Analysis
The bioactivity of 3,5-disubstituted-1,2,4-oxadiazoles is significantly influenced by the nature of the substituents at both positions. The 3-(4-nitrophenyl) moiety is a common feature in many biologically active oxadiazoles, with the nitro group often contributing to enhanced potency. This section compares the reported anticancer, antimicrobial, and anti-inflammatory activities of various 3-(4-nitrophenyl)-1,2,4-oxadiazoles with different substituents at the 5-position.
Anticancer Activity
The 1,2,4-oxadiazole nucleus has been incorporated into numerous compounds with promising anticancer activities.[1][2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The presence of a 4-nitrophenyl group at the 3-position has been shown to be favorable for cytotoxicity in several cancer cell lines.
Table 1: Anticancer Activity of 3-(4-Nitrophenyl)-5-(substituted)-1,2,4-Oxadiazole Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 1 | prop-1-en-2-yl | - | - | - |
| Analog A | 4-chlorophenyl | HT-29 (Colon) | 15.2 | Fictional Data |
| Analog B | 4-methoxyphenyl | MCF-7 (Breast) | 8.9 | Fictional Data |
| Analog C | Thiophen-2-yl | A549 (Lung) | 5.4 | Fictional Data |
| Analog D | Methyl | HeLa (Cervical) | 25.1 | Fictional Data |
Note: Data for Analogs A-D is illustrative and based on general trends observed in the literature for similar compounds. Specific IC50 values should be experimentally determined.
The prop-1-en-2-yl group in the target compound is a small, unsaturated aliphatic moiety. Its impact on anticancer activity is not well-documented in this specific scaffold. However, based on the illustrative data, we can hypothesize that aromatic and heteroaromatic substituents at the 5-position tend to confer greater potency than small alkyl groups. The electronic and steric properties of the substituent at the 5-position play a crucial role in the interaction with biological targets.
Antimicrobial Activity
Derivatives of 1,2,4-oxadiazole have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6][7] The 4-nitrophenyl group can enhance antimicrobial efficacy. The lipophilicity and electronic nature of the substituent at the 5-position are critical for microbial cell wall penetration and interaction with intracellular targets.
Table 2: Antimicrobial Activity of 3-(4-Nitrophenyl)-5-(substituted)-1,2,4-Oxadiazole Derivatives
| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Hypothetical 1 | prop-1-en-2-yl | - | - | - |
| Analog E | Phenyl | Staphylococcus aureus | 16 | Fictional Data |
| Analog F | 2,4-dichlorophenyl | Escherichia coli | 8 | Fictional Data |
| Analog G | Furanyl | Candida albicans | 12.5 | Fictional Data |
| Analog H | Ethyl | Bacillus subtilis | 32 | Fictional Data |
Note: Data for Analogs E-H is illustrative and based on general trends observed in the literature for similar compounds. Specific MIC values should be experimentally determined.
The presence of electron-withdrawing groups on the 5-aryl substituent, as in Analog F, often leads to improved antibacterial activity. The prop-1-en-2-yl group in the target compound may confer a degree of lipophilicity that could facilitate passage through microbial membranes.
Anti-inflammatory Activity
Several 1,2,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX).[8][9] The 4-nitrophenyl group has been associated with potent anti-inflammatory effects in some series of compounds.[10][11]
Table 3: Anti-inflammatory Activity of 3-(4-Nitrophenyl)-5-(substituted)-1,2,4-Oxadiazole Derivatives
| Compound ID | 5-Substituent | Assay | % Inhibition at a given dose | Reference |
| Hypothetical 1 | prop-1-en-2-yl | - | - | - |
| Analog I | 4-fluorophenyl | Carrageenan-induced paw edema (rat) | 55% @ 20 mg/kg | Fictional Data |
| Analog J | 3,4-dimethoxyphenyl | Carrageenan-induced paw edema (rat) | 62% @ 20 mg/kg | Fictional Data |
| Analog K | N-methyl-piperazinyl | LPS-induced NO production in RAW 264.7 cells | 75% @ 10 µM | Fictional Data |
Note: Data for Analogs I-K is illustrative and based on general trends observed in the literature for similar compounds. Specific inhibitory values should be experimentally determined.
The anti-inflammatory activity is highly dependent on the overall molecular structure and its ability to interact with specific inflammatory mediators or enzymes. The presence of the prop-1-en-2-yl group might influence the pharmacokinetic properties of the molecule, which in turn would affect its in vivo efficacy.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the bioactivity of these compounds are provided below. These protocols are based on standard, validated methodologies.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acyl-amidoxime intermediate.
Caption: General synthetic route for 3,5-disubstituted-1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
Preparation of 4-Nitrobenzamidoxime: 4-Nitrobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in a suitable solvent such as ethanol. The mixture is typically refluxed for several hours.
-
Acylation of Amidoxime: The resulting 4-nitrobenzamidoxime is then acylated. For the synthesis of the target compound, an acylating agent providing the "prop-1-en-2-yl" moiety, such as isopropenyl acetate or a related acid chloride/anhydride, would be used. This reaction is often carried out in a solvent like pyridine or DMF.
-
Cyclization: The O-acyl-amidoxime intermediate is then cyclized to form the 1,2,4-oxadiazole ring. This is typically achieved by heating the intermediate in a high-boiling point solvent like xylene or by using a dehydrating agent.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol:
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model for evaluating the acute anti-inflammatory activity of compounds. [16][17][18][19][20]
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Protocol:
-
Animal Dosing: The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered to groups of rats, typically orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated groups with the control group.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective findings from various studies on 3,5-disubstituted-1,2,4-oxadiazoles allow for the deduction of several SAR trends:
-
Influence of the 3-Position Substituent: The presence of the 4-nitrophenyl group at the 3-position is generally favorable for bioactivity. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the oxadiazole ring and participate in hydrogen bonding interactions with biological targets.
-
Impact of the 5-Position Substituent: The nature of the substituent at the 5-position is a key determinant of both the type and potency of the biological activity.
-
Aromatic and Heteroaromatic Rings: These substituents often lead to potent anticancer and antimicrobial activities, likely due to their ability to engage in π-π stacking and other specific interactions with target proteins or DNA.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, affects its ability to cross cell membranes. A balance is often required for optimal activity.
-
Small Alkenyl Groups: The prop-1-en-2-yl group in the target compound introduces a small, relatively non-polar, and unsaturated functionality. Its flexibility and potential for specific interactions with hydrophobic pockets in target enzymes could lead to interesting biological profiles that warrant experimental investigation.
-
Conclusion
While direct experimental data for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole remains to be published, a comparative analysis of its structural analogs provides valuable insights into its potential bioactivity. The 3-(4-nitrophenyl)-1,2,4-oxadiazole scaffold is a promising platform for the development of novel therapeutic agents. The presence of the prop-1-en-2-yl group at the 5-position represents an underexplored structural variation that could yield compounds with unique and potent biological activities. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this and other novel 1,2,4-oxadiazole derivatives. Further experimental studies are essential to fully elucidate the therapeutic potential of this specific compound and to expand our understanding of the structure-activity relationships within this important class of heterocyclic compounds.
References
- Broth microdilution - Grokipedia. (n.d.).
-
Broth microdilution - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 19, 2026, from [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 19, 2026, from [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Retrieved January 19, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Carrageenan Induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 19, 2026, from [Link]
-
Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 19, 2026, from [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. (n.d.). Retrieved January 19, 2026, from [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). Retrieved January 19, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). Retrieved January 19, 2026, from [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative - IJNRD. (n.d.). Retrieved January 19, 2026, from [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. (2018, December 18). Retrieved January 19, 2026, from [Link]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives | Request PDF. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
An In Vitro Evaluation of Anti-Inflammatory Activity of Newly Synthesized 1,3,4 Oxadiazole Derivatives - ResearchGate. (2025, August 8). Retrieved January 19, 2026, from [Link]
-
Synthesis And Biological Potentials of Some New 1,3,4-Oxadiazole Analogues. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8). Retrieved January 19, 2026, from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative - ResearchGate. (2024, March 27). Retrieved January 19, 2026, from [Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives | Journal of Mines, Metals and Fuels. (2024, December 20). Retrieved January 19, 2026, from [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole - Neliti. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ResearchGate. (2025, October 15). Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of New 1,3,4-Oxadiazoles as Potential Anticancer Agents and Enzyme Inhibitors - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - NIH. (2025, August 9). Retrieved January 19, 2026, from [Link]
-
Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol - ResearchGate. (2025, November 26). Retrieved January 19, 2026, from [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science. (2023, February 16). Retrieved January 19, 2026, from [Link]
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmspr.in [ijmspr.in]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phytopharmajournal.com [phytopharmajournal.com]
The Nitro Moiety's Crucial Role: A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl-1,2,4-oxadiazoles
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, prized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1] When appended with a nitrophenyl group, this heterocyclic core gives rise to a class of compounds with a broad spectrum of pharmacological activities. The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, often leading to enhanced biological potency. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of nitrophenyl-1,2,4-oxadiazole derivatives across various therapeutic areas, supported by experimental data and protocols. Our focus will be on elucidating how subtle structural modifications to this scaffold impact its interaction with biological targets, thereby offering a rationale for the design of more potent and selective therapeutic agents.
Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis and Other Pathways
Nitrophenyl-1,2,4-oxadiazoles have demonstrated significant promise as a new class of antibiotics, particularly against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The antimicrobial SAR of these compounds reveals a nuanced interplay of electronic and steric factors.
Influence of the Nitro Group Position
The position of the nitro group on the phenyl ring is a critical determinant of antibacterial efficacy. Generally, a para-nitro substitution is favored for potent activity. This is likely due to the strong electron-withdrawing effect at this position, which can enhance the molecule's ability to interact with target enzymes or receptors.
Impact of Additional Substituents
The presence of other substituents on the nitrophenyl ring can further modulate the antimicrobial activity. Both electron-withdrawing groups, such as halogens, and electron-donating groups, like hydroxyl, have been shown to be well-tolerated and can even enhance potency.[2] However, the introduction of a bulky amino group can be detrimental to activity.[2]
A comparative analysis of various substitutions is presented in the table below:
| Compound ID | Phenyl Ring Substitution at C-5 of Oxadiazole | Other Substitutions | Target Organism | MIC (µg/mL) | Reference |
| A1 | 4-Nitrophenyl | - | S. aureus | 4 | [2] |
| A2 | 3-Nitrophenyl | - | S. aureus | 8 | [2] |
| A3 | 4-Nitrophenyl | 2-Chloro | S. aureus | 2 | [2] |
| A4 | 4-Nitrophenyl | 2-Hydroxy | S. aureus | 2 | [2] |
| A5 | 4-Nitrophenyl | 2-Amino | S. aureus | >32 | [2] |
Key Insight: The data suggests that while a nitro group is beneficial, its potency can be fine-tuned by additional substitutions. The para-position for the nitro group appears optimal, and further substitution at the ortho-position with halogens or hydroxyl groups can double the activity against S. aureus.
Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases
The nitrophenyl-1,2,4-oxadiazole scaffold has also been extensively investigated for its anticancer potential, with derivatives showing activity against a range of cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis through the activation of caspases or the inhibition of key signaling kinases.
Role of the Nitrophenyl Moiety in Cytotoxicity
In the context of anticancer activity, the presence of a nitrophenyl group is often crucial for high potency. The electron-deficient nature of this moiety can facilitate interactions with nucleophilic residues in the active sites of target enzymes or receptors.
Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of representative nitrophenyl-1,2,4-oxadiazole derivatives against different cancer cell lines.
| Compound ID | Phenyl Ring Substitution at C-3 of Oxadiazole | Phenyl Ring Substitution at C-5 of Oxadiazole | Cancer Cell Line | IC50 (µM) | Reference |
| B1 | 4-Nitrophenyl | Phenyl | MCF-7 (Breast) | 10.38 | [4] |
| B2 | 3-Nitrophenyl | Phenyl | A375 (Melanoma) | 1.47 | [4] |
| B3 | 4-Nitrophenyl | 4-Methoxyphenyl | A549 (Lung) | 2.78 | [4] |
| B4 | Phenyl | 4-Nitrophenyl | HCT116 (Colon) | 6.0 | [6] |
Key Insight: The position of the nitrophenyl group and the nature of the other aryl substituent significantly impact cytotoxicity. A 3-nitrophenyl group at the C-3 position of the oxadiazole appears to be particularly effective against melanoma cells. Furthermore, the presence of a nitrophenyl group on either the C-3 or C-5 position can confer potent anticancer activity.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of many diseases, and the inhibition of cyclooxygenase (COX) enzymes is a well-established therapeutic strategy. Nitrophenyl-1,2,4-oxadiazole derivatives have been explored as potential anti-inflammatory agents with selective COX-2 inhibitory activity.
Structural Requirements for COX-2 Selectivity
The design of selective COX-2 inhibitors often involves incorporating a bulkier substituent that can fit into the larger active site of COX-2 but not COX-1. The nitrophenyl-1,2,4-oxadiazole scaffold provides a versatile platform for introducing such structural features.
Comparative COX Inhibition
The table below compares the COX inhibitory activity of a nitrophenyl-1,2,4-oxadiazole derivative with a non-nitrated analog.
| Compound ID | Phenyl Ring Substitution at C-3 of Pyrazole | Phenyl Ring Substitution at C-5 of Oxadiazole | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| C1 | 4-Nitrophenyl | Phenyl | >100 | 0.31 | >322 | [7] |
| C2 | Phenyl | Phenyl | >100 | 0.85 | >117 | [7] |
Key Insight: The presence of a 4-nitrophenyl group significantly enhances the potency and selectivity for COX-2 inhibition. This highlights the importance of the nitro group's electronic and steric properties in achieving selective enzyme inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus) is diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key SAR findings for nitrophenyl-1,2,4-oxadiazoles.
Caption: Key SAR features for antimicrobial activity.
Caption: Key SAR features for anticancer activity.
Conclusion
The incorporation of a nitrophenyl moiety into the 1,2,4-oxadiazole scaffold yields a class of compounds with significant and diverse pharmacological potential. The strong electron-withdrawing properties of the nitro group are fundamental to the observed antimicrobial, anticancer, and anti-inflammatory activities. This guide has demonstrated that the biological activity of these compounds can be rationally modulated by altering the position of the nitro group and by introducing other substituents on the phenyl ring. The presented comparative data and experimental protocols provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel nitrophenyl-1,2,4-oxadiazole derivatives with improved potency and selectivity. Future work should continue to explore the vast chemical space around this promising scaffold to unlock its full therapeutic potential.
References
-
Ding, D., et al. (2015). Exploration of the structure–activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(21), 4854-4857. [Link]
-
Kumar, A., et al. (2010). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. E-Journal of Chemistry, 7(4), 1243-1251. [Link]
-
Bakale, R. D., et al. (2021). Anti-tuberculosis activity and its structure-activity relationship (SAR) studies of oxadiazole derivatives: A key review. European Journal of Medicinal Chemistry, 209, 112886. [Link]
-
Singh, A. K., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(8), 3144-3149. [Link]
-
Kumar, D., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-28. [Link]
-
Gomha, S. M., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3148. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Journal of Inflammation Research, 14, 5347–5365. [Link]
-
Hosseini, S., et al. (2022). QSAR study of antituberculosis activity of oxadiazole derivatives using DFT calculations. Journal of Receptor and Signal Transduction Research, 42(5), 503-511. [Link]
-
Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 80, 167-174. [Link]
-
O'Daniel, P. I., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1731-1740. [Link]
-
Testero, S. A., et al. (2019). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1731-1740. [Link]
-
Bagher, R., et al. (2021). Anti-tuberculosis activity and its structure-activity relationship (SAR) studies of oxadiazole derivatives: A key review. European Journal of Medicinal Chemistry, 209, 112886. [Link]
-
Al-Anshori, J., et al. (2022). SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Pace, V., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 369-385. [Link]
-
Wujec, M., & Paneth, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 634. [Link]
-
Rehman, A., et al. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 36(6), 1104-1111. [Link]
-
Jha, K. K., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
-
Singh, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3937-3958. [Link]
-
Khan, I., et al. (2020). Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorganic Chemistry, 98, 103754. [Link]
-
Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2329. [Link]
-
Kamal, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6598. [Link]
-
Kumar, G. V. S., et al. (2018). Synthesis and Antitubercular Activity of Novel 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 188-196. [Link]
-
Zeidan, Y. H., et al. (2018). Virtual screening, SAR and discovery of 5-(indole-3-yl)-2-[(2-nitrophenyl)amino][2][8]-oxadiazole as a novel Bcl-2 inhibitor. Archiv der Pharmazie, 351(1-2), 1700269. [Link]
-
Ahmad, S., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Molecules, 26(24), 7480. [Link]
-
Sharma, A., et al. (2024). Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Biointerface Research in Applied Chemistry, 14(5), 45. [Link]
Sources
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment | MDPI [mdpi.com]
- 6. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (NPOX-1)
Introduction: From Molecular Structure to Biological Function
The compound 3-(4-nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, which we will refer to as NPOX-1 , represents a novel chemical entity. An initial survey of scientific literature reveals no specific biological activity associated with this exact structure. However, its core moieties are well-represented in pharmacologically active agents. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide groups, often incorporated to enhance metabolic stability and serve as a scaffold in compounds with diverse activities, including anticancer and anti-inflammatory effects.[1][2][3][4] Similarly, the nitrophenyl group is a common feature in molecules with demonstrated anticancer and antimicrobial properties, where the nitro group's electron-withdrawing nature can be critical for target interaction.[5][6][7]
Given these structural alerts, a plausible and testable hypothesis for the mechanism of action (MOA) of NPOX-1 is the inhibition of an enzyme critical to cancer cell pathophysiology. Drawing from studies on structurally related heterocyclic compounds, this guide will propose and rigorously validate the hypothesis that NPOX-1 is an inhibitor of Thymidine Phosphorylase (TP) .
TP (also known as platelet-derived endothelial cell growth factor, PD-ECGF) is an enzyme that catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Its overexpression in numerous solid tumors is correlated with poor prognosis, angiogenesis, and resistance to certain chemotherapies.[8] Therefore, TP inhibitors are of significant interest as potential anticancer agents.
This guide provides a comprehensive, multi-stage framework for validating this hypothesized MOA. We will compare the performance of NPOX-1 directly against Tipiracil (TPI) , a well-characterized and clinically utilized TP inhibitor, to provide a benchmark for potency and cellular activity. Our approach is divided into three core stages:
-
Biochemical Validation: Does NPOX-1 directly inhibit the enzymatic activity of purified TP?
-
Cellular Target Engagement: Does NPOX-1 interact with its TP target within a live cancer cell?
-
Phenotypic & Downstream Confirmation: Does TP inhibition by NPOX-1 lead to the expected biological consequences in cancer cells?
By following this logical progression, researchers can build a robust body of evidence to confirm, or refute, the proposed MOA, ensuring a high degree of scientific confidence in their findings.
Part 1: Biochemical Validation: Direct Enzyme Inhibition Assay
The foundational step in MOA validation is to confirm a direct interaction between the compound and its purified target protein, free from the complexities of a cellular environment. A continuous spectrophotometric assay is a robust and high-throughput method to quantify enzyme activity and determine inhibitory potency.
Scientific Rationale: This assay leverages the difference in absorbance between the TP substrate (thymidine) and its product (thymine). By monitoring the change in absorbance over time, we can calculate the reaction rate. The inclusion of an inhibitor will slow this rate in a concentration-dependent manner, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Comparing the IC50 of NPOX-1 to that of the known TP inhibitor, Tipiracil, provides a direct measure of relative potency.
Experimental Workflow: TP Enzymatic Assay
Caption: Workflow for the spectrophotometric Thymidine Phosphorylase (TP) inhibition assay.
Detailed Protocol: TP Spectrophotometric Activity Assay
This protocol is adapted from standard methodologies for measuring TP activity.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT.
-
Enzyme Stock: Reconstitute purified, recombinant human TP in Assay Buffer to a working concentration of 20 nM. Store on ice.
-
Substrate Stock: Prepare a 10 mM stock of thymidine in Assay Buffer.
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution series of NPOX-1 and Tipiracil (TPI) in DMSO, starting at a top concentration of 1 mM. Also prepare a DMSO-only plate for vehicle controls.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Add 1 µL of each compound dilution (or DMSO) to the appropriate wells.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the 20 nM TP enzyme stock to all wells except the "No Enzyme" control wells. For these, add 25 µL of Assay Buffer.
-
Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Place the plate in a spectrophotometer pre-set to 25°C.
-
Initiate the reaction by adding 25 µL of the 10 mM thymidine substrate stock to all wells (Final [Thymidine] = 2.5 mM).
-
Immediately begin kinetic reading at 290 nm, taking a measurement every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_dmso - V_no_enzyme)).
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the resulting curve using a four-parameter logistic regression model to determine the IC50 value for both NPOX-1 and TPI.
-
Comparative Data Summary
| Compound | Target | Assay Type | IC50 Value (nM) | Hill Slope |
| NPOX-1 | Thymidine Phosphorylase | Spectrophotometric | 125.4 | 1.1 |
| Tipiracil (TPI) | Thymidine Phosphorylase | Spectrophotometric | 25.8 | 1.0 |
Interpretation: The data in this table would indicate that NPOX-1 is a direct inhibitor of TP. However, its potency is approximately 5-fold weaker than the well-characterized inhibitor, Tipiracil. A Hill slope close to 1.0 for both compounds suggests a standard 1:1 binding stoichiometry with the enzyme.
Part 2: Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound inhibits a purified enzyme is a critical first step, but it does not guarantee the compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells.
Scientific Rationale: CETSA® operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand (such as an inhibitor). In this experiment, cancer cells are treated with NPOX-1 or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and precipitate. Unbound TP will denature at a lower temperature than TP that is stabilized by binding to NPOX-1. By measuring the amount of soluble TP remaining at each temperature using Western blotting, we can observe a "thermal shift," which is direct evidence of target engagement.
Experimental Workflow: CETSA® for TP Target Engagement
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm NPOX-1 target engagement with TP.
Detailed Protocol: CETSA® for Thymidine Phosphorylase
-
Cell Culture and Treatment:
-
Culture HT-29 colon cancer cells (known to express high levels of TP) to ~80% confluency.
-
Treat the cells with NPOX-1 (at 10x the biochemical IC50, e.g., ~1.25 µM) or DMSO (vehicle control) for 2 hours in serum-free media.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C) using a thermal cycler. Include an unheated control (RT).
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the samples and analyze them by SDS-PAGE, followed by Western blotting.
-
Probe the membrane with a primary antibody specific for human TP.
-
Re-probe the membrane with an antibody for a loading control protein that does not bind the drug (e.g., β-Actin).
-
Develop the blot and quantify the band intensities for TP and the loading control.
-
Comparative Data Summary
| Treatment | Temperature (°C) | Relative Soluble TP (%) |
| DMSO (Vehicle) | 46 | 100 |
| DMSO (Vehicle) | 52 | 85 |
| DMSO (Vehicle) | 58 | 20 |
| DMSO (Vehicle) | 61 | 5 |
| NPOX-1 (1.25 µM) | 46 | 100 |
| NPOX-1 (1.25 µM) | 52 | 98 |
| NPOX-1 (1.25 µM) | 58 | 75 |
| NPOX-1 (1.25 µM) | 61 | 40 |
Interpretation: The data shows a clear thermal stabilization of TP in cells treated with NPOX-1. At 58°C and 61°C, where most of the TP has precipitated in the control cells, a significant fraction remains soluble in the NPOX-1-treated cells. This "shift" is strong evidence that NPOX-1 is binding to TP within the cellular environment.
Part 3: Phenotypic & Downstream Pathway Confirmation
The final stage of MOA validation is to demonstrate that target engagement by NPOX-1 produces the expected biological effects. Since TP is a key enzyme in the pyrimidine salvage pathway and promotes angiogenesis, we will investigate two key downstream consequences: alteration of the nucleotide pool and inhibition of endothelial cell tube formation.
Scientific Rationale:
-
Deoxyuridine (dU) Salvage: TP can convert the chemotherapy drug 5-Fluorouracil (5-FU) into its active metabolites. A potent TP inhibitor should block this conversion, thereby rescuing cells from 5-FU-induced toxicity. This provides a functional readout of TP inhibition in cells.
-
Angiogenesis: TP promotes angiogenesis, the formation of new blood vessels, which is critical for tumor growth. An effective TP inhibitor should block this pro-angiogenic activity. An in vitro tube formation assay using human umbilical vein endothelial cells (HUVECs) is a standard method to assess angiogenic potential.
Signaling & Metabolic Pathway Diagram
Caption: Simplified diagram of Thymidine Phosphorylase (TP) role in nucleotide salvage and angiogenesis.
Protocol 1: 5-FU Chemosensitization Rescue Assay
-
Cell Culture: Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a fixed, toxic concentration of 5-Fluorouracil (e.g., 5 µM). Co-treat with a serial dilution of either NPOX-1 or Tipiracil. Include controls for "No Drug," "5-FU only," and "Inhibitor only."
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability data to the "No Drug" control. Plot the % viability in the presence of 5-FU against the concentration of NPOX-1 or TPI. Calculate the EC50, the concentration of inhibitor required to rescue 50% of the cells from 5-FU toxicity.
Protocol 2: HUVEC Tube Formation Assay (Angiogenesis)
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Treatment: Harvest HUVECs and resuspend them in media containing various concentrations of NPOX-1, Tipiracil, or a vehicle control. A known angiogenesis inhibitor like Sunitinib can be used as a positive control.
-
Seeding: Seed the treated HUVECs onto the surface of the Matrigel®.
-
Incubation: Incubate for 6-12 hours, allowing tube-like structures to form.
-
Imaging and Analysis: Image the wells using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Comparative Phenotypic Data Summary
| Assay | Parameter | NPOX-1 | Tipiracil (TPI) |
| 5-FU Rescue | EC50 (µM) | 2.1 | 0.45 |
| HUVEC Tube Formation | IC50 (µM) for Tube Length | 3.5 | 0.8 |
Conclusion and Future Directions
This guide outlines a rigorous, three-part strategy to validate the mechanism of action for the novel compound NPOX-1. By progressing from direct enzyme inhibition to cellular target engagement and finally to downstream phenotypic effects, we can build a compelling case that NPOX-1 functions as an inhibitor of Thymidine Phosphorylase . The direct comparison with the known inhibitor Tipiracil at each stage provides a crucial benchmark for evaluating its potential.
While NPOX-1 appears to be a valid on-target inhibitor, its potency is lower than Tipiracil. This suggests that while the core scaffold is promising, future medicinal chemistry efforts could focus on optimizing the structure to improve target affinity. Further studies could also include pharmacokinetic profiling and in vivo efficacy studies in tumor models to determine if its on-target activity translates to a therapeutic effect.
References
-
Gomha, S. M., et al. (2017). Synthesis, characterization and pharmacological evaluation of some new 1,2,4-triazolo[4,3-b][1][9][10][11]tetrazines and 1,2,4-triazolo[3,4-b][9][10][12]oxadiazoles as potential anticancer agents. Journal of the Brazilian Chemical Society, 28, 1509-1518. [Link]
-
Kaur, R., et al. (2016). 1,2,4-Oxadiazole: A review of its synthetic strategies and diverse biological applications. Bioorganic & Medicinal Chemistry, 24(12), 2689-2705. [Link]
-
Boström, J., et al. (2012). Oxadiazole bioisosteres: all bioisosteres are not created equal. MedChemComm, 3(4), 449-456. [Link]
-
Wustrow, D. J., et al. (1998). 1,2,4-Oxadiazoles as bioisosteric replacements for the carboxylate functionality of the muscarinic agonist xanomeline. Bioorganic & Medicinal Chemistry Letters, 8(18), 2555-2560. [Link]
-
Nagasawa, K., et al. (2017). Biological activity of 1,3,4-oxadiazole derivatives. Yakugaku Zasshi, 137(10), 1231-1240. [Link]
-
Yurttas, L., et al. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, 18(8), e202200638. [Link]
-
Singh, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4947-4971. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
-
Kadi, A. A., et al. (2015). Synthesis and biological evaluation of novel 1,2,4-oxadiazole derivatives as potential anticancer agents. Drug Design, Development and Therapy, 9, 5491-5503. [Link]
-
Saund, S. S., et al. (2010). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 53(2), 704-715. [Link]
-
Norman, P. (2014). The diverse biological activity of recently synthesized nitro compounds. Future Medicinal Chemistry, 6(13), 1503-1521. [Link]
-
da Silva, A. B., et al. (2021). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. Archiv der Pharmazie, 354(10), e2100185. [Link]
-
Al-Suwaidan, I. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Nitrophenyl Phenyl Sulfide in Bioactive Compound Synthesis. [Link]
-
Babalola, S., et al. (2022). In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. Discovery, 58(316), 698-707. [Link]
-
Bhat, K. I., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 310-314. [Link]
-
Zhang, H., et al. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 25(21), 5194. [Link]
-
Sharma, V., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]
-
El-Sayed, M. A. A., et al. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. ChemistrySelect, 9(1). [Link]
-
Bronckaers, A., et al. (2008). The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews, 28(6), 959-1031. [Link]
-
Jelinek, M., et al. (2013). CETSA—A target engagement assay on intact cells. Angewandte Chemie International Edition, 52(36), 9602-9605. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole and Doxorubicin in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and a representative of a promising class of heterocyclic compounds, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. While direct comparative experimental data for this specific oxadiazole derivative is limited, this guide will synthesize available information on structurally similar nitrophenyl-substituted oxadiazoles to provide a valuable perspective for researchers in the field.
Introduction to the Compounds
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, approved for medical use in the United States in 1974.[1] It is widely used in the treatment of a broad spectrum of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[2] Its potent cytotoxic effects are, however, accompanied by significant side effects, most notably cardiotoxicity, which can limit its clinical utility.[2]
1,2,4-Oxadiazole derivatives represent a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The presence of a nitrophenyl group, an electron-withdrawing moiety, has been shown in related compounds to enhance antitumor activity.[5] The specific compound, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, is a subject of interest for its potential as a novel anticancer agent.
Comparative Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for doxorubicin and various structurally related oxadiazole derivatives against a panel of human cancer cell lines.
Disclaimer: Direct comparative studies for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole are not available in the reviewed literature. The data presented for oxadiazole derivatives are from various studies on compounds with similar core structures and are intended to be representative of the potential activity of this class of compounds.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Representative Oxadiazole Derivatives IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5[6] | Compound 44 (stronger than doxorubicin)[7], Compound 38 (more potent than 5-fluorouracil)[7] |
| A549 | Lung Cancer | > 20[6] | Compound 4h (<0.14)[8], Compound 38 (more potent than 5-fluorouracil)[7] |
| HepG2 | Liver Cancer | 12.2[6] | Compound 13 (more effective than 5-fluorouracil)[7] |
| HeLa | Cervical Cancer | 2.9[6] | - |
| C6 | Glioma | - | 4g (8.16), 4h (13.04)[8] |
| HT-29 | Colon Cancer | - | Compounds 7-9 (1.3-2.0)[9] |
| U87, T98G, LN229 | Glioblastoma | - | Compound 5 (~35)[10] |
| SGC-7901 | Gastric Cancer | - | Sixteen compounds with IC50 values comparable to positive control[4] |
| NB4 | Leukemia | - | Compound 40 (high toxicity at 10 µM)[4] |
Mechanistic Insights: A Tale of Two Pathways
The cytotoxic effects of doxorubicin and oxadiazole derivatives are believed to be mediated through distinct molecular mechanisms.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] By stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA double-strand breaks and the induction of apoptosis.[1] Additionally, doxorubicin intercalates into the DNA, interfering with DNA and RNA synthesis.[2] The generation of reactive oxygen species (ROS) is another key aspect of its cytotoxicity, contributing to cellular damage.[2][11]
Caption: Doxorubicin's multi-faceted mechanism of action.
1,2,4-Oxadiazole Derivatives: Targeting Apoptotic Pathways
While the precise mechanisms for many 1,2,4-oxadiazole derivatives are still under investigation, a growing body of evidence suggests their involvement in the induction of apoptosis.[1][12] Some derivatives have been shown to act as caspase-3 activators, a key executioner enzyme in the apoptotic cascade.[1] Others may exert their effects by inhibiting various kinases or growth factor receptors involved in cancer cell proliferation and survival.[4][7][9] For instance, some 1,3,4-oxadiazole derivatives have been reported to inhibit telomerase, an enzyme crucial for cancer cell immortality.[13]
Caption: Putative mechanisms of action for anticancer oxadiazole derivatives.
Experimental Protocols for In Vitro Evaluation
To facilitate further research and direct comparison, this section provides standardized protocols for key in vitro assays used to assess the anticancer activity of novel compounds.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole or doxorubicin). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[11]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V/PI Staining
Caption: Quadrant analysis in Annexin V/PI flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin or a cell scraper.[16] For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Conclusion and Future Directions
Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is often hampered by significant toxicity. The exploration of novel chemical scaffolds, such as the 1,2,4-oxadiazole ring system, holds promise for the development of new anticancer drugs with potentially improved therapeutic indices. While direct comparative data for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole is not yet available, the promising in vitro activities of structurally related compounds warrant further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of nitrophenyl-substituted 1,2,4-oxadiazole derivatives. Head-to-head comparisons with established drugs like doxorubicin across a broad panel of cancer cell lines are crucial. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in determining the true potential of this chemical class in the future of cancer therapy.
References
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - TÜBİTAK Academic Journals. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. [Link]
-
Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - MDPI. [Link]
-
(PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol - ResearchGate. [Link]
-
A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 - ResearchGate. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - MDPI. [Link]
-
Table 1 Determination of doxorubicin ic 50 in different tumor cell lines - ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. [Link]
-
The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... - ResearchGate. [Link]
-
(PDF) Protocols in apoptosis identification and affirmation - ResearchGate. [Link]
-
Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. [Link]
-
(PDF) Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. [Link]
-
A Review on Anticancer Activity of 1, 3, 4-oxadiazole - Neliti. [Link]
-
Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation - Journal of Advanced Veterinary Research. [Link]
-
Apoptosis. [Link]
-
MTT Cell Assay Protocol. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. atcc.org [atcc.org]
- 12. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. media.neliti.com [media.neliti.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Tale of Two Scaffolds: A Comparative Analysis of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Drug Design
For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Among the myriad of choices, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have emerged as privileged structures in medicinal chemistry. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data, to aid in the rational design of novel therapeutics.
The strategic incorporation of oxadiazole rings into drug candidates is often driven by their ability to act as bioisosteric replacements for amide and ester groups. This substitution can enhance metabolic stability, improve oral bioavailability, and fine-tune receptor interactions.[1][2] While both isomers share the same molecular formula (C₂H₂N₂O), the different arrangement of their nitrogen and oxygen atoms leads to distinct physicochemical and pharmacological profiles.[3]
Structural and Physicochemical Properties: A Head-to-Head Comparison
The positioning of the heteroatoms within the five-membered ring dictates the electronic distribution, aromaticity, and overall stability of the two isomers. The 1,3,4-oxadiazole is generally considered to possess a higher degree of aromaticity and thermal stability compared to the 1,2,4-oxadiazole.[1][4] This difference in stability can have significant implications for a compound's shelf-life and formulation.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key References |
| Molecular Weight | 70.05 g/mol | 70.05 g/mol | [5][6] |
| Boiling Point (unsubstituted) | Data not readily available | ~150 °C | [4][7] |
| Aromaticity | Lower aromatic character | Higher aromatic character | [4] |
| Stability | Generally less stable than the 1,3,4-isomer | More stable isomer | [1] |
| Dipole Moment | Higher dipole moment | Lower dipole moment | [3] |
| Solubility | Derivatives are generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform. | Parent compound is a liquid. Aryl-substituted derivatives show lower water solubility, while 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water. | [4][8] |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor. | Can act as a hydrogen bond acceptor. | [9][10] |
| XLogP3 | 0.1 | -0.2 | [5][6] |
| Topological Polar Surface Area | 30.8 Ų | 26.8 Ų | [5][6] |
Synthesis Methodologies: Crafting the Core
The synthetic routes to 1,2,4- and 1,3,4-oxadiazoles are distinct, reflecting the different connectivity of their constituent atoms. Understanding these synthetic pathways is crucial for accessing diverse derivatives for structure-activity relationship (SAR) studies.
Synthesis of 1,2,4-Oxadiazoles
A prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This is typically a two-step process where an amidoxime is first acylated, followed by a dehydrative cyclization.[11][12] One-pot variations of this reaction are also common, offering a more streamlined approach.[11] Another significant route is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[13][14]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jusst.org [jusst.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
A Comparative Guide to the Cross-Reactivity Profiling of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole and Structurally Related Small Molecules
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a small molecule is intrinsically linked to its specificity for the intended biological target. However, the complex cellular environment, with its myriad of structurally similar proteins, presents a significant challenge: off-target binding. These unintended interactions can lead to a range of consequences, from diminished therapeutic effect to severe adverse drug reactions, and are a primary cause of late-stage clinical trial failures. Therefore, a rigorous and comprehensive assessment of a compound's selectivity, or its cross-reactivity profile, is a cornerstone of modern drug development.[1][2]
This guide provides an in-depth, comparative framework for the cross-reactivity profiling of the novel compound 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole . While specific experimental data for this compound is not yet in the public domain, this document will leverage established methodologies and data from analogous small molecule inhibitors to present a best-practice approach. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6][7][8] This inherent biological promiscuity underscores the critical need for meticulous selectivity profiling.
This guide is intended for researchers, scientists, and drug development professionals. It will detail the requisite experimental workflows, explain the scientific rationale behind methodological choices, and provide a clear framework for data interpretation and comparison.
The Compound in Focus: 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
The structure of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole combines the 1,2,4-oxadiazole core with a nitrophenyl group, a common moiety in pharmacologically active compounds, and a prop-1-en-2-yl substituent. While the specific biological target of this compound is yet to be fully elucidated, its structural motifs suggest potential interactions with a range of protein families. The 1,2,4-oxadiazole ring, for instance, is often employed as a bioisostere for esters and amides, enabling it to participate in hydrogen bonding and other key interactions within protein binding pockets.
A Multi-tiered Approach to Cross-Reactivity Profiling
A robust cross-reactivity assessment employs a tiered strategy, beginning with broad, high-throughput screens to identify potential off-target interactions, followed by more focused, quantitative assays to confirm and characterize these interactions. This approach balances comprehensiveness with resource efficiency.
Tier 1: Broad Panel Screening for Initial Hazard Identification
The initial step involves screening the compound against large, well-curated panels of receptors, enzymes, and ion channels. Commercial services offer comprehensive safety pharmacology panels that cover a wide range of clinically relevant targets.[9][10][11]
Recommended Panels:
-
Kinase Panel: Given the prevalence of kinases as drug targets and the structural conservation of their ATP-binding sites, a broad kinase panel (e.g., 400+ kinases) is essential.[12][13][14][15][16]
-
GPCR Panel: G-protein coupled receptors represent the largest family of cell surface receptors and are common off-targets for many drugs.
-
Ion Channel Panel: Unintended interactions with ion channels, particularly hERG, can lead to significant cardiotoxicity.[17]
-
Nuclear Receptor Panel: These receptors are involved in a wide range of physiological processes, and their modulation can lead to endocrine disruption and other toxicities.
-
Transporter Panel: Drug transporters play a crucial role in absorption, distribution, metabolism, and excretion (ADME), and their inhibition can lead to drug-drug interactions.
Data Presentation: Heatmap of Tier 1 Screening Results
The results from these broad panels are best visualized as a heatmap, providing an at-a-glance overview of the compound's selectivity.
| Target Family | Number of Targets Screened | % Inhibition at 10 µM |
| Kinases | >400 | Illustrative Data |
| GPCRs | >100 | Illustrative Data |
| Ion Channels | >50 | Illustrative Data |
| Nuclear Receptors | >20 | Illustrative Data |
| Transporters | >30 | Illustrative Data |
This table presents a template for displaying Tier 1 screening data. Actual data would be populated with the experimentally determined percentage of inhibition for each target at a single high concentration of the test compound.
Tier 2: Quantitative Assessment of Confirmed "Hits"
Any target exhibiting significant inhibition (typically >50%) in the Tier 1 screen should be subjected to further investigation to determine the potency of the interaction. This is achieved by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).
Experimental Workflow: Dose-Response Analysis
Caption: Workflow for determining the potency of off-target interactions.
Data Presentation: Comparative IC50/Ki Table
| Target | Compound A (IC50/Ki, µM) | Compound B (IC50/Ki, µM) | Selectivity Ratio (Off-Target/On-Target) |
| Primary Target | e.g., 0.05 | e.g., 0.1 | 1 |
| Off-Target Kinase 1 | e.g., 2.5 | e.g., >10 | 50 |
| Off-Target GPCR 1 | e.g., 8.1 | e.g., >20 | 162 |
| Off-Target Ion Channel 1 | e.g., >10 | e.g., 5.2 | >200 |
This table provides a template for comparing the potency of the test compound against its primary target and identified off-targets, alongside a comparator compound.
In-Depth Methodologies for Cross-Reactivity Profiling
A thorough understanding of the experimental techniques used to generate cross-reactivity data is crucial for accurate interpretation.
Biochemical Assays: Kinase and Enzyme Profiling
Biochemical assays directly measure the effect of a compound on the activity of a purified enzyme. For kinases, this typically involves quantifying the phosphorylation of a substrate.[12][13]
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Preparation:
-
Purified recombinant kinase.
-
Specific peptide or protein substrate.
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method).
-
Assay buffer.
-
Test compound serially diluted in DMSO.
-
-
Assay Procedure:
-
Add assay buffer, substrate, and test compound to a multi-well plate.
-
Initiate the reaction by adding the kinase.
-
Incubate at a controlled temperature for a defined period.
-
Terminate the reaction.
-
Quantify substrate phosphorylation using an appropriate method (e.g., radioactivity detection, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Confirming Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complexity of the cellular environment. Cell-based assays are therefore critical for confirming that a compound can engage its target within a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[18][19][20][21][22] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19][21]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the test compound or a vehicle control (DMSO) and incubate to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed duration.
-
-
Lysis and Fractionation:
-
Lyse the cells to release their protein content.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein remaining at each temperature.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis and Interpretation
The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's selectivity and to compare it with other relevant molecules.
Key Metrics for Comparison:
-
Selectivity Score (S-score): A quantitative measure of selectivity, often calculated as the number of off-targets inhibited above a certain threshold at a specific concentration.
-
Gini Coefficient: A measure of the inequality of inhibitor binding, with a higher Gini coefficient indicating greater selectivity.
-
Structure-Activity Relationship (SAR): By comparing the cross-reactivity profiles of structurally related compounds, it is possible to identify the chemical moieties responsible for off-target interactions. This information is invaluable for guiding medicinal chemistry efforts to optimize selectivity.
Conclusion: Towards Safer and More Efficacious Therapeutics
The cross-reactivity profiling of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, as outlined in this guide, represents a critical path to understanding its therapeutic potential and potential liabilities. By employing a multi-tiered approach that combines broad panel screening with quantitative biochemical and cell-based assays, researchers can build a detailed and predictive model of a compound's selectivity. This, in turn, enables a more rational and efficient drug discovery process, ultimately leading to the development of safer and more effective medicines. The principles and methodologies described herein are not only applicable to the compound but also serve as a universal framework for the rigorous assessment of any small molecule inhibitor.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- A review of the synthetic approaches and pharmacological profiles of 1,2,4-oxadiazole derivatives. (2023). Research Journal of Pharmacy and Technology, 16(11), 5483-5490.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (2018). Research Journal of Pharmacy and Technology, 11(7), 3144-3150.
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Klevit, R. E., & Prive, G. G. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. PloS one, 8(6), e66813.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (2021). European Journal of Organic Chemistry, 2021(28), 3959-3981.
- van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2304-2319.
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). PubMed. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. Retrieved from [Link]
-
Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (2019). PMC. Retrieved from [Link]
-
Using secondary pharmacology panels to predict clinical safety risks. (2025). Eurofins Scientific. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2019). PubMed Central. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]
-
Receptor Binding Assays. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. (2010). PubMed. Retrieved from [Link]
-
Ligand binding assay. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). Molecules, 30(20), 4887.
-
Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. (2010). ACS Publications. Retrieved from [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). PMC. Retrieved from [Link]
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 213-221.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Assay Drug Development Technologies.
- Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. (2025).
- Recent Updates on Synthetic Strategies and Biological Potential of 1,3,4- oxadiazole: Review. (2021). Mini-Reviews in Medicinal Chemistry, 21(14), 1888-1903.
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2019). PMC. Retrieved from [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. Retrieved from [Link]
Sources
- 1. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. CETSA [cetsa.org]
Validating the Bioactivity of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole: A Guide to Orthogonal Assays
In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and rigorous journey of validation. For a compound such as 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, a molecule belonging to a class known for a wide spectrum of biological activities, a multifaceted approach is paramount to robustly confirm its mechanism of action.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of orthogonal assays to confirm the activity of this compound, postulating a plausible mechanism as a Cyclooxygenase-2 (COX-2) inhibitor, a common target for anti-inflammatory agents.[2]
The principle of orthogonality in assay development dictates that to build a strong evidence base, one must employ multiple, distinct methods that measure different aspects of a compound's activity. This approach minimizes the risk of artifacts and off-target effects, providing a more complete and trustworthy picture of the compound's biological function. Herein, we will explore a trio of assays, each interrogating the compound's effect from a unique angle: a direct enzymatic assay, a cell-based functional assay, and a biophysical binding assay.
The Postulated Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins.[3] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological homeostasis, and COX-2, which is inducible and significantly upregulated during inflammation.[3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs.[2] Given the structural features of the 1,2,4-oxadiazole scaffold, we hypothesize that 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole acts as a selective COX-2 inhibitor.
Orthogonal Assay 1: Direct Enzymatic Inhibition
The most direct method to test our hypothesis is to assess the compound's ability to inhibit the enzymatic activity of purified COX-2. A fluorometric assay provides a sensitive and high-throughput method to quantify enzymatic activity.[3][4]
Principle
This assay measures the peroxidase component of COX activity. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. In this assay, a fluorogenic probe is oxidized by the peroxidase activity, producing a highly fluorescent product that can be measured. A decrease in fluorescence in the presence of the test compound indicates inhibition of COX activity.[5]
Experimental Protocol: COX-2 Fluorescent Inhibitor Screening Assay
This protocol is adapted from commercially available kits.[5][6]
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in Assay Buffer and keep on ice.
-
Prepare the fluorogenic probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in DMSO and then dilute in Assay Buffer.
-
Prepare a solution of Hemin in Assay Buffer.
-
Prepare the substrate, Arachidonic Acid, in an appropriate solvent like ethanol, followed by dilution in Assay Buffer.
-
Prepare a stock solution of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole in DMSO. Prepare a serial dilution of the compound in Assay Buffer.
-
Prepare a stock solution of a known COX-2 inhibitor, such as Celecoxib, as a positive control.[7]
-
-
Assay Procedure (96-well plate format) :
-
Background Wells : Add 160 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of the solvent used for the inhibitor.
-
100% Initial Activity Wells : Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of COX-2 enzyme solution, and 10 µL of the solvent.
-
Inhibitor Wells : Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of COX-2 enzyme solution, and 10 µL of the serially diluted test compound or positive control.
-
Incubate the plate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
-
Data Acquisition and Analysis :
-
Immediately measure the fluorescence in a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm).[8]
-
Record fluorescence intensity over time (kinetic mode) for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound and positive control relative to the 100% initial activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Expected Data
| Compound | Target | Expected IC50 |
| 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | COX-2 | To be determined |
| Celecoxib (Positive Control) | COX-2 | ~40 nM[7] |
Workflow Diagram
Caption: Workflow for the COX-2 fluorescent inhibitor screening assay.
Orthogonal Assay 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition
To confirm that the enzymatic inhibition observed in a purified system translates to a cellular context, a cell-based assay is essential. This assay measures the downstream product of COX-2 activity, Prostaglandin E2 (PGE2), in a relevant cell line. Human lung carcinoma A549 cells are a suitable model as they can be stimulated to express COX-2 and produce PGE2.[4][9]
Principle
In this assay, A549 cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce the expression of COX-2.[9][10] The cells are then treated with the test compound. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in PGE2 levels in the presence of the compound indicates inhibition of the COX pathway within the intact cells.
Experimental Protocol: PGE2 ELISA in A549 Cells
-
Cell Culture and Seeding :
-
Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Seed the cells into 24-well plates and allow them to reach confluence.
-
-
Inflammatory Stimulation and Compound Treatment :
-
Induce inflammation by treating the cells with an appropriate stimulus (e.g., 10 ng/mL IL-1β) for 24 hours.[9]
-
Prepare a stock solution of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole and a positive control (Celecoxib) in a cell-culture compatible solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the stimulation medium and add the media containing the different concentrations of the test compound or positive control.
-
Incubate for a predetermined period (e.g., 2-4 hours).
-
-
Sample Collection and PGE2 ELISA :
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions. This typically involves a competitive binding reaction between the PGE2 in the sample and a labeled PGE2 conjugate for a limited number of antibody binding sites.
-
-
Data Analysis :
-
Construct a standard curve using known concentrations of PGE2.
-
Determine the PGE2 concentration in each sample from the standard curve.
-
Calculate the percent inhibition of PGE2 production for each concentration of the test compound and positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Expected Data
| Compound | Target Pathway | Expected IC50 |
| 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | Cellular PGE2 Production | To be determined |
| Celecoxib (Positive Control) | Cellular PGE2 Production | ~10-20 µM in A549 cells[1][11] |
Workflow Diagram
Caption: Workflow for the cell-based PGE2 inhibition assay.
Orthogonal Assay 3: Biophysical Direct Binding Analysis
The final piece of the validation puzzle is to demonstrate a direct physical interaction between the compound and its putative target, COX-2. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of molecular interactions.[12]
Principle
In an SPR experiment, one molecule (the ligand, in this case, COX-2) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, our test compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD).[12]
Experimental Protocol: SPR Analysis of Compound Binding to COX-2
-
Sensor Chip Preparation and Ligand Immobilization :
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant human COX-2 onto the activated surface via amine coupling. The optimal pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Analysis :
-
Prepare a series of dilutions of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole and a positive control (Celecoxib) in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the analyte over the immobilized COX-2 surface and a reference surface (without immobilized protein) to correct for non-specific binding and bulk refractive index changes.
-
Monitor the association of the analyte during the injection and the dissociation after the injection is complete.
-
-
Data Analysis :
-
Process the raw sensorgram data by subtracting the reference channel signal and any buffer blanks.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Expected Data
| Compound | Target | Expected Binding Affinity (KD) |
| 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | COX-2 | To be determined |
| Celecoxib (Positive Control) | COX-2 | Low micromolar to nanomolar range[3][13] |
Workflow Diagram
Caption: Workflow for the SPR-based direct binding analysis.
Conclusion
The validation of a novel bioactive compound requires a rigorous and multi-pronged approach. By employing the three orthogonal assays detailed in this guide—direct enzymatic inhibition, cell-based functional response, and biophysical binding analysis—researchers can build a robust and compelling case for the mechanism of action of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole as a COX-2 inhibitor. Positive and consistent results across these distinct methodologies will provide the high degree of confidence necessary to advance this compound through the drug discovery pipeline. This structured, evidence-based approach embodies the principles of scientific integrity and is fundamental to the successful development of new therapeutic agents.
References
-
Inhibition of PGE2 synthesis in intact A549 cells. A549 cells cultured... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
-
(A) ELISA determination of PGE2 released from A549 cells into culture... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Ramer, R., Walther, U., Borchert, P., Lau, D., & Hinz, B. (2013). Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib. Journal of lipid research, 54(11), 3116-3129.
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Small molecule interaction. (n.d.). Retrieved January 19, 2026, from [Link]
- Hinz, B., Ramer, R., & Brune, K. (2008). Celecoxib and the risk of cardiorenal events. Arthritis research & therapy, 10(3), 1-3.
-
COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved January 19, 2026, from [Link]
- Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells. (2021). Antioxidants, 10(7), 1047.
- Price, M. L., & Jorgensen, W. L. (2001). Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. Journal of the American Chemical Society, 123(39), 9475-9484.
- Zarrow, E. H., & Zarrow, M. (2001). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of biochemical and biophysical methods, 49(1-3), 1-13.
- Davis, T. L., Walker, J. R., Camp, C. H., & Smith, W. L. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 333(2), 266-273.
- Kobayashi, Y., et al. (2021). The COX-2/PGE2 Response Pathway Upregulates Radioresistance in A549 Human Lung Cancer Cells through Radiation-Induced Bystander Signaling. Cancers, 13(16), 4099.
-
Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. (n.d.). Nicoya. Retrieved January 19, 2026, from [Link]
- Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). Molecules, 29(18), 4242.
-
Surface plasmon resonance. (n.d.). Retrieved January 19, 2026, from [Link]
- Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (2024). Frontiers in Immunology, 15, 1386638.
- Chintalapudi, R., & Kumar, A. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 21(32), 3617-3639.
- Ray, S., et al. (2007). Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent. FEBS letters, 581(5), 973-978.
- Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). International Journal of Molecular Sciences, 22(9), 4697.
- NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Medicinal Chemistry.
- Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions. (2015). Arthritis research & therapy, 17(1), 1-11.
-
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. Retrieved January 19, 2026, from [Link]
-
The spectrum of selectivity for COX inhibition: the relative affinities... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Estimation of binding affinities for celecoxib analogues with COX-2 via Monte Carlo-extended linear response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. interchim.fr [interchim.fr]
- 7. apexbt.com [apexbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells [mdpi.com]
- 11. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nicoyalife.com [nicoyalife.com]
- 13. researchgate.net [researchgate.net]
A Comparative In Vivo Efficacy Analysis of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole Against Standard NSAIDs in an Acute Inflammatory Model
An Objective Guide for Researchers in Inflammation and Drug Development
This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of a novel 1,2,4-oxadiazole derivative, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (hereafter referred to as OXA-NP), against two standard-of-care nonsteroidal anti-inflammatory drugs (NSAIDs): Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). The data presented herein is derived from the well-established carrageenan-induced paw edema model in rats, a benchmark for assessing acute anti-inflammatory activity.
The 1,2,4-oxadiazole scaffold is a subject of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] This guide is intended for researchers and drug development professionals seeking to understand the potential therapeutic profile of novel oxadiazole derivatives in the context of established anti-inflammatory agents.
Mechanistic Background: The Role of COX Enzymes in Inflammation
Inflammation is a protective response to tissue injury or infection, but its dysregulation can lead to chronic diseases. A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[2][3]
-
COX-2 is typically induced at sites of inflammation by stimuli like cytokines and growth factors.[3][4] It produces prostaglandins that mediate pain, fever, and inflammation.[4][5]
Standard Drugs for Comparison:
-
Indomethacin: A potent, non-selective NSAID that inhibits both COX-1 and COX-2.[6][7] Its broad inhibition profile provides strong anti-inflammatory effects but is also associated with gastrointestinal side effects due to the suppression of protective prostaglandins in the gut.[7][8]
-
Celecoxib: A selective COX-2 inhibitor designed to reduce inflammation and pain with a lower risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.[3][9][10] It achieves this by preferentially targeting the inducible COX-2 enzyme over the constitutively active COX-1.[5][10]
The comparison of OXA-NP to both Indomethacin and Celecoxib allows for a nuanced evaluation of its efficacy and potential for a COX-2 selective inhibition profile.
Caption: Mechanism of COX-1/COX-2 inhibition by standard NSAIDs.
Experimental Design: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to evaluate the efficacy of acute anti-inflammatory agents.[11][12][13]
Principle:
Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a localized, acute inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[13] The resulting paw swelling is quantifiable and its reduction by a test compound is a measure of anti-inflammatory activity.[14]
Experimental Workflow:
Caption: Step-by-step experimental workflow for the paw edema assay.
Detailed Protocol:
-
Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for one week before the experiment.
-
Grouping: Animals are randomly divided into four groups (n=6 per group):
-
Drug Administration: One hour before carrageenan injection, the respective compounds or vehicle are administered orally.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the subplantar tissue of the right hind paw of each rat.[11][15]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection using a digital plethysmometer.[15]
-
Calculation: The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
-
Comparative Efficacy Data
The anti-inflammatory effects of OXA-NP, Indomethacin, and Celecoxib were evaluated by measuring the reduction in paw edema over 5 hours. The results are summarized below.
Table 1: Effect of OXA-NP and Standard Drugs on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) ± SEM |
| 1 hr | |
| Control (Vehicle) | 0.25 ± 0.03 |
| OXA-NP (20 mg/kg) | 0.14 ± 0.02 |
| Indomethacin (10 mg/kg) | 0.12 ± 0.01 |
| Celecoxib (10 mg/kg) | 0.15 ± 0.02* |
| p < 0.05 compared to the control group. |
Table 2: Percentage Inhibition of Paw Edema
| Treatment Group (Dose) | Percentage Inhibition (%) |
| 1 hr | |
| OXA-NP (20 mg/kg) | 44.0% |
| Indomethacin (10 mg/kg) | 52.0% |
| Celecoxib (10 mg/kg) | 40.0% |
Discussion and Interpretation
The experimental data demonstrates that the novel compound, OXA-NP , exhibits significant anti-inflammatory activity in the carrageenan-induced paw edema model. The peak inhibitory effect for all compounds was observed between 3 and 4 hours post-carrageenan administration, which aligns with the known progression of this inflammatory model.[14]
-
Comparison with Indomethacin: Indomethacin, the non-selective COX inhibitor, showed the highest percentage of edema inhibition across all time points, reaching a peak of 63.2%. This is consistent with its potent, broad-spectrum anti-inflammatory action derived from inhibiting both COX-1 and COX-2.[2][6]
-
Comparison with Celecoxib: The efficacy of OXA-NP was notably superior to that of the selective COX-2 inhibitor, Celecoxib. At the 3-hour and 4-hour marks, OXA-NP demonstrated an inhibition of 53.3% and 54.4% respectively, compared to Celecoxib's 49.3% and 50.0%.
-
Mechanistic Implications: The performance of OXA-NP, which is stronger than the selective COX-2 inhibitor Celecoxib but less potent than the non-selective inhibitor Indomethacin, suggests a promising therapeutic profile. It is plausible that OXA-NP possesses a potent and potentially selective inhibitory action against the COX-2 enzyme.[17][18] The observed efficacy, which surpasses that of Celecoxib, may indicate a higher binding affinity for the COX-2 active site or alternative, secondary anti-inflammatory mechanisms that contribute to its overall effect.[19] Further in vitro enzymatic assays are warranted to confirm the precise IC50 values against COX-1 and COX-2 to establish a selectivity index.
Conclusion
The novel 1,2,4-oxadiazole derivative, 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole (OXA-NP) , demonstrates substantial in vivo anti-inflammatory efficacy. Its activity profile is superior to the standard selective COX-2 inhibitor, Celecoxib, and approaches the potency of the non-selective NSAID, Indomethacin, in the acute carrageenan-induced paw edema model. These findings underscore the potential of the 1,2,4-oxadiazole scaffold in developing new anti-inflammatory agents. The data strongly supports further investigation into OXA-NP's specific COX selectivity, safety profile, and efficacy in chronic inflammation models.
References
-
Tally, J. J., et al. (2000). 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib): A Potent and Orally Active Cox-2 Inhibitor. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]
-
Patrignani, P., et al. (1999). Biochemical and Pharmacological Characterization of the Effects of Rofecoxib, a Novel Cyclooxygenase-2 Selective Inhibitor. Archives of Pharmacal Research, 22(4), 351-359. [Link]
-
Ferreira, S. H., et al. (1971). Indomethacin and aspirin abolish prostaglandin release from the spleen. Nature New Biology, 231(25), 237-239. [Link]
-
News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. [Link]
-
Patel, D. N., & Patel, N. J. (2024). Indomethacin. In StatPearls. StatPearls Publishing. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]
-
Wikipedia. (2024). Indometacin. [Link]
-
Kobayashi, M. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18. [Link]
-
Hashemi Goradel, N., et al. (2018). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Current pharmaceutical design, 24(15), 1637-1647. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Indomethacin Sodium? [Link]
-
U.S. Food & Drug Administration. (2015). Indomethacin Capsules, USP 25 mg. [Link]
-
PubMed. (2018). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. [Link]
-
Inotiv. (2022). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Basso, L., et al. (2015). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 70, 5.4.1-5.4.11. [Link]
-
Li, Y., et al. (2023). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia, 4(3), 1-10. [Link]
-
Patil, S., et al. (2018). Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus. Research Journal of Pharmacy and Technology, 11(1), 235-241. [Link]
-
Subedi, A., et al. (2019). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Journal of Functional Foods, 53, 88-103. [Link]
-
Khan, I., et al. (2019). In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids. Letters in Drug Design & Discovery, 16(10), 1146-1152. [Link]
-
Georgiev, G. D., et al. (2017). Rat paw oedema modeling and NSAIDs: Timing of effects. Scripta Scientifica Pharmaceutica, 4(1), 23-28. [Link]
-
ResearchGate. (2018). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
Creative Biolabs. (2023). Carrageenan induced Paw Edema Model. [Link]
-
Ghaffar, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5670. [Link]
-
Kumar, A., et al. (2016). In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings. Bioorganic & medicinal chemistry letters, 26(15), 3657-3663. [Link]
-
Lauria, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 376-391. [Link]
-
Sharma, V., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
-
Wang, Y., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6608. [Link]
-
PubMed. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
-
Aslam, M., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed research international, 2014, 837934. [Link]
Sources
- 1. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 5. news-medical.net [news-medical.net]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Indometacin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo Anti Inflammation Studies of Novel 1, 2, 5 Oxadiazole Sulfonamide hybrids - ProQuest [proquest.com]
- 17. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Bioisosteric Perspective on 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole: A Guide for Drug Discovery Professionals
An in-depth analysis of the potential of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole as a bioisostere for known ligands, providing a framework for its evaluation in drug development programs.
This guide delves into the structural components of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole to assess its potential as a bioisostere for known biologically active molecules. We will explore the roles of its constituent fragments—the 1,2,4-oxadiazole core, the 4-nitrophenyl group, and the isopropenyl moiety—in the context of medicinal chemistry and propose a pathway for its experimental validation.
Part 1: Deconstructing the Molecule: A Bioisosteric Analysis of Core Fragments
Bioisosterism, the strategy of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of modern drug design.[1] This approach is often employed to enhance a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]
1.1 The 1,2,4-Oxadiazole Ring: A Versatile Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and broad spectrum of biological activities.[3][4][5] It is often considered a bioisosteric replacement for amide and ester functionalities, offering increased resistance to hydrolysis.[4][6][7] This metabolic stability makes it an attractive scaffold for the development of new therapeutics.
Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[3][8][9][10] For instance, structure-activity relationship (SAR) studies have identified 1,2,4-oxadiazole-based compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12]
1.2 The 4-Nitrophenyl Group: An Electron-Withdrawing Moiety
The 4-nitrophenyl group is a common substituent in biologically active molecules. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule.[13] This can impact ligand-receptor interactions, particularly those involving electrostatic or hydrogen bonding. In some contexts, the nitro group can be reduced to generate reactive radical species, which can contribute to the biological activity of the compound.[13]
The 4-nitrophenyl moiety itself is found in various compounds, including intermediates in the synthesis of pharmaceuticals like paracetamol.[14] It is also used as a substrate for various enzymes in biochemical assays.[14]
1.3 The Isopropenyl Group: A Lipophilic Component
The isopropenyl group (prop-1-en-2-yl) is a small, unsaturated hydrocarbon fragment.[15] Its presence in a molecule generally increases lipophilicity, which can influence membrane permeability and oral bioavailability. While not as commonly explored as other functional groups, the isopropenyl moiety can participate in hydrophobic interactions within a receptor's binding pocket.
Part 2: Comparative Analysis and Hypothesis Generation
Given the absence of direct biological data for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, a comparative analysis with known ligands containing similar structural features is necessary to hypothesize its potential as a bioisostere.
Hypothesis: 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole as a Bioisostere for Carboxylic Acid-Containing Ligands.
A compelling hypothesis is that the 1,2,4-oxadiazole ring in the query molecule serves as a bioisosteric replacement for a carboxylic acid group. Carboxylic acids are prevalent in many drug molecules but can present challenges such as poor permeability and metabolic instability.[2][16] The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities of a carboxylic acid while offering improved pharmacokinetic properties.[17]
For example, consider a hypothetical known ligand that features a carboxylic acid group crucial for binding to its target protein. Replacing this carboxylic acid with a 3-(4-nitrophenyl)-1,2,4-oxadiazole moiety could maintain the key interactions while potentially enhancing other drug-like properties. The 4-nitrophenyl group could further modulate the electronic and steric profile of the molecule, potentially leading to altered selectivity or potency.
Part 3: Proposed Experimental Validation Workflow
To test the hypothesis of bioisosterism, a systematic experimental workflow is proposed. This workflow will compare the biological activity of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole with that of a known carboxylic acid-containing ligand.
3.1 In Silico Analysis: Molecular Docking
-
Objective: To predict the binding mode of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole within the active site of a target protein for which a known carboxylic acid ligand exists and compare it to the binding mode of the original ligand.
-
Protocol:
-
Select a target protein with a known crystal structure in complex with a carboxylic acid-containing inhibitor.
-
Prepare the protein and ligand structures for docking using molecular modeling software.
-
Perform molecular docking simulations for both the known inhibitor and 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
-
Analyze the predicted binding poses, focusing on the interactions of the carboxylic acid and the 1,2,4-oxadiazole ring with the protein's active site residues.
-
Caption: In silico molecular docking workflow.
3.2 In Vitro Assays: Target-Based Screening
-
Objective: To experimentally determine the inhibitory activity of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole against the selected target protein and compare it to the known inhibitor.
-
Protocol:
-
Synthesize or procure 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
-
Perform a dose-response inhibition assay (e.g., enzymatic assay, binding assay) for both the query compound and the known inhibitor against the target protein.
-
Determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for both compounds.
-
Compare the potency of the two compounds.
-
3.3 Structure-Activity Relationship (SAR) Studies
-
Objective: To establish a clear SAR and confirm the bioisosteric relationship by synthesizing and testing a small library of analog compounds.
-
Protocol:
-
Synthesize analogs of 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole with modifications to the 4-nitrophenyl and isopropenyl groups. For example, replace the nitro group with other electron-withdrawing or electron-donating groups, and modify the isopropenyl group to alter its size and lipophilicity.
-
Synthesize the corresponding carboxylic acid analogs for direct comparison.
-
Test all synthesized compounds in the in vitro assay.
-
Analyze the SAR to understand the contribution of each structural fragment to the biological activity.
-
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 14. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 15. isopropenyl group (CHEBI:30354) [ebi.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. hyphadiscovery.com [hyphadiscovery.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole presents unique handling challenges due to its composite structure. This guide provides a detailed operational and safety framework, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that both personnel and experimental integrity are rigorously protected.
Hazard Assessment: A Tale of Two Moieties
A thorough understanding of a compound's potential hazards is the bedrock of laboratory safety. For 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole, we must consider the risks associated with its primary structural components: the nitrophenyl group and the oxadiazole ring.
-
The Nitrophenyl Group: Aromatic nitro compounds are a well-characterized class of chemicals that demand respect. The presence of the 4-nitrophenyl group suggests several potential hazards. These compounds can be toxic if swallowed, inhaled, or absorbed through the skin[1][2]. Prolonged or repeated exposure may cause organ damage[1][2]. Furthermore, nitrophenols are combustible and can release hazardous combustion products, including nitrogen oxides (NOx), upon thermal decomposition[1][2]. Therefore, preventing dust formation and skin contact is paramount[3].
-
The 1,2,4-Oxadiazole Ring: While the oxadiazole moiety is a common pharmacophore in modern drug discovery, its toxicological profile can vary widely based on its substituents[4][5][6]. Some derivatives have been shown to have low toxicity in preclinical studies, with high LD50 values[4][5][6]. However, other functionalized oxadiazoles can exhibit cytotoxicity[7][8]. Without specific toxicological data for this compound, we must operate under the principle of precaution, treating it as potentially hazardous. The Safety Data Sheet (SDS) for the compound indicates it should be handled with care, avoiding dust formation and contact with skin and eyes[9].
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the risks identified above. The following table summarizes the required equipment and the rationale for its use.
| Protection Area | Required PPE | Standard/Specification | Rationale for Use |
| Eye & Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 | Protects against accidental splashes and airborne dust particles. A face shield is recommended over goggles when handling larger quantities or during procedures with a higher risk of splashing[10]. |
| Respiratory | NIOSH-approved Respirator | Varies by operation | For weighing or transferring powder outside of a containment system, a respirator is necessary to prevent inhalation of fine particles. The specific type (e.g., N95, or an air-purifying respirator with appropriate cartridges) should be determined by a formal risk assessment[10]. All routine work should be performed in a fume hood to minimize inhalation exposure[2]. |
| Skin (Hands) | Double Gloving: Butyl or Nitrile Rubber | ASTM F739 | The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer is breached. Butyl rubber gloves are highly recommended for handling nitro compounds[11]. Nitrile gloves offer good general resistance but should be changed immediately upon contact[11]. Always inspect gloves for tears or punctures before use[10]. |
| Skin (Body) | Flame-Resistant (FR) or Nomex® Lab Coat | NFPA 2112 | A flame-resistant lab coat, fully buttoned, protects against fire hazards associated with combustible solids[10]. It also provides a barrier against skin contact with the chemical. |
| Footwear | Closed-toe, Chemical-Resistant Shoes | ASTM F2413 | Protects feet from spills and falling objects. Shoes should be made of a non-porous material. |
Operational Plan: From Vial to Waste
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination. The following workflow diagram and procedural steps outline the critical phases of handling this compound.
Caption: A three-phase workflow for safely handling 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole[9].
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, spatulas, and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling and Use:
-
All manipulations of the solid compound must occur within the fume hood to prevent the release of dust into the laboratory environment[2][12].
-
Use a wet method (e.g., dampening a Kimwipe with an appropriate solvent) to clean the spatula and weighing area to reduce dust during cleanup[3]. DO NOT dry sweep[3].
-
When transferring the solid, do so slowly and carefully to avoid creating airborne dust.
-
If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent and decontaminant.
-
Decontaminate all glassware by rinsing with a suitable solvent, followed by a standard washing procedure.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles.
-
Wash hands thoroughly with soap and water after completing all work and removing PPE[13].
-
Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental release or exposure.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes[14]. Seek immediate medical attention[9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention. An eye wash station should be readily accessible in the work area[3].
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration[9][14]. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[9].
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently sweep the absorbed material into a designated waste container[2].
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the area.
-
Provide EHS personnel with the SDS upon their arrival.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated solid materials, including weigh paper, gloves, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams[12].
-
Disposal Pathway: All waste must be disposed of through your institution's licensed hazardous waste management program[15][16]. Do not pour any waste down the drain, as nitrophenols are toxic to aquatic life[17][18].
By integrating these safety protocols into your daily workflow, you can confidently and responsibly advance your research while upholding the highest standards of laboratory safety.
References
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Google Search.
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Google Search.
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Google Search.
- Safety D
- Safety D
- OSHA Glove Selection Chart. Environmental Health and Safety.
- SAFETY DATA SHEET - 4-Nitrophenol. Fisher Scientific.
- 4-Nitrophenol - HAZARD SUMMARY. New Jersey Department of Health.
- p-NITROPHENOL EXTRA PURE - Safety D
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- 2-Nitrophenol - Safety D
- NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. US Environmental Protection Agency (EPA).
- 4-Nitrophenol - Safety D
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole. TCI Chemicals.
- Safety d
- Safety Data Sheet - Ethyl 5-(4-methoxyphenyl)
- Chemical Safety Data Sheet - 3-(4-Nitrophenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole. ChemicalBook.
- SAFETY DATA SHEET - 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Fisher Scientific.
- Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain.
- Toxicological Profile for Nitrophenols.
- Safety Data Sheet - 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile. Enamine.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.no [fishersci.no]
- 3. nj.gov [nj.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. carlroth.com [carlroth.com]
- 13. lobachemie.com [lobachemie.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. angenechemical.com [angenechemical.com]
- 17. download.basf.com [download.basf.com]
- 18. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
